3-(2-Fluorophenyl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
3-(2-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKQAMNFXCLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662843 | |
| Record name | 3-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106940-90-2 | |
| Record name | 3-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)piperidine Hydrochloride
Abstract: This guide provides a comprehensive, technically-grounded overview of the synthesis and analytical characterization of 3-(2-Fluorophenyl)piperidine hydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. We detail a robust and reproducible synthetic pathway, beginning with the strategic formation of a 3-(2-fluorophenyl)pyridine precursor, followed by catalytic hydrogenation to the saturated piperidine ring, and concluding with hydrochloride salt formation. Each step is accompanied by an in-depth rationale for the selection of reagents and reaction conditions. Furthermore, a multi-technique analytical workflow is presented for the unequivocal structural verification and purity assessment of the final compound, employing NMR, MS, FTIR, and HPLC. This document is intended for researchers, chemists, and drug development professionals seeking expert-driven insights and validated protocols for the preparation and analysis of this important pharmaceutical intermediate.
Introduction: The Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered structure provides a versatile three-dimensional scaffold that can be functionalized to precisely orient substituents for optimal interaction with biological targets. When substituted with an aryl group, particularly at the 3-position, the resulting 3-arylpiperidine core is a privileged structure in central nervous system (CNS) drug discovery.
The specific compound, 3-(2-Fluorophenyl)piperidine, incorporates a fluorine atom on the phenyl ring. The introduction of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The ortho-positioning of the fluorine atom can induce a conformational bias in the molecule, which may be crucial for selective receptor engagement. The hydrochloride salt form is typically prepared to enhance the compound's crystallinity, stability, and aqueous solubility, facilitating its handling and formulation.[2]
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound points to a straightforward and efficient synthetic strategy. The final hydrochloride salt is readily formed from the freebase. The core piperidine ring can be most reliably synthesized via the reduction of a more accessible aromatic precursor, 3-(2-fluorophenyl)pyridine. This precursor itself can be constructed through a standard cross-coupling reaction, such as a Suzuki coupling, between a pyridine building block and a fluorophenyl building block. This multi-step approach ensures high yields and allows for purification at intermediate stages.
Synthesis Pathway & Detailed Protocols
The synthesis is executed in two primary stages: the formation of the piperidine ring via catalytic hydrogenation, followed by conversion to its hydrochloride salt.
Stage 1: Catalytic Hydrogenation of 3-(2-Fluorophenyl)pyridine
The reduction of the pyridine ring is the critical transformation in this synthesis. Catalytic hydrogenation is the method of choice due to its efficiency and clean reaction profile.[3][4][5]
Reaction: 3-(2-Fluorophenyl)pyridine → 3-(2-Fluorophenyl)piperidine
Expert Rationale:
-
Catalyst Selection: Platinum(IV) oxide (PtO₂, Adam's catalyst) is an exceptionally effective, albeit expensive, catalyst for the hydrogenation of pyridine rings.[3][4] It operates under relatively mild conditions and is robust. Rhodium-based catalysts are also highly effective, often under even milder conditions.[5]
-
Solvent Choice: Glacial acetic acid is used as the solvent. It serves to protonate the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[3][4]
-
Pressure & Temperature: Moderate hydrogen pressure (e.g., 50-70 bar) and room temperature are typically sufficient to drive the reaction to completion without promoting side reactions like defluorination.[3]
Step-by-Step Protocol:
-
To a high-pressure hydrogenation vessel, add 3-(2-fluorophenyl)pyridine (1.0 eq).
-
Add Platinum(IV) oxide (PtO₂) (0.02 - 0.05 eq).
-
Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).
-
Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 60 bar.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to pH > 9 and extract the product into dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(2-Fluorophenyl)piperidine freebase.
Stage 2: Hydrochloride Salt Formation
Reaction: 3-(2-Fluorophenyl)piperidine + HCl → this compound
Expert Rationale: Converting the freebase oil or low-melting solid into a crystalline hydrochloride salt is crucial for purification and stability. Using HCl dissolved in a non-polar, volatile solvent like diethyl ether or 1,4-dioxane allows for the controlled precipitation of the salt, which can then be easily isolated by filtration.
Step-by-Step Protocol:
-
Dissolve the crude 3-(2-Fluorophenyl)piperidine freebase in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
Continue addition until a precipitate is consistently formed and no further precipitation is observed.
-
Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under high vacuum to yield this compound as a white to off-white solid.
Comprehensive Characterization: A Self-Validating System
Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system where each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. ¹H, ¹³C, and ¹⁹F NMR experiments should be conducted.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include the aromatic protons (7.0-7.5 ppm), the proton at the C3 position (methine), and the complex multiplets of the piperidine ring protons. The N-H proton of the hydrochloride salt will appear as a broad singlet.
-
¹³C NMR: Shows the number of unique carbon environments. The spectrum will display signals for the aromatic carbons (some showing C-F coupling) and the aliphatic carbons of the piperidine ring.
-
¹⁹F NMR: A single resonance will confirm the presence of the single fluorine atom on the phenyl ring.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Expected Ion: The analysis, run in positive ion mode, should show a prominent peak corresponding to the protonated freebase [M+H]⁺. For C₁₁H₁₄FN, the expected monoisotopic mass of the freebase is 179.11. The [M+H]⁺ ion should therefore be observed at m/z 180.12.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule.
-
Key Vibrational Bands:
-
N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the ammonium (R₃N⁺-H) stretch in a hydrochloride salt.[7][8]
-
C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).[9]
-
C=C Stretch (Aromatic): Absorptions around 1450-1600 cm⁻¹.
-
C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.[10][11] A reverse-phase method is typically employed.
-
Methodology: The sample is dissolved in a suitable solvent (e.g., methanol/water) and injected into the HPLC system. A gradient elution using a C18 column with a mobile phase of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile allows for the separation of the main compound from any impurities.[12][13]
-
Detection: A UV detector, set to a wavelength where the phenyl ring absorbs (e.g., 254 nm), is used to monitor the eluent.[14]
-
Purity Calculation: The purity is determined by the area normalization method, where the area of the main product peak is expressed as a percentage of the total area of all observed peaks.[12] For pharmaceutical applications, a purity of >98% is typically required.
Summary of Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | ~9.5-9.0 (br s, 2H, N⁺H₂), ~7.5-7.1 (m, 4H, Ar-H), ~3.5-2.8 (m, 5H, piperidine CH/CH₂), ~2.2-1.7 (m, 4H, piperidine CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | Chemical Shifts (δ) | ~160 (d, ¹JCF), ~130-115 (Ar-C), ~48-42 (piperidine C-N), ~35-25 (piperidine C-C) |
| ESI-MS | [M+H]⁺ | m/z = 180.12 (Calculated for C₁₁H₁₅FN⁺: 180.1183) |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | ~2700 (broad, N⁺-H stretch), ~2950 (aliphatic C-H stretch), ~1580 (aromatic C=C stretch), ~1220 (strong, C-F stretch) |
| HPLC (RP-C18) | Purity (Area %) | > 98.0% |
Conclusion
This guide has outlined an expert-validated, logical, and reproducible pathway for the synthesis of this compound. The strategic choice of catalytic hydrogenation of a pyridine precursor provides an efficient route to the core piperidine scaffold. The subsequent characterization workflow, integrating NMR, MS, FTIR, and HPLC, establishes a robust, self-validating system to confirm the structural integrity and ensure the high purity of the final product. The detailed protocols and scientific rationale presented herein provide researchers and drug development professionals with the necessary tools and insights to confidently produce and verify this valuable pharmaceutical building block.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. PubChemLite - this compound (C11H14FN) [pubchemlite.lcsb.uni.lu]
- 7. Piperidine hydrochloride [webbook.nist.gov]
- 8. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]
- 9. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]
- 10. moravek.com [moravek.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. torontech.com [torontech.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 3-(2-Fluorophenyl)piperidine hydrochloride
**An In-depth Technical Guide to the
Putative Mechanism of Action of 3-(2-Fluorophenyl)piperidine hydrochloride**
Disclaimer: The compound this compound is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a hypothesized mechanism of action based on a comprehensive analysis of its structural components: the phenylpiperidine scaffold and the ortho-fluorine substitution. The experimental protocols described herein represent a robust strategy to elucidate its true pharmacological profile.
Executive Summary
The phenylpiperidine scaffold is a cornerstone in the development of centrally active therapeutic agents, found in compounds ranging from opioids to psychostimulants.[1][2] The introduction of a fluorine atom to the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[3][4] This guide posits that this compound likely functions as a monoamine reuptake inhibitor, with potential selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET). This hypothesis is built upon the known pharmacology of structurally related phenylpiperidine derivatives.[5][6][7] We further outline a systematic, multi-tiered experimental workflow to rigorously test this hypothesis, from initial binding affinity screens to functional and in vivo validation.
Structural Rationale for the Hypothesized Mechanism
The pharmacological activity of a small molecule is intrinsically linked to its structure. The key components of this compound suggest a strong likelihood of interaction with monoamine transporters.
-
The Phenylpiperidine Core: This privileged scaffold is present in a multitude of CNS-active drugs.[8] The piperidine ring, a basic amine, is a common feature in ligands that bind to monoamine transporters.[9] The phenyl group provides a critical hydrophobic interaction domain within the binding pockets of these transporters.[5][6]
-
Impact of 2-Fluoro Substitution: The strategic placement of a fluorine atom can profoundly alter a drug's profile.[10][11][12]
-
Metabolic Stability: Fluorination at a site susceptible to metabolic oxidation can block this process, increasing the drug's half-life.[3][4]
-
Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of the phenyl ring, potentially forming favorable electrostatic or hydrogen-bond interactions within the receptor binding site, thereby enhancing binding affinity.[4][10]
-
Lipophilicity & Permeability: Fluorine substitution typically increases lipophilicity, which can improve a compound's ability to cross the blood-brain barrier.[12][13] This is a critical attribute for any CNS-targeted agent.
-
Based on these structural features, the most probable targets for this compound are the dopamine, serotonin, and norepinephrine transporters. Inhibition of these transporters would lead to an increase in the extracellular concentration of the respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.[9][14]
Proposed Mechanism of Action: Monoamine Reuptake Inhibition
We hypothesize that this compound binds to one or more monoamine transporters (DAT, SERT, NET), blocking the reuptake of their respective neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft into the presynaptic neuron. This inhibition leads to prolonged neurotransmitter signaling.
Caption: Hypothesized action of 3-(2-Fluorophenyl)piperidine HCl.
Experimental Workflow for Mechanism of Action Elucidation
To validate the proposed mechanism, a systematic experimental approach is required. This workflow is designed to first identify the molecular target(s) and then characterize the functional consequences of the drug-target interaction.
Caption: A multi-phase workflow to characterize the compound.
Phase 1: Target Identification via Radioligand Binding Assays
The initial step is to determine the binding affinity of the compound for its putative targets. Competitive radioligand binding assays are the gold standard for this purpose.[15][16]
Objective: To quantify the binding affinity (Kᵢ) of this compound for human DAT, SERT, and NET. A broad panel of other CNS receptors (e.g., sigma, opioid, adrenergic) should also be screened to determine selectivity.[17]
Protocol: Competitive Radioligand Binding Assay [16][18]
-
Preparation of Membranes: Utilize cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).[19]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate containing:
-
Total Binding: Transporter membranes + specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).[18][19]
-
Non-specific Binding (NSB): Total binding components + a high concentration of a known inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites.
-
Test Compound: Total binding components + varying concentrations of this compound.
-
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Expected Data Output:
| Target Transporter | Radioligand Used | Kᵢ of Test Compound (nM) |
| Dopamine (DAT) | [³H]WIN 35,428 | Experimental Value |
| Serotonin (SERT) | [³H]Citalopram | Experimental Value |
| Norepinephrine (NET) | [³H]Nisoxetine | Experimental Value |
Phase 2: Functional Characterization via In Vitro Uptake Assays
Confirming that the compound binds to a transporter is the first step. The next is to determine the functional consequence of that binding—does it inhibit uptake or perhaps even cause reverse transport (efflux)?[20][21]
Objective: To measure the potency (IC₅₀) of this compound in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the target transporters.
Protocol: Neurotransmitter Uptake Inhibition Assay [20][22][23]
-
Cell Plating: Seed cells stably expressing hDAT, hSERT, or hNET into 96-well plates and grow to confluence.[23]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor.
-
Initiation of Uptake: Add a solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).[19]
-
Incubation: Incubate for a short period at room temperature (e.g., 1-5 minutes) to measure the initial rate of uptake.[19]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Phase 3: In Vivo Validation via Microdialysis
The final step is to confirm that the compound engages its target in a living system and produces the expected neurochemical effect. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals.[24][25][26]
Objective: To determine if systemic administration of this compound increases extracellular levels of dopamine and/or serotonin in a relevant brain region, such as the striatum or nucleus accumbens.[27][28]
Protocol: In Vivo Microdialysis [24][25]
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens) of a rat or mouse.
-
Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[26][27]
-
Data Analysis: Calculate the percentage change in neurotransmitter levels from the pre-drug baseline for each time point post-injection.
Conclusion
Based on established principles of medicinal chemistry and the known pharmacology of the phenylpiperidine scaffold, this compound is hypothesized to act as a monoamine reuptake inhibitor.[2][5][6] The presence of the 2-fluoro substituent is predicted to enhance its drug-like properties, potentially improving its potency and metabolic stability.[3][4] The comprehensive experimental plan detailed in this guide provides a rigorous and validated pathway to confirm this hypothesis, precisely define the compound's mechanism of action, and determine its selectivity and functional potency. These studies are essential for understanding the full pharmacological profile of this compound and assessing its potential for further development as a research tool or therapeutic agent.
References
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. moleculardevices.com [moleculardevices.com]
- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 26. news-medical.net [news-medical.net]
- 27. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 28. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 3-(2-Fluorophenyl)piperidine Hydrochloride: A Comprehensive Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 2-position of the phenyl ring creates 3-(2-Fluorophenyl)piperidine, a motif that has garnered significant attention for its potential in developing central nervous system (CNS) therapeutics. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-(2-Fluorophenyl)piperidine hydrochloride and its analogs. We will delve into the intricate interplay between chemical structure and biological activity, exploring how modifications to the piperidine and phenyl rings, as well as stereochemistry, influence target affinity and functional potency. This document will further provide detailed experimental workflows for SAR elucidation, including chemical synthesis, in vitro pharmacological assays, and computational modeling approaches, to equip researchers and drug development professionals with the necessary knowledge to navigate the complexities of this promising chemical space.
Introduction to the 3-(2-Fluorophenyl)piperidine Scaffold
The 3-phenylpiperidine framework is a cornerstone in the design of compounds targeting monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter signaling in the CNS, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
Chemical and Physical Properties of this compound
3-(2-Fluorophenyl)piperidine is a synthetic organic compound. As a hydrochloride salt, it is typically a white to off-white crystalline solid with improved solubility in aqueous media, which is advantageous for biological testing. The presence of the fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric properties that significantly influence its interaction with biological targets. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen and influence hydrogen bonding interactions, while its relatively small size allows it to act as a bioisostere for hydrogen, yet with distinct electronic effects.
Pharmacological Significance and Therapeutic Potential
The primary pharmacological interest in 3-(2-Fluorophenyl)piperidine and its derivatives lies in their activity as monoamine transporter inhibitors. Depending on the specific substitutions, these compounds can exhibit varying degrees of potency and selectivity for DAT, SERT, and NET. For instance, certain analogs have been investigated for their potential as atypical dopamine reuptake inhibitors, which may offer a reduced abuse liability compared to traditional stimulants like cocaine and methylphenidate. The therapeutic potential of this scaffold extends to the development of novel antidepressants, anxiolytics, and treatments for neurodegenerative diseases.
The Core Hypothesis: How Structural Modifications Influence Biological Activity
The central hypothesis underpinning the SAR of 3-(2-Fluorophenyl)piperidine is that subtle changes to its chemical architecture can lead to profound differences in biological activity. The key areas of molecular exploration include:
-
The Piperidine Ring: Modifications to the nitrogen atom and the piperidine ring itself can impact potency, selectivity, and pharmacokinetic properties.
-
The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of target affinity and selectivity.
-
Stereochemistry: The chiral center at the C3 position of the piperidine ring often results in significant differences in the pharmacological profiles of the enantiomers.
This guide will systematically dissect these structural elements to provide a clear understanding of the SAR landscape of this important scaffold.
Core Structure-Activity Relationship (SAR) Analysis
The SAR of 3-(2-Fluorophenyl)piperidine is a complex interplay of steric, electronic, and conformational factors. The following sections will break down the key structural components and their impact on biological activity, with a focus on monoamine transporter inhibition.
The Piperidine Ring: Conformational Constraints and Substituent Effects
The piperidine ring serves as a crucial anchor for the molecule within the binding pocket of its target proteins. Its conformation and the nature of the substituent on the nitrogen atom are of paramount importance.
The secondary amine of the parent 3-(2-Fluorophenyl)piperidine is a common site for modification. N-alkylation can significantly influence potency and selectivity. Generally, small alkyl groups like methyl or ethyl are well-tolerated and can enhance DAT affinity. Larger or bulkier substituents on the nitrogen may decrease potency due to steric hindrance within the binding site. The nature of the N-substituent can also modulate selectivity between the monoamine transporters.
The ortho-fluorine on the phenyl ring is a key feature. Its electron-withdrawing nature can influence the overall electronic distribution of the molecule and its interactions with the target protein. The position of the fluorine is critical; moving it to the meta or para position can drastically alter the pharmacological profile.
Expanding or contracting the piperidine ring (e.g., to azepane or pyrrolidine) or introducing substituents on other positions of the ring can lead to significant changes in activity, often with a decrease in potency, highlighting the privileged nature of the piperidine scaffold.
The 2-Fluorophenyl Moiety: Electronic and Steric Influences
The substituted phenyl ring is the primary recognition element for interaction with the target protein.
As mentioned, the ortho-position of the fluorine atom is often optimal for high DAT affinity. This is likely due to a combination of favorable electronic interactions and the ability of the ortho-fluoro group to induce a specific, bioactive conformation of the molecule. Meta- and para-fluoro analogs generally exhibit lower potency at DAT.
Introducing other substituents on the phenyl ring can further refine the pharmacological profile. For example, adding a second substituent can either enhance or diminish potency and can also shift selectivity towards SERT or NET. A systematic exploration of different electronic and steric properties of these substituents is crucial for mapping the SAR.
Stereochemistry: The Critical Role of Chirality
The C3 position of the piperidine ring is a stereocenter, meaning that 3-(2-Fluorophenyl)piperidine exists as a pair of enantiomers, (R) and (S).
It is common for the biological activity to reside primarily in one enantiomer. For many 3-phenylpiperidine derivatives that are DAT inhibitors, the (S)-enantiomer is often the more potent one. However, this is not a universal rule and is dependent on the overall substitution pattern. The differential activity of enantiomers underscores the importance of a three-dimensional understanding of the drug-receptor interaction.
While initial screening may be performed on the racemic mixture, the development of an enantiopure drug is often preferred. This is because the less active or inactive enantiomer can contribute to off-target effects and increase the metabolic load on the patient. The synthesis and evaluation of individual enantiomers are therefore critical steps in the drug discovery process.
Experimental Workflows for SAR Elucidation
A robust and systematic experimental approach is essential for delineating the SAR of a chemical series. This section outlines key experimental workflows.
Chemical Synthesis Strategies
The synthesis of 3-(2-Fluorophenyl)piperidine and its analogs is a key enabling technology for SAR studies.
Several synthetic strategies can be employed to access the 3-arylpiperidine core. Common methods include the cyclization of appropriate precursors, such as amino alcohols or amino ketones, and transition metal-catalyzed cross-coupling reactions to introduce the aryl group onto a pre-existing piperidine ring.
A representative synthetic route is depicted below. This multi-step synthesis allows for the introduction of diversity at various points.
Caption: A generalized workflow for the synthesis of 3-(2-Fluorophenyl)piperidine analogs.
In Vitro Pharmacological Evaluation
In vitro assays are the workhorse of SAR studies, providing quantitative data on the interaction of compounds with their molecular targets.
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. This is typically expressed as the inhibition constant (Ki).
This protocol is for determining the affinity of test compounds for the dopamine transporter.
-
Tissue Preparation: Prepare synaptosomes from the striatum of rat brains.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the synaptosomal preparation, the radioligand [³H]WIN 35,428 (at a concentration near its Kd), and a range of concentrations of the test compound.
-
Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor, such as GBR 12909.
-
Incubation Conditions: Incubate the plates at 4°C for 2 hours.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.
-
Tissue Preparation: Prepare synaptosomes from rat striatum as described above.
-
Pre-incubation: Pre-incubate the synaptosomes with a range of concentrations of the test compound for 10-15 minutes at 37°C.
-
Initiation: Initiate the uptake by adding [³H]dopamine.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapid filtration and washing as described for the binding assay.
-
Scintillation Counting: Quantify the amount of [³H]dopamine taken up by the synaptosomes.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.
In Vivo Behavioral Assays
In vivo assays are essential for understanding how the in vitro activity of a compound translates to a physiological or behavioral effect in a living organism.
Compounds that inhibit dopamine reuptake often increase locomotor activity. This can be assessed by placing rodents in an open-field arena and tracking their movement using automated systems.
This assay can assess the subjective effects of a compound and its similarity to known drugs of abuse, such as cocaine.
Data Analysis and Interpretation
IC50 (half-maximal inhibitory concentration) values are determined from concentration-response curves. The Ki (inhibition constant) is a more absolute measure of affinity and is calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
The experimental data can be used to build and refine computational models of the drug-receptor interaction, which can then be used to guide the design of new, more potent, and selective compounds.
Quantitative SAR (QSAR) and Molecular Modeling Insights
Computational approaches can provide valuable insights into the SAR of 3-(2-Fluorophenyl)piperidine analogs and can accelerate the drug discovery process.
Pharmacophore Modeling of 3-(2-Fluorophenyl)piperidine Analogs
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a series of active compounds, a common pharmacophore can be identified. This model can then be used to screen virtual libraries for new compounds with the desired activity.
Caption: A hypothetical pharmacophore model for a 3-(2-Fluorophenyl)piperidine-based DAT inhibitor.
Docking Studies into the Dopamine Transporter
Molecular docking can be used to predict the binding mode of 3-(2-Fluorophenyl)piperidine analogs within the binding site of the dopamine transporter. This can help to rationalize the observed SAR and to identify key amino acid residues involved in the interaction.
Key Molecular Interactions Driving Potency and Selectivity
Computational studies, in conjunction with experimental data, can reveal the key molecular interactions that govern potency and selectivity. These may include hydrogen bonds, ionic interactions, and hydrophobic interactions. For example, the protonated piperidine nitrogen may form a salt bridge with an acidic residue in the transporter, while the fluorophenyl ring may engage in pi-stacking or hydrophobic interactions.
Future Directions and Therapeutic Outlook
The 3-(2-Fluorophenyl)piperidine scaffold remains a fertile ground for the discovery of new CNS therapeutics.
Optimizing the Lead Compound: Strategies for Improved Pharmacokinetic and Pharmacodynamic Profiles
Future work will likely focus on fine-tuning the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of lead compounds to improve their drug-like properties. This may involve strategies such as introducing metabolic "soft spots" or blocking sites of metabolism.
Exploring New Therapeutic Applications
While the primary focus has been on monoamine transporters, it is possible that analogs of 3-(2-Fluorophenyl)piperidine may have activity at other targets. Screening these compounds against a broader panel of receptors and enzymes could uncover new therapeutic opportunities.
Challenges and Opportunities in the Development of 3-(2-Fluorophenyl)piperidine-based Therapeutics
The development of CNS drugs is fraught with challenges, including the need to cross the blood-brain barrier and the potential for off-target effects. However, the chemical tractability and rich SAR of the 3-(2-Fluorophenyl)piperidine scaffold provide a solid foundation for the design of next-generation therapeutics for a range of neurological and psychiatric disorders.
Conclusion
The 3-(2-Fluorophenyl)piperidine scaffold is a versatile and valuable starting point for the design of novel CNS-active compounds. A thorough understanding of its structure-activity relationship is essential for successfully navigating this chemical space. By combining rational drug design, efficient chemical synthesis, and a comprehensive suite of in vitro and in vivo assays, researchers can unlock the full therapeutic potential of this privileged structure. This guide has provided a framework for this endeavor, from the fundamental principles of SAR to the practical details of experimental execution. The continued exploration of this scaffold holds great promise for the development of new and improved treatments for a variety of debilitating CNS disorders.
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(2-Fluorophenyl)piperidine hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of 3-(2-Fluorophenyl)piperidine hydrochloride, a novel phenylpiperidine derivative with potential neuroactive properties. Phenylpiperidine scaffolds are integral to numerous central nervous system (CNS) drugs, making a thorough and logically sequenced in vitro assessment critical for elucidating the mechanism of action, selectivity, and potential liabilities of new analogues. This document moves beyond rote protocols to explain the scientific rationale behind each experimental stage, from initial target engagement to essential safety pharmacology. The methodologies described herein are designed as self-validating systems, incorporating requisite controls to ensure data integrity. All protocols and mechanistic discussions are grounded in authoritative scientific principles to guide researchers in generating a robust data package for go/no-go decisions in the early drug discovery pipeline.
Introduction: The Scientific Imperative
The piperidine moiety is a privileged scaffold in medicinal chemistry, notably present in compounds targeting G-protein coupled receptors (GPCRs) and transporters within the CNS.[1] The introduction of a fluorophenyl group, as in this compound, can significantly modulate properties such as metabolic stability, membrane permeability, and receptor binding affinity. Given this structural context, a logical hypothesis positions this compound as a potential modulator of dopaminergic, serotonergic, or sigma receptor systems.
The primary goal of an in vitro evaluation is to build a comprehensive pharmacological profile before committing to costly and complex in vivo studies.[2][3][4][5] This guide outlines a tiered, hierarchical approach to this evaluation, ensuring that resource-intensive assays are only performed on compounds with a promising initial profile.
Foundational Physicochemical & Viability Assessment
Before investigating complex biological interactions, it is crucial to understand the compound's basic behavior in aqueous solutions and its general effect on cell health.
-
Aqueous Solubility: Determines the maximum achievable concentration in assay buffers, preventing compound precipitation that would invalidate results.
-
Chemical Stability: Assesses degradation in assay media over the time course of an experiment.
-
General Cytotoxicity: A preliminary screen using a common cell line (e.g., HEK293 or HepG2) to establish a concentration range that is non-toxic. This ensures that effects observed in subsequent assays are due to specific pharmacological activity, not general cell death.[6][7]
Phase I: Primary Target Engagement & Mechanism of Action
This phase aims to answer two fundamental questions: Does the compound bind to its hypothesized targets, and what is the functional consequence of that binding?
Target Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[1][8][9] The principle involves competition between a labeled, high-affinity ligand (radioligand) and the unlabeled test compound for a finite number of receptors in a cell membrane preparation.[10]
Causality of Experimental Choices:
-
Receptor Source: Membranes from cell lines stably overexpressing the human receptor of interest (e.g., Dopamine D2, Sigma-1) are used to ensure a high signal-to-noise ratio and human-relevant data.
-
Radioligand Selection: The chosen radioligand should have high affinity and specificity for the target to ensure it is not easily displaced by non-specific interactions.
-
Assay Conditions: Incubation time and temperature are optimized to reach equilibrium, a state where the rates of ligand binding and dissociation are equal.[8] This is critical for accurate affinity (Ki) calculation.
-
Preparation: Thaw human D2 receptor-expressing cell membranes on ice. Dilute in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add:
-
25 µL Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration at or below its Kd).
-
100 µL of diluted membrane preparation.
-
-
Incubation: Incubate for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Termination: Rapidly harvest the plate onto a filter mat using a cell harvester, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Functional Consequence: Second Messenger & Reporter Assays
Binding affinity does not describe the compound's effect. Functional assays are required to determine if it is an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.[11][12][13][14] GPCRs, common targets for neuroactive drugs, signal through various pathways, most notably by modulating levels of second messengers like cyclic AMP (cAMP).[15]
Causality of Experimental Choices:
-
Cell System: A recombinant cell line expressing the target receptor (e.g., CHO-hD2) is used. These cells are chosen for their robust and reproducible responses.
-
Assay Principle: For Gs-coupled receptors, agonist activation increases cAMP. For Gi-coupled receptors (like D2), agonist activation decreases cAMP levels that have been artificially stimulated by forskolin. This decrease is the measured endpoint.
-
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method that provides a robust signal with minimal interference from colored or fluorescent compounds.
-
Cell Plating: Seed CHO cells stably expressing the human Gi-coupled receptor of interest into a 384-well plate and culture overnight.
-
Compound Addition (Antagonist Mode): To determine if the compound is an antagonist, add varying concentrations of this compound and incubate for 15 minutes. Then, add a known agonist at its EC80 concentration (the concentration giving 80% of its maximal effect).
-
Compound Addition (Agonist Mode): To determine if the compound is an agonist, add varying concentrations of this compound.
-
Stimulation: For both modes, add forskolin to stimulate adenylyl cyclase, then incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and add HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog). Incubate for 60 minutes at room temperature.
-
Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Analysis:
-
Agonist Mode: Plot concentration vs. response to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: The ability of the compound to shift the agonist's dose-response curve is used to calculate its antagonist potency (pA2 or IC50).
-
Phase II: In Vitro ADME and Safety Pharmacology
A compound with excellent potency and efficacy is useless if it is metabolically unstable or has significant safety liabilities.[2][4][5][6] Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology screening is essential to filter out candidates with poor drug-like properties.[3]
Metabolic Stability
This assay predicts how quickly a compound will be cleared by metabolic enzymes in the liver.[16][17][18] Low stability often translates to poor bioavailability and a short duration of action in vivo.
Causality of Experimental Choices:
-
Test System: Human liver microsomes (HLM) are subcellular fractions containing the majority of the Phase I drug-metabolizing cytochrome P450 (CYP) enzymes.[19][20] They provide a cost-effective and high-throughput model for initial stability assessment.[16]
-
Cofactor: The reaction is initiated by adding NADPH, the essential cofactor for CYP enzyme activity.[20] A control incubation without NADPH is crucial to distinguish metabolic degradation from chemical instability.
-
Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is used to specifically quantify the disappearance of the parent compound over time.
-
Incubation: Prepare a solution of this compound (e.g., 1 µM final concentration) in buffer with HLM (e.g., 0.5 mg/mL protein).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a pre-warmed NADPH solution. A parallel incubation is run without NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition
This assay assesses the potential for drug-drug interactions (DDIs). If the compound inhibits a major CYP enzyme, it could dangerously elevate the concentration of other co-administered drugs metabolized by that same enzyme.[21][22][23]
Causality of Experimental Choices:
-
Enzyme Source: Human liver microsomes are used as they contain a mixture of all relevant CYP enzymes.[23]
-
Probe Substrates: A "cocktail" of specific probe substrates is used, where each substrate is metabolized by a single, specific CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).[24]
-
Detection: The rate of formation of the specific metabolite for each probe substrate is measured by LC-MS/MS. A reduction in metabolite formation in the presence of the test compound indicates inhibition.[25]
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability linked to potentially fatal cardiac arrhythmias (Torsades de Pointes).[26][27][28] This is a mandatory safety screen.
Causality of Experimental Choices:
-
Gold Standard: Manual patch-clamp electrophysiology is the definitive method, but it is low-throughput.
-
Screening Method: Automated patch-clamp systems (e.g., QPatch) provide a higher-throughput alternative for early screening, offering excellent correlation with manual methods.[26] These systems measure the flow of potassium ions through hERG channels expressed in a cell line (e.g., HEK-hERG).
-
Endpoint: The assay directly measures the inhibition of the hERG current in response to increasing concentrations of the test compound, allowing for the calculation of an IC50 value.
Data Presentation & Interpretation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison and decision-making.
Table 1: Hypothetical In Vitro Profile of this compound
| Assay Type | Target / Parameter | Result | Interpretation |
| Receptor Binding | Dopamine D2 Receptor | Ki = 15 nM | Potent binding to the D2 receptor. |
| Sigma-1 Receptor | Ki = 5 µM | Low affinity for Sigma-1; >300-fold selective for D2. | |
| SERT | Ki > 10 µM | Negligible affinity for the serotonin transporter. | |
| Functional Assay | D2 cAMP (Antagonist) | IC50 = 45 nM | Potent functional antagonist at the D2 receptor. |
| D2 cAMP (Agonist) | No activity up to 10 µM | Confirms lack of agonist activity. | |
| Metabolic Stability | Human Liver Microsomes | t½ = 55 min | Moderately stable; likely suitable for further development. |
| CYP Inhibition | Panel (1A2, 2B6, 2C9, 2D6, 3A4) | IC50 > 20 µM for all isoforms | Low risk of causing metabolism-based drug-drug interactions.[23] |
| hERG Safety | Automated Patch Clamp | IC50 = 12 µM | >250-fold window between functional potency and hERG block. Low cardiac risk.[28] |
Visualizing the Workflow and Mechanisms
Diagrams are essential for conceptualizing complex processes.
Experimental Workflow
Caption: High-level workflow for the in vitro evaluation of a novel CNS compound.
Signaling Pathway: Gi-Coupled Receptor Antagonism
Caption: Mechanism of D2 receptor antagonism leading to sustained cAMP levels.
Conclusion
This guide outlines a robust, multi-tiered strategy for the comprehensive in vitro evaluation of this compound. By systematically assessing target affinity, functional activity, metabolic stability, and critical safety endpoints, researchers can build a high-confidence data package. The hypothetical data presented for this compound—potent and selective D2 antagonism, good metabolic stability, and a wide safety margin over hERG—would strongly support its advancement into preclinical in vivo models. This structured, rationale-driven approach maximizes the probability of identifying promising drug candidates while minimizing the risk of late-stage failures.
References
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- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
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- 11. journals.physiology.org [journals.physiology.org]
- 12. molbio.gu.se [molbio.gu.se]
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- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 16. bioivt.com [bioivt.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. criver.com [criver.com]
- 23. enamine.net [enamine.net]
- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. criver.com [criver.com]
- 28. m.youtube.com [m.youtube.com]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(2-Fluorophenyl)piperidine Derivatives
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Among its myriad variations, the 3-arylpiperidine motif has emerged as a particularly fruitful scaffold for developing agents targeting the central nervous system (CNS).[3][4] This technical guide delves into the discovery and history of a specific, influential subclass: 3-(2-Fluorophenyl)piperidine derivatives. We will explore the origins of this chemical class, the evolution of its synthesis, the critical role of the ortho-fluoro substitution in defining its pharmacological profile, and the causal logic behind the experimental designs that have propelled its development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important pharmacophore.
Introduction: The Strategic Value of the 3-(2-Fluorophenyl)piperidine Core
The journey of drug discovery is a quest for molecular architectures that can precisely interact with biological targets to elicit a therapeutic effect. The piperidine heterocycle is one of the most successful scaffolds in this endeavor, present in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with complex protein targets like G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[5]
The incorporation of an aryl group at the 3-position of the piperidine ring creates a class of compounds with significant activity at monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[6][7][8] The further addition of a fluorine atom to this phenyl ring is a strategic decision rooted in modern medicinal chemistry principles. Fluorine, being highly electronegative and relatively small, can profoundly alter a molecule's properties by:
-
Modulating Basicity (pKa): Influencing the ionization state of the piperidine nitrogen at physiological pH, which is critical for receptor binding and crossing the blood-brain barrier.
-
Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Improving Binding Affinity: Participating in favorable electrostatic or hydrogen bonding interactions within the target's binding pocket.
The specific placement of the fluorine at the ortho position of the phenyl ring introduces distinct conformational constraints and electronic effects compared to its meta or para isomers, often leading to unique selectivity and potency profiles. This guide will illuminate the path of discovery that established the 3-(2-fluorophenyl)piperidine scaffold as a "privileged" structure in CNS drug development.
Genesis and Historical Development
While a single "discovery" event for the entire class is difficult to pinpoint, its emergence can be traced through the development of various CNS-active agents. Early explorations into arylpiperidines in the mid-20th century laid the groundwork. However, the focused investigation into fluorinated analogues gained significant traction with the broader adoption of fluorine in medicinal chemistry from the 1970s onwards.
Key developments in synthetic chemistry were crucial. The ability to efficiently construct the 3-arylpiperidine core was a rate-limiting step. Initial methods were often lengthy and lacked stereocontrol. The advent of modern cross-coupling reactions and catalytic asymmetric synthesis has revolutionized access to these compounds, enabling systematic exploration of their structure-activity relationships (SAR).
Evolution of Synthetic Methodologies: From Pyridines to Chiral Piperidines
The synthesis of 3-(2-Fluorophenyl)piperidine derivatives has evolved from classical, multi-step sequences to elegant, highly efficient catalytic methods. The primary challenge lies in the stereocontrolled construction of the substituted piperidine ring.
The Pyridine Reduction Approach
A common and powerful strategy involves the synthesis of a substituted pyridine precursor followed by its reduction.
-
Initial Step: Synthesis of 2-bromo-3-fluoropyridine or a similar precursor.
-
Key Step (Cross-Coupling): A Suzuki or other palladium-catalyzed cross-coupling reaction to introduce the desired aryl group (in this case, the 2-fluorophenyl group) at the 3-position of the pyridine ring.
-
Final Step (Reduction): The resulting 3-(2-fluorophenyl)pyridine is then reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Rhodium.[2]
This approach is robust but often produces a racemic mixture, requiring subsequent chiral resolution to separate the enantiomers, which frequently possess different biological activities.
Asymmetric Synthesis: The Modern Standard
To overcome the limitations of racemic synthesis, enantioselective methods have been developed. A state-of-the-art approach is the Rhodium-catalyzed asymmetric reductive Heck reaction.[9][10] This method allows for the direct creation of chiral 3-aryl-tetrahydropyridines from dihydropyridine precursors, which can then be easily reduced to the final chiral piperidine.
The logic behind this choice is efficiency and stereocontrol. By establishing the critical stereocenter early in the synthesis using a chiral catalyst, the need for late-stage resolution is eliminated, saving steps and improving overall yield.
Below is a generalized workflow illustrating this modern synthetic approach.
Caption: Modern Asymmetric Synthesis Workflow.
Pharmacological Landscape and Structure-Activity Relationships (SAR)
Derivatives of the 3-(2-fluorophenyl)piperidine scaffold are primarily known for their potent activity as modulators of monoamine transporters.[6][7] These membrane proteins are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signal. Inhibitors of these transporters can increase the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.
The precise pharmacological profile (i.e., potency and selectivity for DAT vs. SERT vs. NET) is exquisitely sensitive to subtle structural modifications.
Key SAR Insights:
-
Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. Small alkyl groups or a simple proton (N-H) are often optimal. Larger or more complex groups can decrease potency or shift selectivity.
-
Aryl Group Position (C3): The 3-position for the aryl group is crucial. Moving it to the 4-position, for example, creates a distinct class of compounds with a different SAR profile (e.g., the GBR series of DAT inhibitors).[6]
-
Fluorine Position: The ortho position of the fluorine atom on the phenyl ring is key. This substitution can enforce a specific torsion angle between the phenyl and piperidine rings, which can be favorable for binding to one transporter over another. It also influences the electronic properties of the phenyl ring, affecting potential pi-pi stacking or cation-pi interactions in the binding site.
Illustrative SAR Table: Monoamine Transporter Affinity
The following table presents hypothetical but representative data for a series of 3-phenylpiperidine analogs, illustrating the impact of fluorine substitution on binding affinity (Kᵢ) for the dopamine (DAT) and serotonin (SERT) transporters. Lower Kᵢ values indicate higher binding affinity.
| Compound ID | R1 (Piperidine N) | R2 (Phenyl Ring) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT Kᵢ / DAT Kᵢ) |
| 1a | -H | -H (unsubstituted) | 50 | 250 | 5 |
| 1b | -H | 4-Fluoro (para) | 25 | 100 | 4 |
| 1c | -H | 3-Fluoro (meta) | 40 | 300 | 7.5 |
| 1d | -H | 2-Fluoro (ortho) | 15 | 450 | 30 |
| 2a | -CH₃ | -H (unsubstituted) | 45 | 220 | 4.9 |
| 2d | -CH₃ | 2-Fluoro (ortho) | 12 | 400 | 33.3 |
Disclaimer: Data is illustrative and intended to demonstrate SAR principles.
As the table shows, the introduction of a fluorine atom at the ortho position (compounds 1d and 2d ) leads to a significant increase in both potency at the dopamine transporter and selectivity over the serotonin transporter compared to the unsubstituted or other fluoro-substituted analogs. This highlights the profound and position-specific influence of this single atomic substitution.
Mechanism of Action: Synaptic Neurotransmitter Modulation
The primary mechanism of action for many 3-(2-fluorophenyl)piperidine derivatives is the inhibition of monoamine reuptake. By binding to transporters like DAT, these compounds act as competitive antagonists to the neurotransmitter (e.g., dopamine), physically blocking its re-entry into the presynaptic neuron.
Caption: Inhibition of Dopamine Reuptake.
This inhibition leads to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft. The result is enhanced stimulation of postsynaptic receptors, which is believed to underlie the therapeutic effects in conditions like depression or attention-deficit/hyperactivity disorder (ADHD).
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative, field-proven methodologies for the synthesis and biological evaluation of these compounds.
Protocol: Asymmetric Synthesis of (S)-3-(2-Fluorophenyl)piperidine
This protocol is adapted from modern Rhodium-catalyzed asymmetric methodologies.[9][10]
Materials:
-
Pyridine
-
Phenyl Chloroformate
-
Sodium Borohydride (NaBH₄)
-
2-Fluorophenylboronic Acid
-
[Rh(cod)OH]₂ (Rhodium catalyst precursor)
-
(S)-SEGPHOS (chiral ligand)
-
Cesium Hydroxide (CsOH)
-
Toluene, Tetrahydrofuran (THF), Water (degassed)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and inert atmosphere equipment (Argon or Nitrogen)
Step-by-Step Methodology:
-
Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate:
-
Dissolve pyridine (1.0 eq) and NaBH₄ (1.0 eq) in methanol (MeOH) in a flask under an inert atmosphere.
-
Cool the mixture to -78 °C.
-
Slowly add phenyl chloroformate (1.0 eq) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product via silica gel chromatography to yield the dihydropyridine precursor.
-
-
Rh-Catalyzed Asymmetric Arylation:
-
In a vial under an inert atmosphere, add [Rh(cod)OH]₂ (1.5 mol%) and (S)-SEGPHOS (3.5 mol%).
-
Add a 1:1:1 mixture of degassed Toluene:THF:H₂O.
-
Add aqueous CsOH (2.0 eq).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 2-fluorophenylboronic acid (1.5 eq) followed by the dihydropyridine precursor from Step 1 (1.0 eq).
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After cooling, dilute with diethyl ether and pass through a short plug of silica gel.
-
Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched tetrahydropyridine product.
-
-
Reduction to Piperidine:
-
Dissolve the tetrahydropyridine product in methanol.
-
Add 10% Pd/C catalyst (approx. 5-10 wt%).
-
Place the reaction under an atmosphere of H₂ (balloon or Parr shaker).
-
Stir vigorously at room temperature until starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final 3-(2-fluorophenyl)piperidine product. The N-protecting group can be removed under appropriate basic conditions if necessary.
-
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human dopamine transporter (hDAT).
Materials:
-
Membrane preparations from cells stably expressing hDAT.
-
[³H]WIN 35,428 (Radioligand, specific for DAT).
-
GBR 12909 or Cocaine (for determining non-specific binding).
-
Test Compound (3-(2-fluorophenyl)piperidine derivative).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI).
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for each condition:
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of 10 µM GBR 12909.
-
Test Compound: Add 25 µL of serial dilutions of the 3-(2-fluorophenyl)piperidine derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add 25 µL of [³H]WIN 35,428 (final concentration ~1-2 nM, near its Kₑ) to all wells.
-
Membrane Addition: Add 200 µL of the hDAT membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Perspectives
The 3-(2-fluorophenyl)piperidine scaffold represents a triumph of rational drug design, evolving from early arylpiperidine explorations to a highly refined and versatile pharmacophore. Its history is intertwined with advances in synthetic chemistry that have enabled the precise, stereocontrolled synthesis required to unlock its full potential. The strategic placement of the ortho-fluoro substituent has proven to be a powerful tool for enhancing potency and tuning selectivity for key CNS targets, particularly the dopamine transporter.
The journey of this scaffold is far from over. Future research will likely focus on:
-
Novel Derivatives: Exploring further substitutions on both the piperidine and phenyl rings to discover novel pharmacological profiles, potentially targeting multiple transporters (triple reuptake inhibitors) or engaging with entirely new biological targets.
-
PET Ligand Development: The development of positron emission tomography (PET) ligands based on this scaffold could provide invaluable tools for in vivo imaging of neurotransmitter systems in the human brain, aiding in the diagnosis and treatment of neurological and psychiatric disorders.[11]
-
Expanded Therapeutic Applications: While primarily explored for CNS disorders, the unique properties of these derivatives may lend themselves to applications in other therapeutic areas where monoamine signaling plays a role.
The 3-(2-fluorophenyl)piperidine core stands as a testament to the power of iterative design and the synergy between synthetic innovation and pharmacological insight. It will undoubtedly continue to be a source of valuable chemical probes and potential therapeutic agents for years to come.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.uno.edu [scholarworks.uno.edu]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. Synthesis of S-([18F]fluoromethyl)-(+)-McN5652 as a potential PET radioligand for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconvoluting the Pharmacological Landscape of 3-(2-Fluorophenyl)piperidine hydrochloride: A Strategic Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Fluorophenyl)piperidine hydrochloride represents a novel chemical entity with a structural scaffold suggestive of significant central nervous system (CNS) activity. As a phenylpiperidine derivative, it shares a core motif with numerous well-characterized pharmacologically active agents, positioning it as a compound of high interest for therapeutic development. However, in the absence of published empirical data, its specific molecular targets remain unknown. This technical guide eschews a speculative listing of targets in favor of a robust, scientifically-grounded strategic workflow. We present a comprehensive, multi-tiered approach for the systematic identification, characterization, and validation of the potential pharmacological targets of this compound. This document serves as a practical whitepaper for researchers, outlining a logical progression from broad, structure-based computational predictions to specific in vitro biochemical and functional assays, and culminating in translational in vivo validation. Each proposed step is accompanied by detailed, field-proven protocols and an explanation of the causal logic behind its inclusion in the discovery cascade, empowering research teams to efficiently and rigorously elucidate the mechanism of action of this and other novel chemical entities.
Foundational Analysis: The Phenylpiperidine Scaffold
The molecular architecture of this compound provides the primary rationale for our investigational strategy. The phenylpiperidine core is a privileged scaffold in neuropharmacology, present in a wide array of approved therapeutics and research compounds.[1] Its derivatives are known to interact with a range of CNS targets, most notably monoamine transporters and sigma receptors.[2][3]
A prominent example is Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), which features a 4-phenylpiperidine core.[4][5] Paroxetine exhibits picomolar binding affinity for the human serotonin transporter (SERT), underscoring the potential of this scaffold to engage monoaminergic systems.[6][7] Furthermore, the structural diversity of phenylpiperidine ligands allows for interaction with dopamine transporters (DAT), norepinephrine transporters (NET), opioid receptors, and sigma (σ) receptors, making a broad initial screening approach essential.[8][9][10]
The fluorine substitution on the phenyl ring can significantly modulate binding affinity and selectivity by altering electronic properties and metabolic stability, making a direct extrapolation from existing compounds unreliable without empirical validation.
Caption: Chemical structure of 3-(2-Fluorophenyl)piperidine.
A Multi-Tiered Strategy for Target Deconvolution
We propose a systematic, four-tiered workflow designed to efficiently narrow the field of potential targets from broad possibilities to a validated, high-confidence mechanism of action. This strategy maximizes resource efficiency by using computationally inexpensive, high-throughput methods in the initial stages to inform more resource-intensive, definitive assays later.
Caption: Proposed workflow for target identification and validation.
Tier 1: Computational Prediction & Broad-Spectrum Screening
The initial phase aims to cast a wide net to generate and prioritize hypotheses, guiding the subsequent experimental focus.
Protocol: Computational Target Prediction
Computational, or in silico, methods leverage the known universe of drug-target interactions to predict the most probable targets for a novel compound based on its structure.[11][12]
-
Objective: To generate a ranked list of potential protein targets for this compound.
-
Methodology:
-
Ligand Structuring: Generate a 3D conformer of the compound from its 2D structure (SMILES or SDF file).
-
Pharmacophore Modeling: Utilize platforms like Pharmit or LigandScout to identify 3D pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Similarity Searching: Screen databases of known ligands (e.g., ChEMBL, BindingDB) using 2D fingerprint similarity (e.g., Tanimoto coefficient) and 3D shape similarity to identify compounds with known targets that are structurally analogous to the query molecule.
-
Target Prediction Servers: Submit the compound structure to integrated prediction platforms (e.g., SwissTargetPrediction, SuperPred) which use a combination of machine learning and similarity-based approaches to predict a panel of likely targets.[13]
-
Data Synthesis: Consolidate the outputs. Targets that appear across multiple prediction methods, especially those related to the phenylpiperidine class (e.g., SLC6A4/SERT, SLC6A3/DAT, SIGMAR1/σ1), are prioritized for Tier 2.
-
-
Causality: This approach is predicated on the "similarity principle": structurally similar molecules often exhibit similar biological activities.[14] By identifying known targets of close chemical relatives, we can infer a high-probability starting point for empirical testing, saving significant resources compared to untargeted screening.
Protocol: Affinity Selection-Mass Spectrometry (AS-MS)
AS-MS is a powerful experimental technique to identify direct binding partners of a compound from a complex mixture of proteins, such as a cell lysate.[15][16]
-
Objective: To empirically identify proteins from a relevant source (e.g., rat brain homogenate) that directly bind to the compound.
-
Methodology:
-
Immobilization (Optional but common): Covalently attach 3-(2-Fluorophenyl)piperidine to a solid support (e.g., magnetic beads) to create an affinity matrix. Note: This requires a suitable functional group for linkage.
-
Incubation: Incubate the affinity matrix with a protein lysate. Proteins that bind to the compound will be captured on the beads.
-
Washing: Perform a series of washes with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically by changing pH, increasing salt concentration, or adding an excess of the free compound (competitive elution).
-
Protein Identification: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Hit Validation: Compare the list of identified proteins against a control experiment (e.g., beads with no compound) to identify specific binders.
-
-
Causality: This method provides direct physical evidence of an interaction. By immobilizing the drug, it acts as "bait" to "fish" its binding partners out of a complex biological milieu. The subsequent identification by mass spectrometry provides an unbiased survey of potential targets.[18]
Tier 2: Quantitative Binding Affinity Determination
Once a prioritized list of putative targets is generated, the next critical step is to quantify the binding affinity. Radioligand binding assays are the gold-standard method for this purpose.[19][20]
Protocol: Competitive Radioligand Binding Assays
-
Objective: To determine the binding affinity (expressed as the inhibition constant, Ki) of this compound for a panel of high-priority targets.
-
Target Panel (Hypothetical):
-
Monoamine Transporters: Human SERT, DAT, NET
-
Sigma Receptors: Human σ1, σ2
-
Opioid Receptors: Human μ (mu), κ (kappa), δ (delta)
-
-
Methodology:
-
Source Preparation: Use cell membranes from HEK293 cells stably expressing the recombinant human target protein or prepared synaptosomes from rodent brain tissue.[21]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific high-affinity radioligand for the target (e.g., [³H]-Citalopram for SERT), and a range of concentrations of the unlabeled test compound (3-(2-Fluorophenyl)piperidine HCl).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter mat. The membranes and the bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[22]
-
-
Causality: This assay directly measures the ability of the test compound to compete with a known ligand for the orthosteric binding site on the target receptor or transporter. A low Ki value indicates high binding affinity and strongly implicates the protein as a direct pharmacological target.
Table 1: Illustrative Quantitative Data from Radioligand Binding Assays (Note: These are hypothetical values for demonstration purposes.)
| Target Protein | Radioligand | Ki of 3-(2-Fluorophenyl)piperidine HCl (nM) |
| Human SERT | [³H]-Citalopram | 8.5 |
| Human DAT | [³H]-WIN 35,428 | 150.2 |
| Human NET | [³H]-Nisoxetine | 450.8 |
| Human σ1 | [³H]-(+)-Pentazocine | 25.6 |
| Human σ2 | [³H]-DTG | 312.1 |
| Human μ-Opioid | [³H]-DAMGO | > 10,000 |
Interpretation: The hypothetical data in Table 1 would suggest that the compound has high affinity for SERT, moderate affinity for the σ1 receptor, and progressively weaker affinity for DAT, σ2, and NET, with negligible affinity for the μ-opioid receptor. This would prioritize SERT and σ1 for functional characterization.
Tier 3: In Vitro Functional Characterization
High-affinity binding does not reveal the functional consequence of that interaction. A compound could be an activator (agonist), an inhibitor (antagonist), or a modulator. Functional assays are essential to determine this.
Protocol: Monoamine Transporter Uptake Inhibition Assay
-
Objective: To determine if the compound inhibits the function of monoamine transporters for which it showed high binding affinity (e.g., SERT).
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the target transporter (e.g., hSERT).
-
Assay Setup: Plate the cells in a 96-well format. Pre-incubate the cells with varying concentrations of 3-(2-Fluorophenyl)piperidine HCl or a vehicle control.
-
Initiate Uptake: Add a radiolabeled substrate (e.g., [³H]-Serotonin) to initiate transport into the cells.
-
Terminate Uptake: After a short incubation period, rapidly terminate the uptake process by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of uptake inhibition at each concentration of the test compound and determine the IC₅₀ value.
-
-
Causality: This assay directly measures the primary function of the transporter—the uptake of its substrate. Inhibition of this process confirms the compound acts as a functional antagonist of the transporter.
Protocol: Sigma Receptor Functional Modulation (e.g., Calcium Signaling)
-
Objective: To assess the functional activity of the compound at the σ1 receptor.
-
Background: σ1 receptors are intracellular chaperones that can modulate various signaling pathways, including intracellular calcium (Ca²⁺) mobilization.[23]
-
Methodology:
-
Cell Line: Use a cell line endogenously expressing σ1 receptors (e.g., SK-N-SH neuroblastoma cells).
-
Calcium Indicator Loading: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).
-
Assay: Use a fluorescence plate reader (e.g., FLIPR) to measure intracellular Ca²⁺ levels.
-
Stimulation: First, add the test compound (3-(2-Fluorophenyl)piperidine HCl) to determine if it has intrinsic agonist activity. Second, in separate wells, pre-incubate with the test compound and then challenge the cells with a known agonist of a Gq-coupled receptor (e.g., carbachol) that mobilizes Ca²⁺. σ1 receptor ligands can potentiate or inhibit this response.
-
Data Analysis: Analyze the fluorescence signal traces to determine if the compound acts as an agonist (increases Ca²⁺ alone), an antagonist (blocks the effect of a known σ1 agonist), or a modulator (alters the Ca²⁺ response to another stimulus).
-
-
Causality: This assay links receptor binding to a downstream cellular event. Observing a change in Ca²⁺ signaling that is dependent on the presence of the compound provides strong evidence of functional activity at the σ1 receptor.[24][25][26][27]
Caption: Hypothesized mechanism: Inhibition of serotonin reuptake.
Tier 4: In Vivo Target Engagement and Validation
The final tier of investigation assesses whether the in vitro activity translates to a measurable physiological effect in a living system.
Protocol: In Vivo Microdialysis
-
Objective: To measure the effect of systemic administration of the compound on extracellular levels of monoamine neurotransmitters in a specific brain region of a freely moving animal.[28][29]
-
Methodology:
-
Surgery: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a relevant brain region (e.g., prefrontal cortex or nucleus accumbens).[30]
-
Recovery: Allow the animal to recover from surgery.
-
Experiment: On the day of the experiment, insert a microdialysis probe through the guide. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sampling: Collect baseline dialysate samples. Administer 3-(2-Fluorophenyl)piperidine HCl (e.g., via intraperitoneal injection) and continue collecting samples.
-
Analysis: Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection (HPLC-ED).[5]
-
-
Causality: This technique provides direct evidence of target engagement in the CNS. If the compound is a SERT inhibitor, a dose-dependent increase in extracellular serotonin levels should be observed. This links the molecular action (transporter inhibition) to a neurochemical outcome in the brain.
Protocol: Quantitative Electroencephalography (qEEG)
-
Objective: To characterize the CNS activity profile of the compound by measuring its effects on brain electrical activity.[31][32]
-
Methodology:
-
Surgery: Implant EEG recording electrodes over specific cortical areas and a reference electrode in a rodent model.
-
Recording: After recovery, record baseline EEG activity in a freely moving animal.
-
Administration: Administer the test compound and continue recording EEG for several hours.
-
Analysis: Use Fourier transformation to analyze the EEG signal and quantify the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).[33]
-
-
Causality: Different classes of CNS drugs (e.g., SSRIs, stimulants, antipsychotics) produce characteristic qEEG "signatures."[34] Comparing the qEEG profile of 3-(2-Fluorophenyl)piperidine HCl to a library of known drugs can provide strong evidence for its mechanism of action and potential therapeutic class.
Protocol: Behavioral Pharmacology Assays
-
Objective: To assess whether the compound elicits behavioral responses consistent with its hypothesized mechanism (e.g., anxiolytic or antidepressant-like effects).
-
Methodology (Example for Anxiolytic/Antidepressant Activity):
-
Elevated Plus Maze (Anxiety): This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[35][36]
-
Forced Swim Test (Depression): This test measures behavioral despair. Antidepressant compounds characteristically reduce the amount of time the animal spends immobile when placed in an inescapable cylinder of water.
-
Marble Burying Test (Anxiety/Repetitive Behavior): Anxiolytic drugs often reduce the number of glass marbles a mouse will bury, a behavior thought to be related to anxiety and neophobia.[37][38][39]
-
-
Causality: These validated models provide a phenotypic readout of the compound's ultimate effect on complex CNS functions. A positive result in these assays, coupled with confirmatory data from microdialysis and qEEG, builds a cohesive and compelling case for the compound's mechanism of action and therapeutic potential.
Conclusion and Forward Path
The phenylpiperidine scaffold of this compound strongly suggests a high probability of interaction with key CNS targets, particularly monoamine transporters and sigma receptors. This guide has detailed a rigorous, logical, and resource-conscious workflow to systematically deconvolve its pharmacology. By progressing from broad computational and screening methods to highly specific biochemical, functional, and in vivo assays, researchers can build a self-validating dataset. This approach not only identifies the primary molecular targets but also characterizes the functional consequences of ligand binding and confirms target engagement and physiological response in a living system. The successful execution of this strategy will provide a comprehensive pharmacological dossier, paving the way for advanced preclinical and clinical development.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antecscientific.com [antecscientific.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 8. [PDF] Synthesis and structure activity relationships of a series of sigma receptor ligands | Semantic Scholar [semanticscholar.org]
- 9. One moment, please... [painphysicianjournal.com]
- 10. brainkart.com [brainkart.com]
- 11. personal.ntu.edu.sg [personal.ntu.edu.sg]
- 12. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 19. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. marinbio.com [marinbio.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 26. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Preclinical in vivo EEG platform for CNS drug discovery [synapcell.com]
- 32. insidescientific.com [insidescientific.com]
- 33. xtalks.com [xtalks.com]
- 34. Semi-Automated Biomarker Discovery from Pharmacodynamic Effects on EEG in ADHD Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. criver.com [criver.com]
- 36. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 37. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Mouse defensive behaviors: pharmacological and behavioral assays for anxiety and panic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
Preliminary Toxicity Screening of 3-(2-Fluorophenyl)piperidine hydrochloride: A Phased Approach for Early-Stage Drug Development
An In-Depth Technical Guide
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 3-(2-Fluorophenyl)piperidine hydrochloride. As a Senior Application Scientist, this document moves beyond rote protocol recitation to instill a deep, rationale-driven understanding of the toxicological workflow. We will explore the causality behind experimental choices, emphasizing a tiered, decision-based progression from in silico and in vitro assessments to targeted in vivo studies. The objective is to build a robust, self-validating safety profile that enables informed decision-making in early-stage drug development, prioritizing resource efficiency and adherence to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing. This guide is intended for researchers, toxicologists, and drug development professionals tasked with evaluating the safety of new chemical entities.
Introduction: The Imperative for Early-Stage Toxicity Assessment
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with attrition. A significant percentage of promising candidates fail during preclinical or clinical development due to unacceptable toxicity.[1] Therefore, integrating a robust toxicity screening program early in the drug discovery process is not merely a regulatory hurdle but a critical strategic component. Early identification of safety liabilities allows for the timely termination of unviable candidates, the chemical modification of promising scaffolds to mitigate toxicity, and the conservation of valuable resources.[2]
This compound, as a novel compound, possesses an unknown safety profile. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, but its derivatives can exhibit a wide range of biological activities and toxicities.[3] This guide outlines a logical, phased approach to de-risk this NCE by systematically evaluating its potential for cytotoxicity, genotoxicity, and acute systemic toxicity.
Guiding Principles: A Tiered and Rationale-Driven Strategy
Our screening paradigm is built on a tiered approach, where data from earlier, simpler tests inform the design and necessity of later, more complex experiments. This strategy aligns with modern toxicology practices and regulatory expectations.[4][5]
Figure 1: Tiered Toxicity Screening Workflow.
Phase 1: Foundational Characterization
Before any biological assessment, a thorough understanding of the test article's physicochemical properties is paramount. This step ensures the reliability and reproducibility of all subsequent toxicological data.
-
Identity and Purity: Confirm the chemical structure and assess purity using methods like LC-MS and NMR. Impurities could confound results, leading to false positives.
-
Solubility: Determine the compound's solubility in various vehicles (e.g., water, DMSO, saline). This is critical for preparing accurate dosing solutions for both in vitro and in vivo studies. The chosen vehicle must be non-toxic at the concentrations used.
-
Stability: Assess the stability of the compound in the chosen vehicle under experimental conditions to ensure the test system is exposed to the intended concentration of the active compound.
Phase 2: In Vitro Toxicity Assessment
In vitro assays are the cornerstone of preliminary screening, offering rapid, cost-effective, and high-throughput methods to evaluate toxicity at the cellular level while reducing reliance on animal models.[4][6]
General Cytotoxicity: Gauging the Impact on Cell Viability
Cytotoxicity assays measure a substance's ability to cause cell death.[7] We recommend a dual-assay approach to capture different mechanisms of cell death and minimize artifacts. A common strategy is to pair a metabolic activity assay with a membrane integrity assay.
The MTT assay is a colorimetric test that measures the activity of mitochondrial dehydrogenases, which is indicative of metabolic activity and, by extension, cell viability.[8] Living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7][8]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Prepare Controls: In separate wells, prepare a "spontaneous release" control (untreated cells) and a "maximum release" control (untreated cells lysed with a detergent like Triton X-100).[11]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[8]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[8]
Data Presentation
| Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 1.8 |
| 1 | 95.4 ± 4.8 | 4.1 ± 2.0 |
| 10 | 82.1 ± 6.1 | 15.3 ± 3.5 |
| 50 | 51.3 ± 5.5 | 48.9 ± 4.2 |
| 100 | 25.8 ± 3.9 | 72.5 ± 5.1 |
| 250 | 5.2 ± 2.1 | 94.6 ± 2.7 |
Table 1: Hypothetical cytotoxicity data for this compound on HepG2 cells after 48 hours of exposure. The IC₅₀ value can be interpolated from this data.
Figure 2: General Workflow for In Vitro Cytotoxicity Assays.
Genotoxicity: Assessing Mutagenic Potential
Genotoxicity assays are critical for identifying compounds that can damage DNA, a key event in carcinogenesis.[7] The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted first-line screen for mutagenicity.[12][13]
The Ames Test (Bacterial Reverse Mutation Assay) This test uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The assay measures the ability of a test compound to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium.[15]
Causality: The inclusion of a rat liver extract (S9 fraction) is a critical component. Bacteria lack the metabolic enzymes (like cytochrome P450s) found in mammals that can transform a non-mutagenic compound into a mutagenic metabolite. The S9 fraction simulates this metabolic activation, making the test more predictive of human effects.[14]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the selected bacterial strains (e.g., TA98, TA100 for Salmonella).
-
Preparation: Prepare serial dilutions of this compound. Also prepare positive controls (e.g., sodium azide for non-S9 conditions, 2-aminoanthracene for S9 conditions) and a vehicle control.
-
Assay Mixture: In a sterile tube, combine the test compound dilution, the bacterial culture, and either a phosphate buffer (for -S9 condition) or the S9 metabolic activation mixture.[15]
-
Plating: Add molten top agar to the tube, gently mix, and pour the contents onto a minimal glucose agar plate (lacking the essential amino acid).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the vehicle control count.
Phase 3: In Vivo Acute Systemic Toxicity Assessment
If the in vitro data does not reveal significant toxicity or if further characterization is warranted, the next step is a limited, well-defined in vivo study. This provides crucial information on the compound's effects within a complex biological system, including potential target organs and an estimation of the maximum tolerated dose (MTD).[5][16]
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is an alternative to the classical LD₅₀ test and aims to identify a dose that causes clear signs of toxicity but no mortality, thereby refining the use of animals.[17][18]
Experimental Protocol: Acute Oral Toxicity (OECD 420)
-
Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., Sprague-Dawley rats).
-
Dose Selection: The starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg) based on any existing data, including the in vitro cytotoxicity results.
-
Administration: Administer a single oral dose of this compound to the animals via gavage.
-
Observation: Observe the animals closely for the first several hours post-dosing and then daily for a total of 14 days.[19] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions) and changes in body weight.
-
Endpoint: The study outcome determines the next step (testing at a higher or lower dose) until the dose causing evident toxicity is identified. The primary goal is classification and labeling, not a precise LD₅₀ value.[18]
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any macroscopic pathological changes in organs and tissues.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
If the Ames test yields a positive or equivocal result, an in vivo genotoxicity study is necessary to determine if the effect is reproducible in a mammal.[20] This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[21][22]
Causality: When a developing red blood cell (erythroblast) expels its main nucleus, any chromosome fragments or whole chromosomes that lag behind form small, secondary nuclei in the cytoplasm called micronuclei. An increase in the frequency of micronucleated immature erythrocytes in treated animals is a direct indicator of in vivo genotoxic damage.[20][23]
Experimental Protocol: In Vivo Micronucleus Test
-
Animal Model & Dosing: Typically performed in mice or rats.[24] Administer the test compound (usually via the clinical route or the route used in the acute toxicity study) at three dose levels. The highest dose should be the MTD determined from the acute toxicity study. Include concurrent vehicle and positive controls.[20] Dosing is often done twice, 24 hours apart.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (typically 24 and 48 hours).[23]
-
Slide Preparation: Prepare slides and stain them to differentiate immature (polychromatic) and mature (normochromatic) erythrocytes.
-
Scoring: Using a microscope, score a predetermined number of immature erythrocytes (e.g., 2000 per animal) for the presence of micronuclei.[23]
-
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A significant, dose-dependent increase indicates a positive result.[22]
Phase 4: Data Integration and Risk Assessment
The final phase involves synthesizing all data from the foundational, in vitro, and in vivo studies to form a preliminary risk assessment.
-
Correlate In Vitro and In Vivo Data: Does the in vivo toxicity occur at exposures comparable to the cytotoxic concentrations observed in vitro?
-
Identify Target Organs: Did the acute toxicity study reveal specific organs of concern through clinical signs or gross necropsy?
-
Assess Genotoxic Risk: Is the compound mutagenic in the Ames test? If so, is this effect confirmed in vivo in the micronucleus test? A compound that is positive in both is a significant concern.
-
Decision-Making: Based on the integrated profile, a decision is made:
-
Proceed: The compound has a favorable preliminary safety profile.
-
Optimize: The compound shows manageable toxicity that could be engineered out by medicinal chemists.
-
Terminate: The compound displays unacceptable toxicity (e.g., potent, non-monitorable toxicity or clear genotoxicity) and should be discontinued.
-
This structured, evidence-based approach ensures that by the time a compound like this compound is considered for more extensive regulatory toxicology studies, a foundational understanding of its safety profile has been established, maximizing the potential for successful drug development.
References
- 1. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. altasciences.com [altasciences.com]
- 6. kosheeka.com [kosheeka.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. criver.com [criver.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 18. researchgate.net [researchgate.net]
- 19. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 20. inotiv.com [inotiv.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 24. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 3-(2-Fluorophenyl)piperidine Hydrochloride: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the piperidine scaffold is a cornerstone, present in a vast array of pharmacologically active agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure. The introduction of a fluorinated phenyl group, as in 3-(2-Fluorophenyl)piperidine hydrochloride, further modulates the molecule's physicochemical properties, such as metabolic stability and binding affinity, by altering its lipophilicity and electronic profile.
This technical guide provides an in-depth, multi-technique spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document is structured to offer a holistic interpretation, explaining the causal relationships between the molecule's structure and its spectral output. We will leverage Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a cohesive and validated structural profile, providing researchers and drug development professionals with a practical framework for characterizing similar molecules.
Molecular Structure: The Foundation for Spectral Interpretation
A thorough analysis begins with the molecule itself. This compound possesses several key features that dictate its spectroscopic behavior:
-
Piperidine Ring: A saturated six-membered heterocycle. In its hydrochloride form, the nitrogen atom is protonated, forming a secondary ammonium ion (R₂NH₂⁺). This protonation significantly influences the electronic environment, particularly of the alpha-protons.
-
2-Fluorophenyl Substituent: An aromatic ring attached at the C3 position of the piperidine core. The ortho-fluorine atom is a powerful electronic and steric modulator, influencing the chemical shifts and coupling constants of nearby protons and carbons.
-
Chirality: The C3 carbon is a stereocenter, meaning the adjacent C2 and C4 methylene protons are diastereotopic and will be magnetically inequivalent, leading to more complex NMR signals.
-
Salt Form: As a hydrochloride salt, the compound's solubility and IR characteristics, especially the N-H vibrations, are distinct from its free base form.
The logical workflow for confirming this structure involves using each spectroscopic technique to probe these distinct features, with the data from each method corroborating the others.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of experiments including ¹H, ¹³C, and 2D NMR would be employed for a complete assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable N-H protons, whereas D₂O will exchange them for deuterium, causing their signals to disappear.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition: To resolve ambiguities and confirm connectivity, acquire a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.[1][2] COSY reveals proton-proton coupling relationships, while HSQC correlates each proton to its directly attached carbon.[3][4]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum can be divided into three main regions:
-
Aromatic Region (δ 7.0–7.5 ppm): The four protons on the 2-fluorophenyl ring will appear here. Due to the influence of the fluorine atom and the C3 piperidine substituent, these protons will be chemically distinct and exhibit complex splitting patterns (multiplets). The proton ortho to the fluorine will show coupling to both the fluorine and the adjacent proton.
-
Piperidine Ring & Aliphatic Protons (δ 1.5–3.5 ppm): This region will be complex. The protons on carbons adjacent to the protonated nitrogen (C2 and C6) are deshielded and will appear furthest downfield in this region.[5] The protons on C2, C3, and C4 will be particularly complex due to diastereotopicity and overlapping signals. 2D NMR is essential for definitive assignment.
-
Ammonium Protons (δ ~9.0 ppm, in DMSO-d₆): The two N-H protons of the ammonium group will typically appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals (assuming no accidental overlap), corresponding to the 5 piperidine carbons and 4 unique aromatic carbons (due to symmetry).
-
Aromatic Carbons (δ 115–165 ppm): The carbon directly bonded to fluorine (C2') will be the most prominent, appearing as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240–250 Hz).[6][7] The other aromatic carbons will also exhibit smaller couplings to the fluorine (²JCF, ³JCF, ⁴JCF), which can aid in their assignment.[8][9]
-
Piperidine Carbons (δ 20–60 ppm): The carbons adjacent to the nitrogen (C2, C6) will be the most downfield in this region (typically δ 45-55 ppm).[10][11][12] The C3 carbon, bearing the aryl substituent, will also be downfield, while C4 and C5 will be the most upfield.
Summary of Expected NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings & Notes |
| C2-H, C6-H | ~3.0 - 3.5 (m) | ~45 - 55 | Protons are deshielded by the adjacent NH₂⁺ group. Signals will be complex multiplets. |
| C3-H | ~2.8 - 3.2 (m) | ~35 - 45 | Methine proton, signal will be a complex multiplet. |
| C4-H, C5-H | ~1.5 - 2.2 (m) | ~20 - 30 | Most upfield piperidine signals, complex and overlapping multiplets. |
| NH₂⁺ | ~9.0 (br s) | - | Observable in aprotic solvents like DMSO-d₆. Broad due to exchange and quadrupolar coupling. |
| Ar-H | ~7.0 - 7.5 (m) | ~115 - 135 | Four distinct multiplets for the aromatic protons. |
| C1' (ipso-C) | - | ~130 - 140 (d) | Coupled to fluorine (²JCF ≈ 15-25 Hz). |
| C2' (C-F) | - | ~160 - 165 (d) | Very large one-bond C-F coupling constant (¹JCF ≈ 245 Hz).[13] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is ideal for identifying key functional groups. The most diagnostic feature for this molecule is the presence of the secondary ammonium hydrochloride salt.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
IR Spectral Interpretation
-
N-H Stretching (2400-2700 cm⁻¹): The most characteristic feature of a secondary amine salt is a very broad and strong absorption band in this region, resulting from the N-H⁺ stretching vibrations.[14][15] This is often a complex series of bands, clearly distinguishing it from a free amine N-H stretch (which appears ~3300 cm⁻¹).[16]
-
C-H Stretching (2850-3100 cm⁻¹): This region will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
-
N-H Bending (1560-1620 cm⁻¹): The NH₂⁺ scissoring vibration appears in this region. It may overlap with the aromatic C=C stretching bands.[15]
-
Aromatic C=C Stretching (~1450-1600 cm⁻¹): A series of sharp to medium bands characteristic of the phenyl ring.
-
C-F Stretching (1100-1250 cm⁻¹): A strong, characteristic absorption band for the aryl-fluoride bond will be present in this region.
Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 2400 - 2700 | N-H⁺ Stretch (Ammonium) | Strong, Broad | Definitive evidence of the hydrochloride salt form.[14] |
| 3000 - 3100 | Aromatic C-H Stretch | Medium | |
| 2850 - 2980 | Aliphatic C-H Stretch | Medium | |
| 1560 - 1620 | N-H⁺ Bend / Aromatic C=C Stretch | Medium-Strong | Overlapping region, confirms both ammonium and aromatic functionalities. |
| 1450 - 1580 | Aromatic C=C Stretch | Medium-Sharp | A series of peaks confirming the phenyl group. |
| 1100 - 1250 | C-F Stretch | Strong | Confirms the presence of the fluorine substituent. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For a pre-formed salt, electrospray ionization (ESI) is the method of choice.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of the free base (C₁₁H₁₄FN) is 179.11 Da. The instrument will detect the protonated molecule [M+H]⁺ at m/z 180.12.
-
Tandem MS (MS/MS): To probe the structure, select the precursor ion (m/z 180.12) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
MS Spectral Interpretation
-
Parent Ion: The full scan ESI-MS spectrum will be dominated by the protonated molecular ion of the free base, [C₁₁H₁₄FN + H]⁺, at m/z 180.12 .
-
Fragmentation Pathways: The fragmentation of piperidine derivatives is well-documented.[17][18] The protonated nitrogen often directs the fragmentation. Key expected fragmentations include:
-
Loss of the Fluorophenyl Group: A common cleavage is at the C3-C1' bond, leading to the loss of a fluorobenzene radical (not typically observed) or through a rearrangement, leading to a fragment corresponding to the piperidine ring.
-
Ring Opening/Fission: Alpha-cleavage next to the nitrogen is a classic pathway for amines.[17] This can lead to the formation of stable iminium ions and subsequent loss of small neutral molecules.
-
Caption: Plausible ESI-MS/MS Fragmentation Pathways.
Summary of Key Mass Fragments
| m/z (Value) | Proposed Formula | Identity/Origin |
| 180.12 | [C₁₁H₁₅FN]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 152.10 | [C₉H₁₁FN]⁺ | Loss of ethylene (C₂H₄) via a retro-Diels-Alder type fragmentation of the ring. |
| 95.01 | [C₆H₄F]⁺ | Fluorophenyl cation, resulting from cleavage of the C3-Aryl bond. |
| 84.08 | [C₅H₁₀N]⁺ | Piperidinyl iminium ion, resulting from loss of the fluorophenyl radical.[17] |
Integrated Analysis: A Cohesive Structural Proof
No single technique provides the complete picture. The power of this multi-faceted approach lies in the synergy of the data:
-
MS provides the molecular formula (via accurate mass of the [M+H]⁺ ion), which is then confirmed by the proton and carbon counts in the NMR spectra.
-
IR definitively confirms the presence of the ammonium salt and the C-F bond, functional groups that are inferred from, but not directly proven by, NMR.
-
¹³C NMR confirms the presence of 9 unique carbon environments, including the characteristic C-F doublet, matching the proposed structure.
-
¹H NMR shows the correct number of aromatic and aliphatic protons, and their complex splitting patterns are consistent with the proposed connectivity and stereochemistry.
-
2D NMR (COSY & HSQC) would be used to trace the connectivity from proton to proton and from proton to carbon, unambiguously assigning every position on the piperidine ring and confirming the 3-substitution pattern.
Together, these techniques provide an irrefutable, self-validating confirmation of the structure of this compound. This rigorous, evidence-based workflow is fundamental to ensuring the identity and purity of candidate molecules in the pharmaceutical pipeline.
References
- 1. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. sfu.ca [sfu.ca]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. benchchem.com [benchchem.com]
- 18. scielo.br [scielo.br]
Methodological & Application
protocol for dissolving 3-(2-Fluorophenyl)piperidine hydrochloride for cell-based assays
Application Note & Protocol
Title: A Practical Guide to the Dissolution of 3-(2-Fluorophenyl)piperidine Hydrochloride for Reproducible Cell-Based Assays
Abstract
The accurate preparation of test compounds is a foundational and critical step for generating reliable and reproducible data in cell-based assays. Improper dissolution, unforeseen precipitation, or solvent-induced artifacts can significantly compromise experimental outcomes. This application note provides a detailed, field-proven protocol for the dissolution and handling of this compound, a small molecule compound. We delve into the rationale behind solvent selection, provide step-by-step methodologies for preparing high-concentration stock solutions and subsequent working dilutions, and outline essential quality control measures to ensure the integrity of your experiments. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated workflow for compound preparation.
Introduction: The Criticality of Compound Preparation
The biological activity observed in a cell-based assay is directly dependent on the concentration of the compound that the cells are exposed to. For many small molecules, especially those formulated as hydrochloride salts to enhance aqueous solubility, achieving a stable and accurate solution is not always trivial.[1][2] Factors such as the choice of solvent, pH, and handling procedures can dramatically influence the compound's bioavailability in an in vitro setting.
This guide moves beyond a simple list of steps to explain the causality behind the protocol. By understanding why each step is performed, researchers can better troubleshoot potential issues and adapt the protocol to similar compounds, ensuring the generation of high-quality, trustworthy data.
Compound Profile: this compound
A clear understanding of the test article's physicochemical properties is the first step in developing a sound dissolution protocol.
| Property | Value | Source |
| CAS Number | 1106940-90-2 | [3] |
| Molecular Formula | C₁₁H₁₄FN · HCl | [3] |
| Molecular Weight | 215.7 g/mol | [3] |
| Appearance | Typically a powder or solid | [3][4] |
| Storage Temperature | Room Temperature (as per supplier) | [3] |
The Science of Solvent Selection
The goal is to dissolve the compound in a manner that is compatible with the cells and does not interfere with the assay. Hydrochloride salts are often created to improve the aqueous solubility of a basic parent molecule.[1][2] Therefore, the first attempt should always be an aqueous-based solvent. However, many complex small molecules still require an organic solvent to achieve a high-concentration stock solution.
-
Aqueous Solvents (e.g., Sterile PBS, Saline, or Cell Culture Medium): As a hydrochloride salt, the compound has increased potential for aqueous solubility compared to its free base.[2] Dissolving directly in an aqueous buffer is the ideal scenario as it eliminates any potential for solvent-induced cellular artifacts. However, solubility limits may prevent the creation of a sufficiently concentrated stock solution.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used amphiphilic solvent capable of dissolving a vast range of hydrophobic and hydrophilic compounds.[5] It is the go-to solvent for creating high-concentration stock solutions for compound libraries.[6]
-
Expert Insight: The primary concern with DMSO is its dose-dependent effect on cells. At high concentrations (>1%), DMSO can cause cytotoxicity, while even at lower concentrations (0.1% - 0.5%), it can induce cellular differentiation, alter gene expression, or act as an antioxidant, potentially confounding experimental results.[7][8][9] Therefore, it is an industry-standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%.[9]
-
-
Ethanol: Ethanol is another common solvent used in biological assays.[7][10] However, it can also impact cell health, for instance by interfering with the cell membrane.[5][10] For many applications, DMSO is preferred for its superior solubilizing power and the extensive body of literature characterizing its effects on cultured cells.
The following diagram illustrates the decision-making process for solvent selection.
Caption: Decision workflow for selecting an appropriate solvent.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. Preparing a concentrated stock is standard practice to minimize the volume of solvent added to the final cell culture, thereby reducing potential artifacts.[11][12]
Materials:
-
This compound
-
Anhydrous, cell-culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, low-retention pipette tips and calibrated pipettes
Procedure:
-
Pre-Calculation: Determine the mass of the compound required.
-
Molecular Weight (MW) = 215.7 g/mol
-
To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.001 L × 0.010 mol/L × 215.7 g/mol × 1000 mg/g = 2.157 mg
-
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube or weighing paper.
-
Carefully weigh out approximately 2.157 mg of this compound.
-
Expert Insight: It is more accurate to weigh a mass close to the target (e.g., 2.20 mg) and record the exact weight, then adjust the solvent volume accordingly, rather than trying to weigh the exact target mass.[13] For this example, we will assume the exact mass of 2.157 mg was weighed.
-
-
Dissolution:
-
Add the weighed compound to a sterile, appropriately sized tube (e.g., 1.5 mL microcentrifuge tube).
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but check for compound stability at elevated temperatures.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.[11]
-
Store the stock solution as recommended by the compound manufacturer. For small molecules in DMSO, storage at -20°C or -80°C in small aliquots is standard practice to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Dosing
This protocol details the serial dilution of the primary stock to create the final concentrations for treating cells, ensuring the final solvent concentration remains constant across all conditions.
Procedure:
-
Workflow Overview: The process involves creating an intermediate dilution in cell culture medium, followed by final dilutions to the desired concentrations. This multi-step process improves accuracy and prevents errors from pipetting very small volumes of the concentrated stock.
Caption: General workflow for preparing final working solutions.
-
Prepare the Vehicle Control: This is the most critical control in your experiment. It must contain the same final concentration of solvent (e.g., DMSO) as your highest compound concentration.[7]
-
Example: If your final highest compound concentration will have 0.1% DMSO, your vehicle control must also be cell culture medium with 0.1% DMSO.
-
-
Perform Serial Dilutions: The following table provides an example for creating a dose-response curve, starting from the 10 mM stock and ensuring the final DMSO concentration is 0.1%.
Step Action Resulting Concentration Final DMSO % 1 Prepare top working solution: Add 2 µL of 10 mM stock to 1998 µL of cell culture medium. 10 µM 0.1% 2 Prepare Vehicle Control: Add 2 µL of pure DMSO to 1998 µL of cell culture medium. 0 µM (Vehicle) 0.1% 3 In a new set of tubes, perform 1:10 serial dilutions from the 10 µM solution using the Vehicle Control medium as the diluent. 1 µM, 0.1 µM, 0.01 µM, etc. 0.1% Expert Insight: By using the vehicle control medium as the diluent for your serial dilutions, you guarantee that the solvent concentration remains identical across all tested concentrations, thus isolating the effect of the compound from any potential effect of the solvent.[7]
Quality Control (QC) - A Self-Validating System
A protocol's trustworthiness is established by its built-in checks and controls.[14]
-
Visual Inspection: Always check for precipitation after thawing stock solutions and after diluting in aqueous media. If precipitation occurs, the actual concentration exposed to the cells will be lower than intended.
-
Sterility: Prepare all solutions intended for cell contact in a sterile environment (e.g., a biological safety cabinet) using sterile materials to avoid microbial contamination.[15]
-
Solvent Toxicity Test: When using a new cell line or a higher-than-usual solvent concentration, it is crucial to run a solvent toxicity test. Treat cells with a range of DMSO (or other solvent) concentrations (e.g., 0.01% to 2.0%) and measure cell viability to determine the maximum tolerable concentration for that specific cell line.[8][10]
-
Cell Line Authentication: Ensure the identity of your cell line through routine Short Tandem Repeat (STR) profiling and test for mycoplasma contamination, as these factors can profoundly affect experimental results and reproducibility.[16][17]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound may not be readily available, related fluorophenyl and piperidine compounds are classified as irritants.[3][18][19] Standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its concentrated solutions.[20][21]
-
Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[19]
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock | Compound is degrading or has exceeded its solubility limit in DMSO. | Prepare a fresh stock solution. Consider making a lower concentration stock (e.g., 1 mM). |
| Precipitation Upon Dilution | The compound is not soluble in the aqueous cell culture medium at the tested concentration. | Lower the top concentration in your dilution series. Increase the final DMSO percentage slightly (if tolerated by the cells). |
| Inconsistent Assay Results | Inaccurate pipetting; degradation of stock solution; solvent effects. | Use calibrated pipettes; aliquot stock solutions to avoid freeze-thaw cycles; always run a vehicle control and ensure the final solvent concentration is low and consistent. |
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 1106940-90-2 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Quality Control | Sartorius [sartorius.com]
- 15. absbio.com [absbio.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biotechniques.com [biotechniques.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. 100240-20-8|3-(3-Fluorophenyl)piperidine Hydrochloride|3-(3-Fluorophenyl)piperidine Hydrochloride|-范德生物科技公司 [bio-fount.com]
Application Notes & Protocols: Investigating 3-(2-Fluorophenyl)piperidine Hydrochloride in Rodent Behavioral Models
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Disclaimer: As of the latest literature review, specific preclinical data on 3-(2-Fluorophenyl)piperidine hydrochloride in established behavioral models is not widely published. This guide is therefore constructed based on a predictive pharmacological profile derived from its chemical structure as a phenylpiperidine derivative. Phenylpiperidine scaffolds are common in centrally active agents targeting dopaminergic and sigma receptor systems. This document provides a robust framework for the initial characterization of this, or structurally similar, novel compounds.
Introduction: A Hypothesis-Driven Approach to a Novel Phenylpiperidine
The compound this compound belongs to a chemical class renowned for its diverse interactions with key central nervous system (CNS) targets. While direct evidence is pending, its structure suggests a potential interaction with dopamine D2 and/or sigma-1 (σ₁) receptors. These targets are of profound interest in the development of therapeutics for neuropsychiatric disorders.
-
The Dopamine D2 Receptor: The dopamine hypothesis of schizophrenia posits that dysregulated dopamine transmission is central to the disorder's pathophysiology. Specifically, hyperactive mesolimbic dopamine signaling is linked to positive symptoms (e.g., psychosis), while hypoactive mesocortical signaling may contribute to negative and cognitive symptoms.[1][2][3] Compounds acting as D2 partial agonists are considered "dopamine system stabilizers."[4][5] They can attenuate dopamine signaling in hyperdopaminergic states and enhance it in hypodopaminergic states, offering a promising therapeutic profile.[6][7]
-
The Sigma-1 (σ₁) Receptor: The σ₁ receptor is a unique intracellular chaperone protein, not a classical cell surface receptor, that modulates a host of signaling pathways, including glutamatergic (via NMDA receptors) and dopaminergic systems.[8][9] Activation of the σ₁ receptor has been shown to have neuroprotective, anti-amnesic, and antidepressant effects in various preclinical models, making it a compelling target for cognitive enhancement and mood disorders.[10][11][12]
This guide will proceed on the hypothesis that this compound may function as a D2 partial agonist and/or a σ₁ receptor agonist. The following protocols are designed to systematically test this hypothesis in validated rodent behavioral models.
Putative Pharmacological Profile & Rationale
Hypothesis 1: Dopamine D2 Partial Agonism
A D2 partial agonist is theorized to stabilize dopamine neurotransmission. In brain regions with excessive dopamine (e.g., the mesolimbic pathway in psychosis), it competes with endogenous dopamine, reducing receptor activation to a moderate level. In regions with deficient dopamine (e.g., the mesocortical pathway), its intrinsic activity stimulates receptors, increasing the dopaminergic tone.[4][7]
Caption: Dopamine system stabilization by a D2 partial agonist.
Hypothesis 2: Sigma-1 (σ₁) Receptor Agonism
The σ₁ receptor, located at the endoplasmic reticulum-mitochondrion interface, influences neuronal excitability and plasticity.[13] Agonists like PRE-084 have demonstrated efficacy in models of cognitive decline and depression.[9][10] This action is partly mediated by the potentiation of NMDA receptor signaling, which is crucial for learning and memory.
Caption: σ₁ Receptor agonism enhances synaptic plasticity.
Preclinical Evaluation Workflow
A tiered approach is recommended to efficiently characterize the behavioral profile of this compound.
Caption: Tiered workflow for behavioral characterization.
Critical Experimental Design Considerations
| Parameter | Recommendation | Rationale |
| Species/Strain | Mice (C57BL/6J) or Rats (Sprague-Dawley). | Commonly used strains with well-characterized behavioral baselines. |
| Drug Formulation | Dissolve in 0.9% saline. If solubility is an issue, a vehicle of saline with 5% Tween 80 or DMSO can be used. | Hydrochloride salts are typically water-soluble. A consistent, non-toxic vehicle is critical for valid comparisons. |
| Administration | Intraperitoneal (IP) injection is standard for initial screening. Oral gavage (PO) for assessing oral bioavailability later. | IP provides rapid systemic exposure. Pre-treatment time (e.g., 30-60 min) should be determined via pharmacokinetic studies. |
| Dose-Response | Start with a logarithmic dose range (e.g., 0.1, 1, 10 mg/kg). | Essential to identify efficacy, toxicity, and potential U-shaped response curves. |
| Control Groups | 1. Vehicle Control: The same formulation without the active compound. 2. Positive Control: A known drug for the specific assay (e.g., haloperidol for psychosis models, fluoxetine for depression). | Vehicle controls for injection stress and vehicle effects. Positive controls validate the assay's sensitivity. |
| Safety Monitoring | Observe animals for signs of distress, stereotypy, or serotonin syndrome (tremors, rigidity, hyperthermia)[14][15]. | Phenylpiperidines can have off-target serotonergic effects. Monitoring ensures animal welfare and identifies potential liabilities.[16][17] |
Detailed Experimental Protocols
Tier 1: Open Field Test (OFT)
-
Objective: To assess baseline locomotor activity (distance traveled) and anxiety-like behavior (thigmotaxis, or time spent in the center vs. periphery).
-
Apparatus: A square arena (e.g., 40x40x40 cm for mice) with automated video tracking.
-
Protocol:
-
Habituate animals to the testing room for at least 60 minutes.
-
Administer the compound or vehicle via IP injection.
-
After the pre-treatment period (e.g., 30 min), place the animal in the center of the arena.
-
Record activity for 10-30 minutes.
-
Thoroughly clean the arena with 70% ethanol between subjects.
-
-
Key Parameters:
-
Total distance traveled (cm).
-
Time spent in the center zone (s).
-
Rearing frequency.
-
-
Interpretation: A decrease in total distance suggests sedative effects, while an increase suggests hyperactivity. An increase in center time is indicative of anxiolytic-like effects.
Tier 2: Amphetamine-Induced Hyperlocomotion (AIH)
-
Objective: To model the hyperdopaminergic state of psychosis and assess the compound's ability to attenuate it, consistent with D2 antagonism or partial agonism.[18]
-
Apparatus: Open field arena with video tracking.
-
Protocol:
-
Habituate animals to the testing room and the open field arena for 30-60 minutes on a preceding day.
-
On the test day, administer the test compound or vehicle.
-
After the appropriate pre-treatment time (e.g., 30 min), administer d-amphetamine (e.g., 2-5 mg/kg, IP).
-
Immediately place the animal in the open field and record locomotor activity for 60-90 minutes.
-
-
Key Parameters:
-
Total distance traveled (cm), typically analyzed in 5-minute bins.
-
-
Interpretation: An effective antipsychotic or D2 partial agonist is expected to significantly reduce the locomotor activity induced by amphetamine compared to the vehicle + amphetamine group.
Tier 3: Forced Swim Test (FST)
-
Objective: A widely used screening tool for antidepressant-like activity.[19] Increased mobility (swimming/climbing) is interpreted as an adaptive, anti-despair behavior.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Protocol:
-
Administer the compound or vehicle. Multiple-day dosing protocols are common for this assay.
-
After the final dose and pre-treatment period, gently place the animal into the water-filled cylinder.
-
Record a 6-minute session. Score behavior only during the final 4 minutes.
-
-
Key Parameters:
-
Time spent immobile (s). Immobility is defined as making only the minimal movements necessary to keep the head above water.
-
-
Interpretation: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect. This could be mediated by σ₁ agonism or other mechanisms.
Tier 4: Novel Object Recognition (NOR) Test
-
Objective: To assess short-term recognition memory, a cognitive domain often impaired in schizophrenia and depression.[20] This test relies on the innate preference of rodents to explore novelty.
-
Apparatus: An open field arena and two sets of identical, non-threatening objects (e.g., small blocks, jars).
-
Protocol:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 1-2 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Administer the compound or vehicle prior to this phase. Allow the animal to explore for 5-10 minutes.
-
Retention Interval: Return the animal to its home cage for a set period (e.g., 1 hour to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record exploration for 5 minutes.
-
-
Key Parameters:
-
Exploration time for the novel object (T_novel) and familiar object (T_familiar).
-
Discrimination Index (DI): (T_novel - T_familiar) / (T_novel + T_familiar).
-
-
Interpretation: A DI significantly greater than zero indicates successful memory. A pro-cognitive compound is expected to improve the DI in memory-impaired animals or enhance it in normal animals. This effect could be mediated by σ₁ receptor agonism.[10]
Summary of Expected Outcomes (Hypothetical Data)
| Behavioral Assay | Vehicle Control | 3-(2-Fluorophenyl)piperidine HCl (10 mg/kg) | Positive Control | Putative Mechanism Tested |
| AIH (Distance in cm) | 15000 ± 1200 | 8500 ± 950 (↓) | Haloperidol (6000 ± 700) | D2 Partial Agonism |
| FST (Immobility in s) | 150 ± 15 | 80 ± 12 (↓) | Fluoxetine (75 ± 10) | σ₁ Agonism / Antidepressant |
| EPM (% Time Open Arms) | 15 ± 3 | 30 ± 5 (↑) | Diazepam (40 ± 6) | Anxiolytic |
| NOR (Discrimination Index) | 0.15 ± 0.05 | 0.45 ± 0.08 (↑) | PRE-084 (0.50 ± 0.07) | σ₁ Agonism / Pro-cognitive |
Data are represented as mean ± SEM. Arrows indicate the direction of the expected effect: (↑) Increase, (↓) Decrease.
Conclusion and Future Directions
This document outlines a comprehensive, hypothesis-driven strategy for the initial behavioral characterization of this compound. The proposed workflow systematically evaluates its potential as a dopamine system stabilizer, anxiolytic, antidepressant, and/or cognitive enhancer.
Positive findings in these assays would warrant further investigation, including:
-
Receptor Binding Assays: To confirm affinity and selectivity for D2, σ₁, and other relevant CNS receptors.
-
In Vivo Microdialysis: To measure the compound's direct effect on dopamine and serotonin levels in key brain regions like the prefrontal cortex and nucleus accumbens.
-
Advanced Cognitive Testing: Using more complex paradigms such as the 5-choice serial reaction time task (5-CSRTT) or attentional set-shifting to probe executive function.
-
Neurodevelopmental Models: Testing in models like perinatal phencyclidine (PCP) administration, which may better reflect the complex etiology of schizophrenia.[21][22]
By integrating these behavioral protocols with subsequent mechanistic studies, researchers can build a complete pharmacological profile and robustly evaluate the therapeutic potential of novel compounds like this compound.
References
- 1. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 2. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Dopamine Hypothesis of Schizophrenia [psychcentral.com]
- 4. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 5. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]
- 6. Partial agonism and schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Partial Dopamine D2/3 Agonists and Dual Disorders: A Retrospective-Cohort Study in a Real-World Clinical Setting on Patients with Schizophrenia Spectrum Disorders and Cannabis Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preserved sigma1 (sigma1) receptor expression and behavioral efficacy in the aged C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD [mdpi.com]
- 13. Frontiers | Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors [frontiersin.org]
- 14. dvm360.com [dvm360.com]
- 15. Serotonin Syndrome | VCA Animal Hospitals [vcahospitals.com]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioural profile of partial D2 dopamine receptor agonists. 1. Atypical inhibition of d-amphetamine-induced locomotor hyperactivity and stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protagenic.com [protagenic.com]
- 20. Pro-Cognitive Effects of Non-Peptide Analogues of Soluble Amyloid Peptide Precursor Fragment sAPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-(2-Fluorophenyl)piperidine Hydrochloride in Plasma
Introduction: The Imperative for Precise Quantification
3-(2-Fluorophenyl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class of molecules, a scaffold frequently encountered in pharmacologically active compounds.[1] The development of any new chemical entity for therapeutic use hinges on a thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Central to these studies is the accurate and precise quantification of the drug in biological matrices, most commonly plasma. This data is critical for establishing dose-response relationships, assessing bioavailability, and ensuring patient safety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for quantifying this compound in plasma. We will delve into a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, detailing a complete protocol from sample preparation to data analysis. Furthermore, this guide will emphasize the principles of bioanalytical method validation as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and defensible data.[2][3][4][5]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is paramount for developing a selective and efficient analytical method.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₁₁H₁₅ClFN | PubChem |
| Molecular Weight | 215.69 g/mol | [6] |
| Monoisotopic Mass | 179.11102 Da (for the free base) | [7] |
| Appearance | White Solid (for similar compounds) | [8] |
| Solubility | Likely soluble in water and polar organic solvents like methanol and acetonitrile. | General chemical knowledge |
Note: Some properties are predicted based on the chemical structure and data for analogous compounds.
Primary Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[9][10][11][12][13] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: A typical workflow for the LC-MS/MS analysis of this compound in plasma.
Detailed Protocol: LC-MS/MS Analysis
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., 3-(2-Fluorophenyl)piperidine-d4 hydrochloride)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in methanol.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[14][15][16][17][18]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. Liquid Chromatography Conditions
| Parameter | Recommended Condition | Rationale |
| UHPLC System | Agilent 1290 Infinity II or equivalent | Provides high resolution and fast analysis times.[19] |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for small molecules. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes analyte ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 5-95% B over 3 minutes | A gradient allows for the elution of a wide range of compounds and efficient column cleaning. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes matrix effects. |
5. Mass Spectrometry Conditions
| Parameter | Recommended Condition | Rationale |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6470 or SCIEX API 4000) | Enables sensitive and selective Multiple Reaction Monitoring (MRM).[19][20] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar and ionizable compounds. The piperidine nitrogen is readily protonated. |
| MRM Transitions | To be determined by infusing the analyte and IS. | Example: For the free base (MW 179.11), a potential precursor ion would be [M+H]⁺ at m/z 180.1. Product ions would be generated by fragmentation. |
| Gas Temperature | 350°C | Optimizes desolvation. |
| Gas Flow | 10 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 45 psi | Promotes efficient spray formation. |
| Capillary Voltage | 3500 V | Applied to the ESI needle to generate charged droplets. |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application.[3][4][5][21] The validation process should adhere to the guidelines set forth by regulatory bodies like the FDA and EMA.[2][22]
Validation Workflow
Caption: Key components of a comprehensive bioanalytical method validation.
Acceptance Criteria for Method Validation
The following table summarizes the typical acceptance criteria for the validation of a chromatographic bioanalytical method.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions.[20][21][23][24][25] |
Alternative Methodologies
While LC-MS/MS is the gold standard, other techniques can be employed, particularly in early discovery phases or when mass spectrometry is unavailable.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and selective than LC-MS/MS and may require more extensive sample cleanup, such as solid-phase extraction (SPE), to remove interferences.[26][27] Derivatization may be necessary to introduce a chromophore for enhanced detection.[28][29][30]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool but often requires derivatization of the analyte to increase its volatility and thermal stability.
Conclusion
The detailed LC-MS/MS method and validation protocol presented in this application note provide a robust framework for the quantitative analysis of this compound in plasma. Adherence to these guidelines will ensure the generation of high-quality, reliable data essential for advancing drug development programs. The principles of careful method development, thorough validation, and consistent application are the cornerstones of sound bioanalytical science.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H14FN) [pubchemlite.lcsb.uni.lu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 17. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. Plasma Stability Assay | Domainex [domainex.co.uk]
- 21. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacompass.com [pharmacompass.com]
- 23. Stability of drug concentrations in plasma stored in serum separator blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. longdom.org [longdom.org]
- 26. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 28. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 29. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 3-(2-Fluorophenyl)piperidine Hydrochloride in Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative determination of 3-(2-Fluorophenyl)piperidine in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 3-(2-Fluorophenyl)piperidine is a key structural motif in various pharmacologically active compounds, making its reliable quantification essential for pharmacokinetic, toxicological, and drug metabolism studies. The described protocol employs a straightforward protein precipitation technique for sample preparation and a rapid chromatographic separation, delivering high throughput and excellent analytical performance. The method is tailored for researchers, scientists, and drug development professionals requiring a validated, high-integrity protocol for bioanalysis.
Introduction and Scientific Rationale
The piperidine scaffold is a ubiquitous structural element in a vast number of pharmaceuticals and bioactive molecules.[1] The introduction of a fluorophenyl moiety, as in 3-(2-Fluorophenyl)piperidine, can significantly modulate a compound's metabolic stability, receptor affinity, and blood-brain barrier permeability. Consequently, accurate quantification of such compounds in biological fluids is a cornerstone of the drug discovery and development process.[2]
LC-MS/MS stands as the gold standard for bioanalytical quantification due to its unparalleled sensitivity and selectivity.[3] This method couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection of tandem mass spectrometry (MS/MS). The selectivity is achieved by monitoring a specific fragmentation reaction of the target analyte, known as Multiple Reaction Monitoring (MRM), which drastically reduces matrix interference and ensures confident quantification even at low concentrations.[2]
This guide provides a comprehensive, field-tested protocol, explaining not only the procedural steps but also the underlying scientific principles that govern method robustness and reliability.
Physicochemical Properties of the Analyte
-
Compound Name: 3-(2-Fluorophenyl)piperidine Hydrochloride
-
Molecular Formula (Free Base): C₁₁H₁₄FN
-
Molecular Weight (Free Base): 179.24 g/mol
-
Monoisotopic Mass (Free Base): 179.1114 g/mol
-
Structure (Free Base):

(Note: Image is a representation)
-
Ionization Properties: The basic nitrogen atom in the piperidine ring is readily protonated, making the compound highly suitable for positive mode Electrospray Ionization (ESI+).[4]
Experimental Workflow Overview
The analytical process is designed for efficiency and robustness, moving from sample receipt to final data output in a streamlined manner. The workflow ensures minimal sample handling and potential for error, which is critical in high-throughput environments.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound (Reference Standard, >98% purity)
-
Structurally similar stable-isotope labeled internal standard (e.g., 3-(2-Fluorophenyl)piperidine-d4)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatography System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 3-(2-Fluorophenyl)piperidine HCl reference standard. Dissolve in methanol to a final concentration of 1 mg/mL (corrected for purity and salt form).
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) and quality control (QC) standards.
-
IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
Causality Note: Using a stable-isotope labeled internal standard is the preferred approach in quantitative LC-MS/MS. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the most accurate correction during quantification.[5]
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[6][7]
-
Aliquot Sample: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 150 µL of the IS Spiking Solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein crashing.[6]
-
Mix: Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and mixing of the IS.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an LC autosampler vial. Avoid disturbing the protein pellet.
-
Analyze: Inject 2-5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes analyte protonation for ESI+ and improves chromatographic peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic solvent for eluting the analyte and is compatible with ESI-MS. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure. |
| Injection Volume | 2 µL | A small volume minimizes potential matrix effects while providing sufficient sensitivity. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Gradient Elution | 5% B to 95% B over 2.0 min, hold 0.5 min, re-equilibrate for 1.0 min | A rapid gradient allows for fast elution of the analyte and efficient cleaning of the column, enabling high-throughput analysis.[8] |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated, leading to a strong signal for the [M+H]⁺ ion.[9] |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | 500 °C | Aids in the desolvation of droplets, transferring ions into the gas phase more efficiently.[10] |
| Nebulizer Gas | 45 psi | Assists in the formation of a fine spray of charged droplets. |
| Drying Gas Flow | 10 L/min | Facilitates solvent evaporation from the ESI droplets. |
| Collision Gas | Nitrogen | Standard collision gas for inducing fragmentation in the collision cell. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions and Analyte Fragmentation
For confident identification and quantification, at least two MRM transitions are typically monitored. The transition from the most intense product ion is used for quantification (Quantifier), while a second transition is used for confirmation (Qualifier).
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| 3-(2-Fluorophenyl)piperidine | 180.1 | 109.1 | Quantifier | 25 |
| 3-(2-Fluorophenyl)piperidine | 180.1 | 82.1 | Qualifier | 35 |
| 3-(2-Fluorophenyl)piperidine-d4 (IS) | 184.1 | 113.1 | Quantifier | 25 |
The fragmentation of the protonated 3-(2-Fluorophenyl)piperidine is proposed to occur via cleavage of the piperidine ring, a common pathway for such structures.[1] The collision-induced dissociation (CID) process imparts energy, leading to the formation of stable fragment ions.
Method Performance and Trustworthiness
To ensure the trustworthiness of the results, the method should be validated according to established bioanalytical method validation guidelines. Key parameters include:
-
Linearity: The method should demonstrate linearity over a relevant concentration range (e.g., 0.1 - 200 ng/mL) with a correlation coefficient (r²) of >0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).[5]
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be <15% and accuracy (%Bias) should be within ±15% for all QC levels (Low, Mid, High).
-
Matrix Effect and Recovery: Assessed to ensure that components of the plasma matrix do not interfere with the ionization of the analyte and that the extraction process is consistent.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a selective, sensitive, and high-throughput method for the quantification of 3-(2-Fluorophenyl)piperidine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for supporting drug discovery and development studies where reliable bioanalytical data is paramount. The clear rationale behind each step provides a solid foundation for implementation and any necessary troubleshooting.
References
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for In Vivo Evaluation of 3-(2-Fluorophenyl)piperidine hydrochloride
A Guide for the Preclinical Characterization of a Novel CNS-Active Agent
Introduction: The Rationale for Investigation
The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its structural properties facilitate passage across the blood-brain barrier and enable precise interactions with a variety of neurotransmitter receptors and transporters.[1] 3-(2-Fluorophenyl)piperidine hydrochloride is a novel compound belonging to this class. While its specific biological targets are yet to be fully elucidated, its structural similarity to known CNS modulators provides a logical foundation for a hypothesis-driven investigation.
This guide is built upon the primary hypothesis that this compound functions as a modulator of dopaminergic and/or sigmaligand systems, specifically as a Dopamine D2 receptor partial agonist and/or a Sigma-1 receptor (S1R) modulator .
-
Dopamine D2 Partial Agonism: This mechanism allows a compound to act as a "dopamine stabilizer."[2] In brain regions with excessive dopamine (hyperdopaminergic states, associated with psychosis), it acts as a functional antagonist. Conversely, in areas with low dopamine (hypodopaminergic states, linked to cognitive and negative symptoms), it provides a requisite level of receptor stimulation, acting as a functional agonist.[2][3] This dual action is the hallmark of atypical antipsychotics like aripiprazole.[4][5]
-
Sigma-1 Receptor (S1R) Modulation: The S1R is not a classical neurotransmitter receptor but a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6][7] S1R activation plays a critical role in regulating cellular stress, neuroplasticity, and the function of various ion channels and receptors, including NMDA receptors.[6][8] Ligands targeting S1R have shown therapeutic potential in models of depression, anxiety, cognitive impairment, and neurodegeneration.[6][7]
This document provides a comprehensive, structured framework for the in vivo experimental design required to test this hypothesis, guiding researchers from initial compound handling and pharmacokinetic profiling through to robust behavioral efficacy and safety pharmacology assessments.
Section 1: Compound Preparation and Formulation for In Vivo Use
The first critical step in any in vivo study is the preparation of a safe and effective formulation for administration to animals. The hydrochloride salt form of the compound suggests good aqueous solubility, but this must be empirically verified.
Protocol 1: Vehicle Screening and Formulation Preparation
-
Objective: To identify a suitable vehicle for solubilizing this compound for administration (e.g., oral gavage, intraperitoneal injection).
-
Materials:
-
This compound
-
Sterile Water for Injection
-
0.9% Saline
-
5% Tween® 80 in sterile water
-
10% Solutol® HS 15 in sterile water
-
pH meter, vortex mixer, sonicator
-
-
Methodology:
-
Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in sterile saline. Check for complete dissolution visually.
-
If insoluble in saline, attempt dissolution in sterile water.
-
If still insoluble, create a suspension or solution using co-solvents. A common starting point is 5% Tween® 80 in sterile water. Weigh the compound, add the vehicle, and vortex thoroughly. Use a sonicator bath if necessary to aid dissolution/suspension.
-
Measure the pH of the final formulation. For most routes of administration, a pH between 4.0 and 8.0 is desirable to minimize irritation. Adjust with dilute NaOH or HCl if necessary.
-
Visually inspect the final formulation for clarity (solution) or uniform dispersion (suspension) before each use. Prepare fresh daily.
-
-
Causality and Trustworthiness: The choice of vehicle is critical for ensuring consistent bioavailability. An improper vehicle can lead to poor absorption, local irritation, and high experimental variability. Testing multiple vehicles ensures the selection of one that is both effective for the compound and well-tolerated by the animal model.
Section 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential to design meaningful pharmacodynamic and behavioral studies. A PK study establishes the relationship between the administered dose and the resulting concentration of the drug in plasma and, crucially, in the brain.
Protocol 2: Rodent Pharmacokinetic and Brain Penetration Study
-
Objective: To determine key PK parameters and assess the compound's ability to cross the blood-brain barrier.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Methodology:
-
Administer a single dose of this compound (e.g., 10 mg/kg, intraperitoneally) using the formulation developed in Protocol 1.
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or terminal cardiac puncture into K2EDTA-coated tubes.
-
Immediately following blood collection, euthanize the animal and harvest the brain.
-
Centrifuge the blood samples to separate plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze plasma and brain homogenate samples for the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis & Presentation: The resulting concentration-time data should be analyzed to determine the parameters summarized in the table below.
| Parameter | Description | Importance for Study Design |
| Tmax | Time to reach maximum plasma concentration | Informs the optimal time for conducting behavioral tests to coincide with peak exposure. |
| Cmax | Maximum plasma concentration | Defines the peak exposure level at a given dose. |
| AUC | Area Under the Curve (total drug exposure) | Provides a measure of overall bioavailability. |
| t1/2 | Elimination half-life | Determines the dosing interval required to maintain steady-state concentrations in chronic studies. |
| Brain/Plasma Ratio | Ratio of drug concentration in the brain vs. plasma | Confirms CNS penetration, a prerequisite for a centrally-acting drug. A ratio >1 is often desirable. |
Experimental Workflow: Pharmacokinetic Profiling
Caption: Workflow for a typical preclinical pharmacokinetic study.
Section 3: In Vivo Target Engagement & Pharmacodynamics
Once PK is understood, the next step is to confirm that the compound interacts with its hypothesized targets in a living organism and produces a measurable biological response.
Hypothesis 1: Dopamine D2 Receptor Partial Agonism
A D2 partial agonist should modulate dopamine synthesis and release.[4] This can be directly measured in key brain regions using in vivo microdialysis.
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
-
Objective: To measure extracellular dopamine levels in the nucleus accumbens or striatum following compound administration.
-
Animal Model: Male Sprague-Dawley rats surgically implanted with a microdialysis guide cannula targeting the desired brain region.
-
Methodology:
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to establish stable dopamine levels.
-
Administer vehicle and collect samples to confirm no effect.
-
Administer this compound at one or more doses.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-dose.
-
Analyze dopamine concentration in the dialysate using HPLC with electrochemical detection (HPLC-ED).
-
-
Expected Outcome & Causality: As a partial agonist, the compound is expected to have a modest effect on its own, potentially slightly decreasing dopamine release from baseline. The key experiment involves a challenge: after the compound has been administered, give a dopamine-releasing agent like amphetamine. A D2 partial agonist should blunt the large surge in dopamine typically caused by amphetamine, demonstrating its functional antagonist properties in a hyperdopaminergic state.
Signaling Pathway: D2 Partial Agonist Mechanism of Action
Caption: D2 partial agonists stabilize dopaminergic tone.
Hypothesis 2: Sigma-1 Receptor (S1R) Modulation
S1R ligands are known to produce antidepressant-like and pro-cognitive effects in behavioral paradigms.[8][9] These tests can serve as an in vivo validation of target engagement.
Protocol 4: Novel Object Recognition (NOR) Test
-
Objective: To assess the compound's effect on recognition memory, a cognitive domain modulated by S1R.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Habituation: Allow mice to freely explore an empty testing arena for 5-10 minutes for 2-3 days.
-
Dosing: On the test day, administer the vehicle or this compound at various doses. Dosing time should be based on PK data (e.g., 30-60 minutes before the training phase).
-
Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Retention Interval: Return the mouse to its home cage for a set period (e.g., 1 to 24 hours).
-
Test Phase (T2): Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
-
Data Analysis & Expected Outcome: Calculate a Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory. An S1R agonist is expected to improve memory, potentially reversing a deficit induced by agents like scopolamine or MK-801. This effect should be blockable by a known S1R antagonist (e.g., NE-100) to confirm the mechanism.[9]
Section 4: Behavioral Pharmacology & Efficacy Models
Based on the dual hypotheses, the compound should be tested in animal models relevant to schizophrenia, where deficits in dopaminergic signaling and cognition are core features.[10][11]
Protocol 5: Amphetamine-Induced Hyperlocomotion (AIH)
-
Objective: To assess antipsychotic-like potential by measuring the compound's ability to block dopamine-agonist induced hyperactivity.
-
Animal Model: Male CD-1 or C57BL/6 mice.
-
Methodology:
-
Place mice in automated locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Administer vehicle or this compound at various doses.
-
After a pre-treatment time determined by PK data (e.g., 30 minutes), administer a challenge dose of d-amphetamine (e.g., 2-5 mg/kg, IP).
-
Record locomotor activity (distance traveled, beam breaks) for the next 60-90 minutes.
-
-
Expected Outcome: Amphetamine will cause a robust increase in locomotor activity in vehicle-treated animals. An effective antipsychotic or D2 partial agonist is expected to significantly and dose-dependently attenuate this hyperlocomotion.
| Behavioral Test | Model Relevance | Expected Outcome for an Active Compound |
| Open Field Test | General activity, sedation/stimulation | No significant change in baseline locomotion at effective doses. |
| Amphetamine-Induced Hyperlocomotion | Positive symptoms of psychosis | Dose-dependent reduction of amphetamine-induced hyperactivity. |
| Novel Object Recognition | Cognitive deficits | Improvement in the discrimination index, especially in a deficit model. |
| Forced Swim Test | Negative symptoms/depressive-like behavior | Dose-dependent reduction in immobility time. |
Section 5: Safety Pharmacology
Early assessment of potential adverse effects on major organ systems is a regulatory requirement and critical for determining the therapeutic window of a compound.[12][13]
Protocol 6: Core Battery Safety Assessment Overview
-
Objective: To evaluate the effects of the compound on CNS, cardiovascular, and respiratory function in accordance with ICH S7A guidelines.[13]
-
Methodology Overview:
-
CNS Safety (Functional Observational Battery - FOB in Rats): A systematic observation of animals before and after dosing (at Tmax) for changes in behavior, autonomic function (salivation, piloerection), neuromuscular function (gait, grip strength), and reactivity. This provides a broad screen for overt CNS side effects.
-
Cardiovascular Safety (Telemetry in Conscious Rats or Dogs): Animals are surgically implanted with telemetry devices that continuously record blood pressure, heart rate, and ECG. Following a baseline recording period, the compound is administered at increasing doses (including supratherapeutic doses) to assess for effects on hemodynamics and cardiac intervals (e.g., QT prolongation, a key risk factor).
-
Respiratory Safety (Whole-Body Plethysmography in Rats): Conscious, unrestrained animals are placed in chambers that measure respiratory rate and tidal volume. The compound is administered to assess for any respiratory depression or stimulation.
-
-
Causality and Trustworthiness: The safety pharmacology core battery is designed to unmask potential liabilities early in development.[12] Negative findings in these assays at exposures significantly higher than the anticipated therapeutic exposure provide confidence for moving forward into further development and clinical trials.
Diagram: Safety Pharmacology Core Battery
Caption: The three core components of a safety pharmacology evaluation.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 3. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 6. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. libd.org [libd.org]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of 3-(2-Fluorophenyl)piperidine Hydrochloride for Preclinical Animal Research: Application Notes and Protocols
This guide provides a comprehensive framework for the administration of 3-(2-Fluorophenyl)piperidine hydrochloride in animal studies. The protocols and recommendations outlined herein are grounded in established best practices for preclinical research, emphasizing scientific integrity, reproducibility, and animal welfare. Due to the limited publicly available data specifically for this compound, this document synthesizes information from structurally related piperidine derivatives and general principles of laboratory animal science to offer a robust starting point for researchers.
Introduction and Scientific Context
This compound is a synthetic compound featuring a piperidine core, a structural motif present in numerous centrally active agents. The fluorophenyl group suggests potential interactions with various neuroreceptors. Piperidine derivatives have demonstrated a wide array of pharmacological activities, making them subjects of interest in neuroscience and drug development.
The successful in vivo evaluation of any novel compound hinges on the meticulous design and execution of administration protocols. The choice of vehicle, route of administration, and dosing regimen can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, the experimental outcomes. This document serves as a detailed guide to navigate these critical experimental variables. All animal experiments must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[1][2][3][4][5]
Compound Characteristics and Handling
| Property | Inferred Characteristic | Implication for Formulation |
| Physical State | Likely a white to off-white crystalline powder. | Allows for accurate weighing for solution preparation. |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in aqueous solutions like water and saline.[6] Solubility in organic solvents may vary. | Aqueous vehicles are likely suitable, simplifying formulation. |
| Stability | Generally stable under standard laboratory conditions. Should be stored in a cool, dry place away from light. | Standard storage protocols are likely sufficient. |
| Hygroscopicity | Piperidine hydrochloride salts can be hygroscopic.[6] | Store in a desiccator to prevent water absorption, which can affect accurate weighing. |
Safe Handling: Researchers should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[7] All waste should be disposed of according to institutional guidelines.[7]
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the test compound is delivered in a safe, effective, and reproducible manner.[8][9] The ideal vehicle should be non-toxic, biologically inert, and should not interfere with the assay being performed.[9][10]
Aqueous Vehicles
Given that this compound is a salt, aqueous vehicles are the preferred starting point.
| Vehicle | Properties and Considerations |
| Sterile Water for Injection, USP | A common and generally safe vehicle for soluble compounds. |
| 0.9% Sodium Chloride (Saline), USP | Isotonic, making it ideal for parenteral routes to minimize irritation. |
| Phosphate-Buffered Saline (PBS) | Buffered to a physiological pH, which can enhance stability and reduce injection site irritation.[11] |
Non-Aqueous Vehicles and Co-solvents
If solubility in simple aqueous vehicles is limited, especially at higher concentrations, co-solvents or alternative vehicles may be necessary. However, these should be used with caution as they can have their own biological effects.[12][13][14]
| Vehicle/Co-solvent | Properties and Considerations |
| Dimethyl sulfoxide (DMSO) | A powerful solvent, but can have pleiotropic biological effects and should be used at the lowest possible concentration (ideally <10% in the final formulation, and even lower for sensitive assays).[10][12] |
| Polyethylene glycol (PEG) 300 or 400 | Can be used to dissolve compounds with poor aqueous solubility. May cause osmotic effects at high concentrations.[13][14] |
| Tween® 80 (Polysorbate 80) | A surfactant used to increase the solubility of hydrophobic compounds. Typically used at low concentrations (e.g., 0.5-5%). |
| Carboxymethylcellulose (CMC) | Can be used to create a suspension for oral administration if the compound is not fully soluble. |
Recommendation: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[10][15]
Dosing Solution Preparation Protocol
This protocol provides a step-by-step guide for preparing a dosing solution.
Materials:
-
This compound
-
Selected vehicle (e.g., sterile 0.9% saline)
-
Sterile vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm) for parenteral solutions
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of compound:
-
Determine the desired dose (e.g., in mg/kg).
-
Determine the dosing volume (e.g., in ml/kg).
-
Calculate the final concentration of the dosing solution (mg/ml).
-
Concentration (mg/ml) = Dose (mg/kg) / Dosing Volume (ml/kg)
-
Calculate the total volume of solution needed, including overage.
-
Total mass (mg) = Concentration (mg/ml) * Total volume (ml)
-
-
Weigh the compound:
-
Tare a sterile vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound into the vial.
-
-
Add the vehicle:
-
Add a small amount of the chosen vehicle to the vial.
-
Vortex or sonicate until the compound is fully dissolved.
-
Gradually add the remaining vehicle to reach the final desired volume.
-
-
Ensure Sterility (for parenteral administration):
-
If the solution is for parenteral administration (e.g., IV, IP, SC), it must be sterile.[11]
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
-
Label and Store:
-
Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions.
-
Store the solution as appropriate (e.g., at 4°C, protected from light). Determine the stability of the solution under these conditions.
-
Workflow for Dosing Solution Preparation
Caption: Workflow for preparing a dosing solution for animal studies.
Routes of Administration
The choice of administration route depends on the experimental goals, the properties of the compound, and the desired pharmacokinetic profile.[16][17]
Enteral Administration
-
Oral (PO) Gavage: Involves administering the substance directly into the stomach via a gavage needle.[18]
-
Advantages: Mimics the clinical route of administration for many drugs, non-invasive for repeated dosing.[16]
-
Disadvantages: Potential for stress and injury if not performed correctly, subject to first-pass metabolism.[18]
-
Procedure:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length.
-
Pass the gavage needle along the side of the mouth, over the tongue, and down the esophagus into the stomach.
-
Administer the solution slowly.
-
-
Parenteral Administration
Parenteral routes bypass the gastrointestinal tract and generally lead to faster and more complete absorption.[11][16]
-
Intraperitoneal (IP) Injection: The substance is injected into the peritoneal cavity.[18]
-
Advantages: Rapid absorption, relatively easy to perform.[18]
-
Disadvantages: Risk of injecting into an organ, potential for peritoneal irritation.[18]
-
Procedure:
-
Position the animal on its back with the head tilted down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn back, then inject.
-
-
-
Subcutaneous (SC) Injection: The substance is injected into the space between the skin and the underlying muscle.
-
Advantages: Suitable for sustained-release formulations, less stressful than IV or IP.[18]
-
Disadvantages: Slower absorption, limited volume can be administered.[18]
-
Procedure:
-
Gently lift a fold of skin, typically over the back or flank.
-
Insert the needle into the base of the tented skin.
-
Aspirate and then inject.
-
-
-
Intravenous (IV) Injection: The substance is injected directly into a vein, most commonly the tail vein in rodents.[18]
-
Advantages: Bypasses absorption for immediate systemic distribution, 100% bioavailability.[16]
-
Disadvantages: Requires skill and proper restraint, potential for embolism if the solution is not clear.[16]
-
Procedure (Mouse/Rat Tail Vein):
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a restraint device.
-
Insert the needle into one of the lateral tail veins.
-
Inject the solution slowly.
-
-
Recommended Volumes and Needle Sizes
| Species | Route | Max Volume (ml/kg) | Needle Gauge |
| Mouse | PO | 10 | 20-22g (gavage) |
| IP | 10 | 25-27g | |
| SC | 10 | 25-27g | |
| IV | 5 | 27-30g | |
| Rat | PO | 10 | 18-20g (gavage) |
| IP | 10 | 23-25g | |
| SC | 5 | 23-25g | |
| IV | 5 | 23-25g |
Note: These are general guidelines. Consult your institution's IACUC for specific recommendations.[11][19]
Decision Tree for Route of Administration
Caption: Decision-making process for selecting an administration route.
Animal Welfare and Ethical Considerations
Adherence to the highest standards of animal welfare is paramount in all research.
-
The 3Rs: All studies should be designed with the principles of Replacement, Reduction, and Refinement in mind.[15]
-
Training: Personnel administering substances to animals must be properly trained and proficient in the chosen techniques to minimize stress and potential harm.[16]
-
Monitoring: Animals should be closely monitored after administration for any adverse reactions.
-
Reporting: All details of the administration protocol, including the vehicle, dose, volume, route, and frequency, should be meticulously documented and reported in any publications, in accordance with the ARRIVE guidelines.[1][3][4][5]
Conclusion
The successful administration of this compound in animal studies requires careful consideration of the compound's properties, appropriate vehicle selection, and a well-defined administration protocol. By following the detailed guidelines and protocols outlined in this document, researchers can enhance the quality and reproducibility of their in vivo experiments while upholding the highest standards of animal welfare.
References
- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. Home | ARRIVE Guidelines [arriveguidelines.org]
- 3. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 4. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. euprim-net.eu [euprim-net.eu]
- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 7. 100240-20-8|3-(3-Fluorophenyl)piperidine Hydrochloride|3-(3-Fluorophenyl)piperidine Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lar.fsu.edu [lar.fsu.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. The effect of commonly used vehicles on canine hematology and clinical chemistry values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biobostonconsulting.com [biobostonconsulting.com]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. premier-research.com [premier-research.com]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
Application Note: A Guide to Developing Biochemical and Cell-Based Assays for Characterizing 3-(2-Fluorophenyl)piperidine hydrochloride Activity
Introduction: The Phenylpiperidine Scaffold and the Need for Robust Characterization
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Compounds featuring a phenylpiperidine motif, such as 3-(2-Fluorophenyl)piperidine hydrochloride, are structurally analogous to ligands known to interact with critical CNS targets, including monoamine transporters and sigma receptors.[2][3][4] The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are members of the Solute Carrier 6 (SLC6) family and are primary targets for antidepressants and psychostimulants.[3][5][6] Sigma receptors (S1R and S2R), once misidentified as opioid receptors, are now understood to be unique molecular chaperones involved in a wide array of cellular functions and are targets for antipsychotics and potential cancer therapeutics.[7][8]
Given the therapeutic potential of novel phenylpiperidine derivatives, a systematic and rigorous approach to characterizing their pharmacological activity is paramount. This guide provides a comprehensive framework and detailed protocols for developing robust in vitro assays to measure the activity of this compound. We will proceed from initial assays confirming direct physical interaction with a target to more complex cell-based assays that measure the functional consequences of this interaction. This integrated workflow ensures a thorough understanding of the compound's mechanism of action.
Section 1: Foundational Steps - Compound Management and Target Selection
Before embarking on detailed biological assays, it is critical to establish the fundamental physicochemical properties of the test compound and to form a rational hypothesis for target engagement.
1.1. Compound Solubility and Stability: Accurate pharmacological data relies on the test compound remaining in solution at the tested concentrations.
-
Recommendation: Perform a kinetic solubility assessment using a nephelometric or light-scattering method in the primary assay buffers to be used. The hydrochloride salt form of the compound suggests good aqueous solubility, but this must be empirically verified.[9][10] Stock solutions should be prepared in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-50 mM) and stored under appropriate conditions (e.g., -20°C or -80°C). Stability in assay buffer at the final incubation temperature (e.g., 37°C) should also be assessed.
1.2. Rationale for Target Selection: The structure of this compound shares features with known ligands for monoamine transporters and sigma receptors.
-
Monoamine Transporters (DAT, SERT, NET): The phenylpiperidine core is a classic pharmacophore for DAT inhibitors like GBR 12909 and is related to the structure of the SSRI paroxetine.[3][11] Therefore, assessing activity at all three major monoamine transporters is a logical starting point.
-
Sigma Receptors (S1R, S2R): Many piperidine-based compounds exhibit high affinity for sigma receptors.[2][12] Given their role in neuropsychiatric conditions, they represent a high-priority secondary target class.
Section 2: Primary Assay - Quantifying Direct Target Binding
The first step in characterizing a new compound is to determine if it physically binds to the hypothesized targets. The radioligand binding assay is the gold standard for quantifying the affinity of a compound for a receptor or transporter due to its sensitivity and robustness.[13]
Protocol 2.1: Competitive Radioligand Binding Assay for DAT and S1R
This protocol measures the ability of this compound to displace a known high-affinity radioligand from its target, allowing for the determination of the inhibitory constant (Kᵢ).
Workflow Overview:
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Target Membranes: Commercially available membrane preparations from cells stably expressing human DAT (hDAT) or guinea pig liver membranes for S1R.[8]
-
Radioligands: [³H]WIN 35,428 for DAT; [³H]-(+)-pentazocine for S1R.[3][8]
-
Non-Specific Binding (NSB) Ligand: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT; 10 µM Haloperidol for S1R).
-
Binding Buffer (DAT): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Binding Buffer (S1R): 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
96-well microplates, glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), scintillation fluid, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in binding buffer, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB) wells: 50 µL binding buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of the appropriate NSB ligand.
-
Test Compound wells: 50 µL of each concentration from the serial dilution.
-
-
Add Radioligand: Add 50 µL of the radioligand solution to all wells. The final concentration should be approximately equal to its Kₔ value (e.g., 2-5 nM for [³H]WIN 35,428).
-
Initiate Reaction: Add 150 µL of the membrane preparation (5-20 µg protein/well) to all wells to start the binding reaction.[14]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[14]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Detection: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Specific Binding: Calculate as Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
% Inhibition: Calculate for each test compound concentration as 100 * (1 - (Specific Binding_Compound / Specific Binding_Vehicle)).
-
IC₅₀/Kᵢ Determination: Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
| Parameter | Dopamine Transporter (DAT) | Sigma-1 Receptor (S1R) |
| Target Source | Membranes from CHO or HEK293 cells expressing hDAT | Guinea Pig Liver Membranes |
| Radioligand | [³H]WIN 35,428 | [³H]-(+)-pentazocine |
| NSB Ligand | 10 µM GBR 12909 | 10 µM Haloperidol |
| Kₔ of Radioligand | ~2-5 nM | ~3-6 nM |
| Table 1: Recommended parameters for competitive radioligand binding assays. |
Section 3: Secondary Assays - Measuring Functional Activity
Once direct binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Does the compound inhibit the target's function (antagonist/inhibitor) or activate it (agonist)?
Protocol 3.1: Neurotransmitter Uptake Inhibition Assay (Fluorescence-Based)
This assay directly measures the ability of this compound to inhibit the primary function of monoamine transporters: the reuptake of neurotransmitters from the extracellular space. While traditional methods use radiolabeled substrates like [³H]dopamine, modern fluorescence-based kits offer a non-radioactive, high-throughput alternative.[15][16][17][18]
Principle of the Assay: A fluorescent substrate that mimics monoamine neurotransmitters is taken up into cells expressing the transporter of interest. An extracellular masking dye quenches the fluorescence of any substrate remaining outside the cells. An increase in intracellular fluorescence, therefore, corresponds directly to transporter activity. An inhibitor will block this uptake, resulting in a reduced fluorescence signal.[17]
Caption: Fluorescence-Based Transporter Uptake Assay Workflow.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[15] These kits contain the fluorescent substrate and masking dye.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) is commonly used.
-
Positive Control: A known DAT inhibitor (e.g., GBR 12909).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with bottom-read capability.
Step-by-Step Methodology:
-
Cell Plating: Seed the hDAT-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 15,000-20,000 cells/well for a 384-well plate).[16] Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control inhibitor in assay buffer.
-
Assay Procedure: a. On the day of the experiment, remove the culture medium from the cells. b. Add the diluted test compound, positive control, or vehicle (for maximum uptake control) to the appropriate wells. c. Pre-incubate the plate at 37°C for 10-20 minutes.[19] d. Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. e. Add the substrate solution to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow for substrate uptake. This time should be within the linear range of uptake, which should be determined during assay optimization.
-
Detection: Read the fluorescence intensity from the bottom of the plate using a microplate reader (e.g., Excitation ~485 nm, Emission ~525 nm, specific wavelengths will be kit-dependent). No wash steps are required.
Data Analysis:
-
% Inhibition: Calculate as 100 * (1 - ((Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))), where Signal_Max is the vehicle control and Signal_Min is the positive control at a maximal concentration.
-
IC₅₀ Determination: Plot % Inhibition vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the transporter activity.
Protocol 3.2: Sigma-2 (S2R) Receptor Functional Assay (Cell Viability)
Characterizing the functional activity of sigma receptor ligands can be complex. However, many S2R ligands have been shown to induce cell death in various cancer cell lines, providing a robust functional readout.[20] This assay defines a compound as an S2R agonist if it induces cell death, similar to a reference agonist.
Principle of the Assay: This protocol uses a simple cell viability assay (e.g., MTT or resazurin-based) to measure the cytotoxic effects of S2R ligands. The activity of this compound is compared to a known S2R agonist, siramesine, to classify it as a full agonist, partial agonist, or antagonist.[20]
Materials:
-
Cell Line: A cancer cell line known to express S2R and be sensitive to S2R agonists (e.g., EMT-6 mouse breast cancer or MDA-MB-435 human melanoma cells).[20]
-
Reference Agonist: Siramesine.
-
Cell Viability Reagent: Resazurin (e.g., alamarBlue™) or MTT.
-
96-well clear tissue culture plates.
-
Absorbance or fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference agonist, siramesine. Remove the old medium from the cells and add fresh medium containing the various concentrations of the compounds.
-
Incubation: Incubate the cells for an extended period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 10% of the well volume for resazurin). b. Incubate for 2-4 hours to allow for the conversion of the dye by metabolically active cells.
-
Detection: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader. The signal is directly proportional to the number of viable cells.
Data Analysis:
-
% Cell Viability: Calculate as 100 * (Signal_Compound / Signal_Vehicle).
-
EC₅₀ Determination: Plot % Cell Viability vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% reduction in viability).
-
Functional Classification: Compare the maximal effect and EC₅₀ of this compound to that of the full agonist, siramesine.
-
Full Agonist: Similar maximal effect and a potent EC₅₀.
-
Partial Agonist: A lower maximal effect than the full agonist.
-
Antagonist: No effect on its own. Further assays would be needed to confirm antagonism (i.e., showing it can block the effect of an agonist).
-
| Parameter | Expected Result for Agonist | Expected Result for Antagonist |
| EC₅₀ | Potent, quantifiable value | No effect, EC₅₀ cannot be determined |
| Eₘₐₓ (% Viability) | Approaches 0% | Remains at 100% |
| Table 2: Interpreting Cell Viability Data for S2R Functional Classification.[20] |
Conclusion
The protocols outlined in this application note provide a validated, multi-step strategy for the pharmacological characterization of this compound. By starting with direct binding assays to identify and quantify target affinity (Kᵢ) and progressing to functional cell-based assays to measure inhibitory potency (IC₅₀) or functional activity (EC₅₀), researchers can build a comprehensive profile of the compound's mechanism of action. This systematic approach is essential for advancing novel compounds through the drug discovery pipeline.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyltropane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of monoamine transporter-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 11. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 18. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
3-(2-Fluorophenyl)piperidine Hydrochloride: A Candidate Chemical Probe for Monoamine Transporter Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Arylpiperidine
3-(2-Fluorophenyl)piperidine hydrochloride is a synthetic small molecule belonging to the arylpiperidine class of compounds. The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a wide range of clinically approved drugs, particularly those active in the central nervous system (CNS)[1]. The unique structural features of this compound, specifically the 3-arylpiperidine core and the fluorine substitution on the phenyl ring, suggest its potential as a modulator of monoamine transporters. Fluorine substitution is a common strategy in the design of CNS-active drugs to enhance potency, selectivity, and metabolic stability[2].
While this compound has been documented as a chemical intermediate, its utility as a chemical probe for biological research remains largely unexplored. This guide provides a comprehensive framework for the characterization and application of this compound as a potential chemical probe for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The protocols outlined herein are designed to enable researchers to determine its binding affinity, functional activity, and in vivo target engagement, thereby validating its use for interrogating monoamine transporter biology.
Postulated Mechanism of Action: Targeting the Monoamine Transporters
Based on extensive structure-activity relationship (SAR) studies of analogous 3- and 4-arylpiperidine derivatives, it is hypothesized that this compound functions as an inhibitor of one or more of the monoamine transporters (SERT, DAT, NET). These transporters are critical for regulating neurotransmission by clearing serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.
The general mechanism involves the binding of the inhibitor to the transporter protein, which blocks the reuptake of the neurotransmitter from the synapse into the presynaptic neuron.
Figure 1: Postulated mechanism of action of this compound as an inhibitor of monoamine transporters.
Characterization Workflow for a Novel Chemical Probe
To validate this compound as a chemical probe, a systematic characterization is essential. The following workflow outlines the key experimental stages, from initial in vitro binding and functional assays to in vivo target engagement and behavioral studies.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 3-(2-Fluorophenyl)piperidine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(2-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We provide in-depth, field-proven insights and detailed protocols to help you troubleshoot and overcome these issues effectively.
Section 1: Understanding the Challenge: Physicochemical Properties
A thorough understanding of the molecule's inherent properties is the first step in designing a successful solubilization strategy.
Q1: Why is this compound expected to have limited aqueous solubility at or near neutral pH?
Answer: The structure of 3-(2-Fluorophenyl)piperidine contains two key features that govern its solubility. The piperidine ring, while containing a nitrogen atom, is part of a larger, non-polar carbocyclic structure. The attached 2-fluorophenyl group is significantly hydrophobic (lipophilic). At or near neutral pH (e.g., pH 7.4), the piperidine nitrogen is primarily in its neutral, un-ionized (free base) form. This uncharged state, combined with the hydrophobic phenyl ring, results in a molecule that is not readily solvated by polar water molecules, leading to poor aqueous solubility. The presence of fluorine can further increase lipophilicity, potentially reducing aqueous solubility compared to a non-fluorinated analog[1].
Q2: How does the hydrochloride (HCl) salt form influence the compound's solubility?
Answer: Supplying the compound as a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic molecules.[2][3] The HCl salt is formed by reacting the basic piperidine nitrogen with hydrochloric acid. In the solid state, the nitrogen is protonated (positively charged), and this ionic character generally improves wettability and dissolution rate compared to the free base. However, once dissolved, the salt will dissociate, and the ultimate solubility will be dictated by the pH of the aqueous medium and the compound's intrinsic properties.
Q3: What is the critical role of pH in the solubility of this compound?
Answer: The pH of the aqueous medium is the most critical factor controlling the solubility of this compound. The piperidine nitrogen is a weak base. In an acidic environment (low pH), there is an excess of protons (H+) in the solution. These protons will readily protonate the nitrogen atom, forming a positively charged piperidinium cation. This charged species is polar and interacts favorably with water, leading to a significant increase in solubility. Conversely, as the pH increases towards neutral and basic conditions, the nitrogen atom becomes deprotonated, returning to its neutral free base form, which is poorly soluble.[4][5] This relationship is predictable and can be experimentally determined by creating a pH-solubility profile.[6][7]
Caption: pH-dependent equilibrium of an amine hydrochloride.
Section 2: Initial Troubleshooting & Foundational Techniques
Before exploring advanced methods, it's crucial to address the most common and immediate solubility challenges.
Q4: My compound precipitates immediately when I dilute my concentrated DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What should I do?
Answer: This is a classic problem known as "precipitation upon dilution" and occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit under those conditions.[8][9] DMSO is an excellent organic solvent, but it does not increase the intrinsic aqueous solubility.
Here are proven troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your assay. The compound may simply not be soluble at the initial concentration you are testing.[8]
-
Increase Final DMSO Concentration: If your biological system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) can help. However, be cautious, as DMSO can have its own biological effects.
-
Use a Stepwise Dilution: Instead of a large, single dilution, perform serial dilutions. For example, dilute the DMSO stock into a 50:50 mixture of DMSO:aqueous buffer first, then further dilute this intermediate solution into the final 100% aqueous buffer. This can sometimes prevent rapid precipitation.[4]
-
Acidify the Aqueous Buffer: The most effective approach for this specific compound is to dilute the DMSO stock into an acidic buffer (e.g., pH 4-5). This keeps the piperidine nitrogen protonated and soluble. You must first confirm that the lower pH does not interfere with your experiment.
Q5: What is the first and most critical experiment to perform when trying to improve the solubility of an ionizable compound like this?
Answer: The most critical initial experiment is to determine the compound's pH-solubility profile . This single experiment provides invaluable data that will guide your entire formulation strategy. It quantifies the relationship between pH and solubility, revealing the pH range where your compound is most soluble and the pH at which it begins to precipitate.[6][9] This data allows you to make informed decisions about buffer selection for in vitro assays and provides foundational knowledge for more complex formulation development.
Section 3: A Systematic Approach to Solubility Enhancement
If simple pH adjustment is insufficient or not viable for your experimental system, a systematic approach involving formulation technologies is the next step.
Caption: Workflow for selecting a solubility enhancement strategy.
Q6: When is it appropriate to use co-solvents, and which ones are recommended?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][] This reduction in polarity lowers the energy required to create a cavity for the hydrophobic drug molecule, thereby increasing its solubility. Co-solvents are appropriate when pH modification is not an option and a liquid formulation is desired.
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, making the environment more favorable for non-polar solutes.[12]
-
Recommended Co-solvents: For research and early development, common choices include:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin[13]
-
-
Considerations: The concentration of co-solvent must be carefully controlled, as high levels can be toxic in biological systems. A screening experiment is necessary to find the optimal co-solvent and concentration.
Q7: How can cyclodextrins improve the solubility of my compound?
Answer: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone or "donut."[14] Their exterior is hydrophilic (water-loving), while the interior cavity is hydrophobic (water-fearing). They work by encapsulating the hydrophobic part of a drug molecule—in this case, the 2-fluorophenyl group—within their cavity.[15]
-
Mechanism: This encapsulation forms an "inclusion complex," which effectively shields the hydrophobic portion of the drug from the aqueous environment.[16][17] The hydrophilic exterior of the cyclodextrin-drug complex allows it to dissolve readily in water, significantly increasing the apparent solubility of the drug.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[14]
-
Considerations: This method is highly effective but requires a 1:1 or higher molar ratio of cyclodextrin to the drug, which may not be suitable for very high-dose formulations.
Q8: How do surfactants work to increase solubility, and when should I consider them?
Answer: Surfactants (surface-active agents) are amphiphilic molecules with a polar "head" and a non-polar "tail." At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[18][19]
-
Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2-fluorophenylpiperidine can partition into the hydrophobic core of the micelle, effectively being solubilized within this nanoscopic organic phase that is dispersed throughout the aqueous solution.[20][21][22]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred for their biocompatibility. Common examples include:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Pluronic® F-68
-
-
Considerations: The concentration of surfactant must be above its CMC to form micelles and solubilize the drug. Surfactants can interfere with some biological assays and may cause cell lysis at high concentrations.
Section 4: Comparative Guide & Data Summary
Choosing the right technique depends on the required solubility enhancement, the experimental context, and downstream applications.
Q9: Can you provide a summary table comparing these different solubilization methods?
Answer: Absolutely. The table below provides a comparative overview to aid in your decision-making process.
| Method | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[5][] | 10 to >1000 | Simple, cost-effective, highly effective for ionizable drugs.[23] | Limited to systems that can tolerate non-physiological pH; risk of precipitation upon pH change.[23] |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[10][12] | 2 to 100 | Easy to prepare; can be used for a wide range of compounds. | Potential for biological toxicity at higher concentrations; may precipitate upon dilution. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell (inclusion complex).[15][16] | 5 to 200 | Low toxicity (especially HP-β-CD); can improve stability.[14] | Requires a molar excess of cyclodextrin; can be costly; may not be suitable for large molecules. |
| Surfactants | Incorporates the drug into the hydrophobic core of micelles.[19][20] | 5 to 500 | High solubilization capacity; widely used in existing formulations. | Must be used above the CMC; potential for assay interference and cell toxicity.[18] |
Section 5: Detailed Experimental Protocols
These protocols provide a validated starting point for your laboratory work. Always prioritize safety by wearing appropriate personal protective equipment (PPE).
Protocol 1: Determination of the pH-Solubility Profile
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility.[24][25]
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral).[9]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in separate, sealed vials. The solid should be clearly visible at the bottom.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop agitation and allow the vials to sit for at least 1 hour. Then, separate the undissolved solid by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Analysis: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved drug using a validated analytical method like HPLC-UV or LC-MS.[26]
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the measured final pH of each buffer. This plot is your pH-solubility profile.
Protocol 2: Co-Solvent Screening Workflow
-
Co-solvent Selection: Choose a set of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).
-
Vehicle Preparation: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v in water or a relevant buffer).
-
Solubility Measurement: Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.
Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin
-
Stock Solution Preparation: Prepare a concentrated aqueous stock solution of HP-β-CD (e.g., 40% w/v).
-
Vehicle Preparation: Create a series of dilutions from the HP-β-CD stock solution to generate vehicles with varying concentrations (e.g., 1%, 5%, 10%, 20% w/v HP-β-CD).
-
Solubility Measurement: Determine the equilibrium solubility of your compound in each HP-β-CD solution using the shake-flask method (Protocol 1).
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.
Section 6: Troubleshooting FAQs
Q10: My solution is clear initially but forms a precipitate after several hours or overnight. Why is this happening?
Answer: This indicates that you have created a supersaturated, or kinetically soluble, solution. While the compound dissolved initially, the concentration is above its true thermodynamic solubility limit.[9] Over time, the system moves towards its lowest energy state, which involves the precipitation of the excess solute to reach thermodynamic equilibrium. To avoid this, you must formulate your solution at a concentration at or below the measured equilibrium solubility under those specific conditions (pH, temperature, co-solvent percentage).
Q11: I'm seeing high variability in my cell-based assay results. Could this be related to solubility?
Answer: Yes, this is a very common cause of inconsistent results. If the compound precipitates in the cell culture media, the actual concentration of the dissolved, bioavailable drug is unknown and likely much lower than intended.[9] Undissolved particles can also cause physical stress to cells. Always visually inspect your assay plates for precipitation under a microscope. It is highly recommended to measure the solubility of your compound directly in the final cell culture media to ensure you are working at a relevant and soluble concentration.
Q12: How do I properly prepare my buffers and dissolution media to ensure accurate and reproducible results?
Answer: Meticulous preparation of your dissolution media is critical for reliable data.
-
Reagent Quality: Use high-purity reagents and water (e.g., HPLC grade or Milli-Q).
-
Weighing: Account for the water of hydration in salts (e.g., use the correct molecular weight for sodium phosphate monobasic monohydrate vs. anhydrous).[27][28]
-
pH Measurement: Calibrate your pH meter daily with at least two standard buffers that bracket your target pH.
-
Degassing: For dissolution rate studies, it is important to degas the media to prevent air bubbles from forming on the surface of your compound, which can alter the dissolution profile.
-
Consistency: Prepare all media in the exact same way for every experiment to ensure reproducibility.[28]
References
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. bepls.com [bepls.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. scispace.com [scispace.com]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. Micellar solubilization of drugs. [sites.ualberta.ca]
- 22. tandfonline.com [tandfonline.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. researchgate.net [researchgate.net]
- 25. lup.lub.lu.se [lup.lub.lu.se]
- 26. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Synthesis of 3-(2-Fluorophenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its substitution pattern is critical for modulating pharmacological activity.[1][2] The introduction of a fluorine atom, in particular, can significantly alter properties like pKa, metabolic stability, and binding interactions.[1]
This document provides in-depth troubleshooting advice, addressing common impurities and procedural challenges encountered during the multi-step synthesis of 3-(2-Fluorophenyl)piperidine and its subsequent conversion to the hydrochloride salt.
Common Synthetic Approach: An Overview
While multiple routes exist, a prevalent strategy involves the catalytic hydrogenation of a corresponding pyridine precursor, 3-(2-Fluorophenyl)pyridine. This approach, while direct, is fraught with potential challenges including incomplete reduction, defluorination, and difficulties in purification. The subsequent salt formation with hydrochloric acid is a critical step for stability and handling but can introduce its own set of issues, such as hydrate formation.[3][4]
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis.
Question 1: My hydrogenation reaction is stalling or incomplete. What are the likely causes and solutions?
This is one of the most common issues. If TLC or HPLC analysis shows significant remaining starting material (3-(2-fluorophenyl)pyridine) or partially reduced intermediates (tetrahydropyridines), consider the following causes:
-
Catalyst Inactivation: The catalyst (e.g., Palladium on Carbon, Platinum oxide) can be poisoned. A key culprit in the hydrogenation of fluorinated aromatics is the formation of fluoride ions (F⁻) from hydrogenolysis (defluorination), which can inhibit catalyst activity.[1] The basic nitrogen of the pyridine/piperidine can also interact strongly with the catalyst surface.
-
Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). Inefficient mixing can starve the catalyst of either hydrogen or substrate, slowing the reaction rate.
-
Solvent Choice: The choice of solvent can impact substrate solubility and hydrogen availability. Protic solvents like ethanol or methanol are common, but their purity is crucial.
Troubleshooting Workflow: Incomplete Hydrogenation
References
Technical Support Center: 3-(2-Fluorophenyl)piperidine Hydrochloride Solution Stability
Welcome to the technical support center for 3-(2-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to Stability Concerns
This compound, as a secondary amine hydrochloride salt, possesses inherent chemical liabilities that can affect its stability in solution. The primary factors influencing its integrity are pH, temperature, light, and the presence of oxidizing agents. Understanding these factors is critical for accurate and reproducible experimental outcomes. The piperidine ring, while generally stable, can be susceptible to degradation under certain conditions, and the fluorophenyl moiety may also influence its reactivity.
Part 1: Troubleshooting Guide
This section addresses common stability issues encountered during experimental work with this compound solutions.
Issue 1: Unexpected Loss of Potency or Inconsistent Results Over Time
Symptoms:
-
Decreased analytical signal (e.g., HPLC peak area) in aged solutions compared to freshly prepared ones.
-
Variability in bioassay results using solutions prepared at different times.
-
Appearance of new, unidentified peaks in the chromatogram.
Potential Cause: Chemical degradation of the this compound molecule. The most probable degradation pathways for piperidine derivatives include hydrolysis and oxidation.[][2]
Troubleshooting Workflow:
References
Technical Support Center: Overcoming Poor Bioavailability of 3-(2-Fluorophenyl)piperidine hydrochloride
Welcome to the dedicated technical support guide for researchers working with 3-(2-Fluorophenyl)piperidine hydrochloride. This resource is designed to provide in-depth troubleshooting and practical guidance to address the common challenge of its poor oral bioavailability. While specific experimental data for this exact molecule is limited in public literature, the principles outlined here are derived from extensive experience with structurally similar piperidine-containing compounds and established pharmaceutical formulation science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns researchers face when encountering poor in vivo performance with this compound.
Q1: What are the primary suspected causes for the low oral bioavailability of this compound?
A1: The low oral bioavailability of piperidine derivatives like this compound typically originates from a combination of factors related to its physicochemical properties.[1] These can be broadly categorized as:
-
Poor Aqueous Solubility: As a hydrochloride salt, the compound is expected to have reasonable solubility. However, the free base, which is released in the higher pH of the small intestine, is likely to be lipophilic due to the fluorophenyl and piperidine rings. This can lead to precipitation and limit the amount of dissolved drug available for absorption.[1]
-
Low Intestinal Permeability: Even if the compound dissolves, it must be able to pass through the intestinal cell wall to reach the bloodstream. The specific structural characteristics of the molecule might not be optimal for passive diffusion or may make it a substrate for efflux transporters.
-
High First-Pass Metabolism: After absorption into the intestinal wall and passage to the liver, the compound may be rapidly metabolized by enzymes, primarily from the Cytochrome P450 (CYP) family.[2][3] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.
Q2: We observe high variability in plasma concentrations between subjects in our animal studies. What could be the underlying reasons?
A2: High inter-subject variability is a classic indicator of formulation-dependent absorption issues. Potential causes include:
-
Erratic Dissolution: If the drug's dissolution is slow and incomplete, small differences in gastrointestinal (GI) fluid volume, pH, and motility between animals can lead to large differences in absorption.
-
Food Effects: The presence or absence of food can drastically alter the GI environment. For lipophilic compounds, administration with a high-fat meal can sometimes enhance absorption, but this can also be inconsistent.
-
Variable First-Pass Metabolism: Differences in the expression levels and activity of metabolic enzymes (like CYPs) among individual animals can result in inconsistent rates of drug metabolism.[1]
Q3: Our initial formulation is a simple aqueous solution of the hydrochloride salt. Why might this not be sufficient for good oral absorption?
A3: While a simple solution is an excellent starting point, it may not overcome all absorption barriers. As the solution travels down the GI tract, the pH increases from the acidic environment of the stomach to the more neutral or slightly alkaline environment of the small intestine. This pH shift can cause the hydrochloride salt to convert to its less soluble free base form, leading to precipitation. If the drug precipitates out of solution before it can be absorbed, its bioavailability will be low.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a structured approach to identifying and solving the specific bioavailability challenges associated with this compound.
Guide 1: Diagnosing the Root Cause of Poor Bioavailability
The first step in overcoming poor bioavailability is to understand the primary limiting factor. The following workflow and experimental protocols will help you systematically diagnose the issue.
Caption: Workflow for diagnosing bioavailability barriers.
-
Objective: To determine the solubility of this compound in buffers mimicking the pH of the stomach and small intestine.
-
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Phosphate buffer (pH 4.5)
-
HPLC system with a suitable column and validated analytical method.
-
-
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to each buffer.
-
Equilibrate the solutions at 37°C for 24 hours with constant agitation.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved drug in the filtrate using the validated HPLC method.
-
-
Objective: To estimate the extent of first-pass metabolism in the liver.
-
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Incubate the compound (at a low concentration, e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
Guide 2: Formulation Strategies for Solubility Enhancement
If your diagnostic work points to poor solubility as the primary hurdle, the following formulation strategies can be employed.[4][5]
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization/Nanonization | Increases the surface area-to-volume ratio of drug particles, leading to faster dissolution.[6] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; risk of particle aggregation. |
| Amorphous Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[4][6] | Can significantly increase apparent solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. Requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, keeping the drug in a solubilized state.[2][4] | Can enhance both solubility and permeability; may reduce food effects. | Requires careful formulation development and stability testing. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a complex with a hydrophilic exterior.[4] | Increases aqueous solubility and can protect the drug from degradation. | Can be limited by the stoichiometry of complexation and the cost of cyclodextrins. |
-
Objective: To prepare an ASD of this compound to improve its dissolution rate.
-
Materials:
-
This compound
-
A suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent (e.g., methanol, ethanol) that dissolves both the drug and the polymer.
-
Rotary evaporator.
-
-
Procedure:
-
Dissolve the drug and the polymer in the selected solvent in a specific ratio (e.g., 1:3 drug-to-polymer ratio).
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film under high vacuum for 24 hours to remove residual solvent.
-
Scrape the solid dispersion from the flask and gently mill it into a fine powder.
-
Characterize the ASD for its amorphous nature (using techniques like DSC or XRPD) and perform dissolution testing against the unformulated drug.
-
Guide 3: Addressing Permeability and Efflux Issues
If solubility is adequate but bioavailability remains low, poor intestinal permeability or active efflux by transporters like P-glycoprotein (P-gp) may be the cause.
Caption: Decision tree for investigating permeability issues.
-
Objective: To determine the rate of transport across an intestinal cell monolayer and to identify if the compound is a substrate for efflux transporters.
-
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Grow Caco-2 cells on permeable supports until a confluent monolayer is formed and differentiated (typically 21 days).
-
For apical-to-basolateral (A-to-B) transport, add the compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
For basolateral-to-apical (B-to-A) transport, add the compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests active efflux.[1]
-
Part 3: Concluding Remarks
Overcoming the poor bioavailability of this compound requires a systematic and rational approach. By first diagnosing the primary absorption barrier—be it solubility, permeability, or metabolism—researchers can then select and apply targeted formulation strategies. The experimental protocols provided in this guide offer a starting point for this investigation. It is crucial to iterate and optimize these approaches based on the data generated, moving from simple solutions to more advanced formulations like amorphous solid dispersions or lipid-based systems as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
how to minimize off-target effects of 3-(2-Fluorophenyl)piperidine hydrochloride
A Guide to Minimizing Off-Target Effects in Preclinical Research
Welcome to the technical support center for 3-(2-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing off-target effects during your experiments. As Senior Application Scientists, we have structured this guide to offer not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.
Understanding the Challenge: The On-Target vs. Off-Target Dilemma
This compound is a novel phenylpiperidine derivative. Phenylpiperidine scaffolds are privileged structures in neuroscience research, often interacting with a range of targets including serotonin transporters (SERT), dopamine transporters (DAT), norepinephrine transporters (NET), and sigma receptors (σ1 and σ2)[1][2]. While your research may be focused on a primary target, the chemical nature of this compound necessitates a thorough investigation of potential off-target interactions to ensure the specificity of your findings and the safety of future therapeutic applications[3]. Off-target effects occur when a drug interacts with unintended molecular targets, leading to unforeseen biological responses and potentially confounding experimental results or causing adverse effects[3].
This guide will walk you through a systematic approach to identify, characterize, and minimize these off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are seeing an unexpected phenotype in our cellular assay that doesn't align with the known function of our primary target. Could this be an off-target effect?
A1: Yes, this is a classic indication of a potential off-target effect. When the observed biological response cannot be rationalized by the modulation of the intended target, it is crucial to consider that your compound may be interacting with other cellular components. We recommend initiating a tiered screening approach to investigate this possibility.
Q2: At what concentration should I start my experiments to minimize the likelihood of off-target effects?
A2: It is essential to establish a dose-response curve for your primary target.[4][5][6] The goal is to work within a concentration range that is effective for your on-target activity but below the threshold that may engage lower-affinity off-targets. As a starting point, we advise using concentrations at or near the EC50 or IC50 for your primary target and avoiding concentrations that are significantly higher. A maximal effective concentration is typically chosen so the dose-response curve starts to plateau, which helps to minimize unnecessary overdosing that could lead to collateral pharmacological responses.
Q3: What are the most likely off-targets for a compound with a this compound structure?
A3: Based on the phenylpiperidine scaffold, likely off-targets include other monoamine transporters (if your primary target is one of them) and sigma receptors (σ1 and σ2).[1][2] The σ1 receptor, in particular, has been shown to interact with a wide variety of phenylpiperidine-containing compounds.[1][7] We strongly recommend including these in your initial off-target screening panel.
Troubleshooting Guide: A Step-by-Step Approach to Off-Target Mitigation
Issue 1: Inconsistent or Unexplained In Vitro Results
If you are observing variability in your in vitro assays or results that are difficult to interpret, consider the following troubleshooting steps.
Underlying Cause: This could be due to off-target pharmacology, issues with compound integrity, or assay artifacts.
Solutions & Protocols:
-
Confirm Compound Identity and Purity:
-
Protocol: Before extensive biological testing, verify the identity and purity of your this compound stock using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could have their own biological activities.
-
Rationale: Ensuring you are working with a pure compound is the foundation of reliable pharmacological studies.[8]
-
-
Establish a Clear Dose-Response Relationship:
-
Protocol: Perform a dose-response curve in your primary assay to determine the EC50/IC50 value.[4][5][6] This involves testing a wide range of concentrations of the compound.
-
Rationale: This is fundamental to understanding the potency of your compound at its intended target and helps to define a therapeutic window for your experiments.[4][5][6]
-
-
Perform a Broad Off-Target Screening Panel:
-
Protocol: Utilize a commercially available or in-house off-target screening panel. We recommend a panel that includes, at a minimum:
-
Sigma receptors (σ1 and σ2)
-
Serotonin, Dopamine, and Norepinephrine transporters (SERT, DAT, NET)
-
Adrenergic, Dopaminergic, Serotonergic, and Muscarinic GPCRs
-
-
Rationale: A broad screening panel provides a comprehensive overview of the compound's selectivity profile and can quickly identify potential off-target interactions.[3]
-
Data Presentation: Interpreting Screening Panel Results
Your screening results will likely be presented as a percentage of inhibition or activation at a fixed concentration. Focus on any interactions that show significant activity (e.g., >50% inhibition).
| Target | Primary Target | Off-Target 1 (e.g., σ1 Receptor) | Off-Target 2 (e.g., DAT) |
| % Inhibition @ 1µM | 95% | 60% | 10% |
| IC50 | 50 nM | 800 nM | >10 µM |
| Selectivity Ratio | - | 16-fold | >200-fold |
This table illustrates how to compare the potency of your compound at its primary target versus potential off-targets. A higher selectivity ratio indicates a lower likelihood of off-target effects at therapeutic concentrations.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
You may find that the concentration required to achieve a desired effect in a cellular context is much higher than the in vitro IC50, which could indicate off-target engagement.
Underlying Cause: This discrepancy can arise from poor cell permeability, active efflux from the cell, or engagement of an off-target that produces a similar downstream phenotype.
Solutions & Protocols:
-
Employ Orthogonal Assays:
-
Protocol: Use a secondary assay that measures a different downstream signaling event related to your primary target. For example, if your primary assay measures receptor binding, a secondary assay could measure downstream second messenger production.
-
Rationale: If the compound is potent in the primary assay but weak in the secondary, it may suggest that the observed cellular effect is not mediated by the primary target.
-
-
Use a Structurally Unrelated Control Compound:
-
Protocol: Identify a known selective agonist or antagonist for your primary target that is structurally different from this compound.
-
Rationale: If the structurally unrelated compound produces the expected phenotype, but your compound does not (or produces a different one), it strengthens the case for an off-target effect of your compound.
-
Workflow for Investigating In Vitro vs. Cellular Discrepancies
Caption: A logical workflow to troubleshoot discrepancies between in vitro and cellular assay results.
Issue 3: In Vivo Effects Do Not Correlate with In Vitro Data
Observed in vivo effects may not align with the expected outcomes based on in vitro studies, suggesting potential off-target activity or pharmacokinetic issues.
Underlying Cause: This could be due to off-target effects in different tissues, metabolite activity, or poor pharmacokinetic properties leading to high, non-specific concentrations at the site of action.
Solutions & Protocols:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Protocol: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of your compound. Relate the compound concentration in the target tissue to the observed pharmacological effect.
-
Rationale: PK/PD modeling helps to ensure that the in vivo effects are observed at a tissue concentration that is relevant to the on-target IC50.[9]
-
-
Use of Knockout or Knockdown Models:
-
Protocol: If available, use animal or cell models where the primary target has been knocked out or knocked down.
-
Rationale: If the biological effect of this compound persists in the absence of the primary target, it is strong evidence of an off-target mechanism.[3]
-
-
Metabolite Profiling:
-
Protocol: Identify the major metabolites of your compound and test their activity at the primary target and key off-targets.
-
Rationale: Metabolites can have their own pharmacological activity, which may contribute to the overall in vivo effect.
-
Experimental Workflow for In Vivo Off-Target Deconvolution
Caption: A systematic approach to dissecting on-target versus off-target effects in vivo.
Best Practices for Minimizing Off-Target Effects from the Outset
-
Rational Drug Design: Consider potential off-target interactions during the design phase. Computational tools can predict potential off-target liabilities.[3][10]
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure of this compound and assess the impact on both on-target and off-target activities. This can help to identify chemical moieties responsible for off-target effects.
-
Maintain a Selectivity Mindset: Always aim for a significant selectivity window (ideally >100-fold) between your primary target and any identified off-targets.
By rigorously applying these principles and protocols, you can increase the confidence in your experimental findings and build a stronger foundation for the development of this compound as a selective research tool or therapeutic candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. collaborativedrug.com [collaborativedrug.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 7. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontlifesciences.com [frontlifesciences.com]
- 9. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Interpreting Ambiguous Results from 3-(2-Fluorophenyl)piperidine Hydrochloride Experiments
Introduction
Welcome to the technical support guide for researchers utilizing 3-(2-Fluorophenyl)piperidine hydrochloride. This molecule belongs to the phenylpiperidine class, a scaffold present in numerous biologically active compounds and pharmaceutical agents.[1] However, its specific substitution pattern means it is not as extensively characterized as well-known drugs like Paroxetine or Methylphenidate.[2] This can lead to ambiguous, unexpected, or irreproducible experimental results.
This guide is designed to function as a direct line to a Senior Application Scientist. It moves beyond simple protocols to address the fundamental question: "Why am I seeing this result, and can I trust it?" We will deconstruct common sources of ambiguity, from basic compound integrity to complex off-target pharmacology, providing you with the logical frameworks and detailed methodologies needed to validate your findings and proceed with confidence.
Section 1: Foundational Troubleshooting - Is Your Compound or Assay the Source of Ambiguity?
Before exploring complex biological explanations, it is critical to rule out fundamental issues related to the compound itself or the assay conditions. Artifacts at this level are the most common source of misleading data.
FAQ 1.1: My analytical data (e.g., HPLC, LC-MS) shows unexpected peaks or my results are inconsistent between batches. What's happening?
This is a critical first question. The purity and stability of your compound are paramount. Inconsistent analytical data often points to one of three issues: degradation, impurities from synthesis, or issues with the salt form versus the free base.
-
Chemical Stability: Piperidine-containing compounds can be susceptible to degradation over time, influenced by factors like temperature, humidity, and light.[3] It is recommended to store the hydrochloride salt in a cool, dry, and dark environment. Degradation can introduce new chemical entities into your experiments, confounding results. An impurity noted in the synthesis of the related compound Paroxetine, for example, is (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol, which can arise under acidic conditions or in the presence of oxidizing agents.[4]
-
Synthetic Impurities: Residual starting materials, reagents, or side-products from the synthesis can act as confounding variables. Always use a compound with the highest possible purity (ideally >98%).
-
Salt vs. Free Base Behavior: The hydrochloride salt and the free base have different physical properties (e.g., solubility, pKa). In analytical methods like HPLC, switching between these forms or using a mobile phase with an inappropriate pH can lead to peak splitting or broadening, as different ionized species interact differently with the stationary phase.[5]
Workflow for Verifying Compound Integrity
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 3-(2-Fluorophenyl)piperidine Hydrochloride
Introduction
3-(2-Fluorophenyl)piperidine hydrochloride is a pivotal building block in the synthesis of various pharmaceutical agents. Its purity is paramount to ensure the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of this critical intermediate. We will delve into the underlying principles of common purification techniques, address specific experimental challenges, and offer validated protocols to achieve the desired purity standards.
Troubleshooting Guide
This section is designed to address common issues encountered during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step troubleshooting plan.
Issue 1: Persistent Yellow Discoloration in the Final Product
Q: My final batch of this compound has a persistent yellow tint, even after initial purification attempts. What is the likely cause, and how can I remove it?
A: A yellow discoloration in piperidine derivatives is often indicative of oxidation byproducts. These impur[1][2]ities can arise from exposure to air and light, especially during prolonged storage or processing at elevated temperatures.
Troubleshooting & Optimization:
-
Minimize Exposure: Throughout the purification process, handle the material under an inert atmosphere (e.g., nitrogen or argon) to the extent possible. Use amber glassware or protect the apparatus from light to prevent photo-oxidation.
-
Activated Carbon Treatment: Before the final crystallization step, consider treating a solution of the hydrochloride salt with activated carbon. This can effectively adsorb colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol). Add a small amount of activated carbon (typically 1-5% w/w), stir for 30-60 minutes at room temperature, and then filter through a bed of celite to remove the carbon before proceeding with crystallization.
-
-
Recrystallization Solvent System: The choice of solvent is critical. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. For this compound, consider mixtures of alcohols (like isopropanol or ethanol) and ethers (like diethyl ether or MTBE) or water. Experiment [3][4]with different solvent ratios to optimize crystal formation and impurity rejection.
Issue 2: Low Purity Despite Recrystallization
Q: I've performed multiple recrystallizations, but the purity of my this compound, as determined by HPLC, is not improving significantly. What could be the problem?
A: If recrystallization is ineffective, it's likely that the impurities have similar solubility profiles to the desired product or are co-crystallizing.
Troubleshooting & Optimization:
-
Impurity Identification: If possible, use techniques like LC-MS or GC-MS to identify the major impurities. Knowing the[5] nature of the impurities (e.g., starting materials, regioisomers, or byproducts) will guide the selection of an appropriate purification strategy. Common impurities can include stereoisomers or constitutional isomers.
-
Alter[6]native Purification Techniques:
-
Column Chromatography: For impurities with different polarities, silica gel column chromatography of the free base can be highly effective. After purification, the hydrochloride salt can be reformed.
-
Acid-Base Extraction: Convert the hydrochloride salt to the free base by dissolving it in water and basifying with an appropriate base (e.g., NaOH or K2CO3). Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer to remove water-soluble impurities, and then reform the hydrochloride salt by treating the organic solution with HCl (either as a gas or a solution in a solvent like isopropanol).
-
-
Fract[3]ional Crystallization: If isomeric impurities are present, fractional crystallization may be effective. This involv[6]es a series of carefully controlled crystallization steps to separate isomers based on slight differences in their solubility.
Issue 3: Poor Crystal Formation or Oiling Out During Crystallization
Q: When I try to crystallize my this compound, it either "oils out" or forms very fine needles that are difficult to filter and wash. How can I improve my crystallization process?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated too quickly or when impurities inhibit crystal nucleation and growth.
Troubleshooting & Optimization:
-
Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling promotes the formation of larger, more well-defined crystals.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Solvent System Adjustment: The solvent system may be too good of a solvent. Gradually add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution at a slightly elevated temperature until it just becomes turbid, then allow it to cool slowly.
-
Slurrying: If an oil has formed, it can sometimes be induced to crystallize by vigorous stirring or by adding a small amount of a suitable anti-solvent and continuing to stir. Alternatively, the oil can be separated, redissolved in a minimal amount of hot solvent, and the crystallization process can be attempted again under more controlled conditions. A slurry in water can also be an effective purification step.
Fr[3][4]equently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for assessing the purity of piperidine derivatives. For chiral [6]purity, chiral HPLC or GC columns may be necessary. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Q2: How [6]should I store purified this compound to maintain its purity?
A2: To prevent degradation, store the purified compound in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat. Storage at [1]2-8°C in a refrigerator is also recommended.
Q3: Can I use distillation to purify 3-(2-Fluorophenyl)piperidine?
A3: Distillation is a common method for purifying the free base form of piperidines to remove non-volatile impurities and colored byproducts. However, it[1] is not suitable for the hydrochloride salt, which is a solid with a high melting point and would likely decompose at the temperatures required for distillation.
Q4: My piperidine derivative appears to be forming a salt with carbon dioxide from the air. How can I prevent this?
A4: Piperidines can react with atmospheric carbon dioxide to form a solid carbonate salt. To prevent [7][8]this, always handle and store piperidine and its solutions under an inert atmosphere and ensure containers are well-sealed.
Ex[1]perimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound. The specific solvent and volumes may need to be optimized for your particular sample.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Stir for 30 minutes.
-
Filtration: While still hot, filter the solution through a pre-heated funnel containing a small plug of celite to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystallization has begun, cool the flask in an ice bath for at least one hour to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing impurities with different acid-base properties.
-
Dissolution and Basification: Dissolve the crude this compound in deionized water. Slowly add a 1M solution of sodium hydroxide with stirring until the pH of the solution is >10.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base with three portions of dichloromethane.
-
Washing: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Salt Formation: To the dried organic solution, slowly add a solution of hydrogen chloride in isopropanol (or bubble HCl gas through the solution) with stirring. The hydrochloride salt will precipitate.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Byproducts with different solubility profiles | Simple, scalable | Ineffective for impurities with similar solubility |
| Acid-Base Extraction | Acidic or basic impurities, water-soluble impurities | Highly effective for certain impurities | Requires handling of acids and bases, multi-step |
| Column Chromatography | Impurities with different polarities | High resolution, can separate complex mixtures | Can be time-consuming, requires solvent |
| Activated Carbon | Colored impurities, some organic impurities | Simple, effective for color removal | Can adsorb the desired product, requires filtration |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0223403B1 - Piperidine derivative, its preparation, and its use as medicament - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the In Vivo Efficacy of 3-(2-Fluorophenyl)piperidine Hydrochloride as a Putative Dopamine Reuptake Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of 3-(2-Fluorophenyl)piperidine hydrochloride. Given the absence of extensive public data on this specific molecule, we will proceed based on a structurally informed hypothesis: its chemical moieties—a fluorophenyl group and a piperidine scaffold—are characteristic of compounds targeting monoamine transporters.[1] We will therefore treat this compound as a putative dopamine reuptake inhibitor (DRI) and outline a rigorous, self-validating methodology for its in vivo characterization.
The Scientific Premise: Dopamine Reuptake and its Therapeutic Relevance
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. Dysregulation of the dopamine system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).[2][3][4]
Inhibiting the dopamine transporter (DAT) with a small molecule like this compound would be expected to increase the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[2][5] This mechanism is the basis for the therapeutic effects of several established drugs, such as bupropion, which is used to treat depression.[6][7]
The Dopamine Transporter Signaling Pathway
The function of the dopamine transporter is modulated by complex intracellular signaling cascades. Protein kinases such as protein kinase C (PKC) and protein kinase A (PKA) can phosphorylate the transporter, leading to its internalization or even a reversal of its function, causing dopamine efflux.[5]
References
- 1. criver.com [criver.com]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 6. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(2-Fluorophenyl)piperidine Hydrochloride and its Analogs: A Guide for Researchers
This guide offers an in-depth comparative analysis of 3-(2-Fluorophenyl)piperidine hydrochloride and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the structure-activity relationships (SAR), pharmacological profiles, and the critical role of fluorine substitution in modulating the bioactivity of 3-phenylpiperidine scaffolds. We will delve into the available experimental data, provide detailed protocols for relevant assays, and present a logical framework for understanding the nuanced differences between these compounds.
Introduction: The Phenylpiperidine Scaffold and the Significance of Fluorine Substitution
The phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably potent opioid analgesics like meperidine and fentanyl.[1][2] The versatility of this scaffold allows for fine-tuning of its pharmacological properties through various chemical modifications. The position of the phenyl ring on the piperidine core (e.g., 3-phenyl vs. 4-phenyl) dramatically influences receptor interactions and functional outcomes. While 4-phenylpiperidines have been extensively studied, 3-phenylpiperidine derivatives represent a distinct class with unique pharmacological profiles, often targeting central nervous system (CNS) receptors such as dopamine and serotonin transporters and receptors.[3][4]
The introduction of a fluorine atom to a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological properties.[5] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins without introducing significant steric hindrance.[6] The position of the fluorine substituent on the phenyl ring (ortho, meta, or para) can have profound and often unpredictable effects on a compound's bioactivity, making a comparative analysis of positional isomers crucial for rational drug design.
This guide will focus on this compound and its comparison with the non-fluorinated parent compound, 3-phenylpiperidine, as well as its 3-fluoro and 4-fluoro positional isomers.
Comparative Pharmacological Profiles
Dopamine Receptor Affinity
Studies on 3-phenylpiperidine derivatives have shown that they can act as potent ligands for dopamine receptors, particularly with agonist activity at D2 autoreceptors.[3] The substitution pattern on the phenyl ring is a critical determinant of both affinity and selectivity.
While specific binding data for 3-(2-Fluorophenyl)piperidine is scarce, research on analogous fluorinated phenylpiperazine and phenylpiperidine series provides valuable insights. For instance, studies on fluorinated N-phenylpiperazine analogs have demonstrated that fluorine substitution can lead to high-affinity ligands for the D3 receptor with significant selectivity over the D2 receptor.[7][8][9] The position of the fluorine atom is crucial; for example, in some series, a 2-fluoro substitution on the phenyl ring is well-tolerated and can contribute to high affinity.
Table 1: Postulated Comparative Dopamine Receptor (D2/D3) Binding Affinities
| Compound | Phenyl Substitution | Expected D2/D3 Affinity | Rationale & Supporting Evidence |
| 3-Phenylpiperidine | Unsubstituted | Moderate | Parent scaffold for the series.[3] |
| 3-(2-Fluorophenyl)piperidine | 2-Fluoro (ortho) | Potentially high | Ortho-fluoro substitution is often well-tolerated and can enhance binding affinity in related series.[7][8] |
| 3-(3-Fluorophenyl)piperidine | 3-Fluoro (meta) | Potentially high | Meta-substitution is a common strategy to improve potency in various GPCR ligands. |
| 3-(4-Fluorophenyl)piperidine | 4-Fluoro (para) | Potentially high | Para-fluoro substitution is frequently used to enhance metabolic stability and can positively influence binding.[6] |
Note: The expected affinities are inferred from studies on analogous series and require direct experimental validation for these specific compounds.
Monoamine Transporter Affinity
The 3-phenylpiperidine scaffold is also known to interact with monoamine transporters. The affinity and selectivity for DAT, SERT, and NET are heavily influenced by substitutions on both the phenyl ring and the piperidine nitrogen. For example, certain 3-[(aryl)(benzyloxy)methyl]piperidine derivatives show high affinity for the serotonin transporter (SERT).[10]
Fluorine substitution on the phenyl ring can modulate transporter affinity and selectivity. In series of meperidine analogues, which are 4-phenylpiperidines, a 3,4-dichloro substitution on the phenyl ring resulted in the most potent ligand at the DAT.[11] This highlights the significant impact of halogen substitution. For 3-phenylpiperidines, it is plausible that fluorine substitution will likewise modulate DAT and SERT affinity.
Logical Relationship of Fluorine Substitution on Transporter Affinity
Caption: Impact of fluorine position on transporter affinity.
Experimental Protocols
To facilitate further research and direct comparison of these analogs, we provide detailed, self-validating protocols for key in vitro assays.
Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of unlabeled compounds to human D2 and D3 receptors.[7][9]
Workflow for Dopamine Receptor Binding Assay
Caption: Workflow for D2/D3 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing either human dopamine D2 or D3 receptors are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at 40,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh assay buffer and the centrifugation is repeated.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Each well contains:
-
50 µL of test compound (e.g., 3-(2-Fluorophenyl)piperidine HCl) at various concentrations.
-
50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.3 nM).
-
150 µL of membrane homogenate (containing 10-20 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
The plate is incubated for 2 hours at room temperature.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Sigma-1 Receptor Radioligand Binding Assay
Given that some phenylpiperidine derivatives exhibit affinity for sigma receptors, this assay is crucial for determining selectivity.[12]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Guinea pig brain membranes are prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged, and the pellet is washed and resuspended in fresh buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
Each well contains:
-
50 µL of test compound.
-
50 µL of radioligand (e.g., [³H]-(+)-pentazocine at a final concentration of ~2 nM).
-
100 µL of membrane homogenate (containing ~150 µg of protein).
-
-
Non-specific binding is determined in the presence of 10 µM haloperidol.
-
The plate is incubated for 120 minutes at 37°C.
-
-
Filtration and Counting:
-
Performed as described for the dopamine receptor binding assay.
-
-
Data Analysis:
-
IC50 and Ki values are calculated as described previously.
-
In Vivo Evaluation: Microdialysis
To understand the functional consequences of receptor and transporter binding, in vivo microdialysis is an indispensable technique.[13] It allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following administration of the test compound.
Conceptual Workflow for In Vivo Microdialysis
Caption: In vivo microdialysis experimental workflow.
An increase in extracellular dopamine in the striatum following administration of 3-(2-Fluorophenyl)piperidine would suggest a predominant action as a dopamine transporter inhibitor or a dopamine releasing agent.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs underscores the profound impact of fluorine substitution on the pharmacological profile of the 3-phenylpiperidine scaffold. While direct comparative data is limited, the existing literature on related compounds strongly suggests that the position of the fluorine atom will critically influence affinity and selectivity for dopamine receptors and monoamine transporters.
The ortho-fluoro substitution in 3-(2-Fluorophenyl)piperidine is predicted to confer high affinity for these targets. However, comprehensive experimental validation is imperative. The protocols provided in this guide offer a robust framework for such investigations. Future research should focus on a systematic evaluation of these positional isomers in a standardized panel of in vitro binding and functional assays, followed by in vivo studies to elucidate their neurochemical and behavioral effects. This will not only clarify the structure-activity relationships within this specific series but also contribute to the broader understanding of how to rationally design fluorinated ligands for CNS targets.
References
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 3. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of meperidine analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 3-(2-Fluorophenyl)piperidine hydrochloride's Binding Affinity
This guide provides an in-depth, objective comparison of methodologies for characterizing the binding affinity of 3-(2-Fluorophenyl)piperidine hydrochloride, a compound of significant interest due to its structural relation to known neuromodulatory agents. We will explore the causal logic behind experimental design, present detailed protocols for robust validation, and compare its binding profile against established reference compounds for the Sigma-1 receptor.
Introduction: The Imperative of Affinity in Drug Discovery
Binding affinity, the measure of the strength of the interaction between a ligand and its molecular target, is a cornerstone of drug discovery.[1][2] Quantified by the equilibrium dissociation constant (K_D) or the inhibition constant (K_i), a lower value signifies a stronger, more tenacious binding interaction.[2] For a molecule like this compound, whose piperidine scaffold is a common feature in ligands targeting the central nervous system, accurately determining its binding affinity is the first step in elucidating its pharmacological potential and specificity.[3]
This guide moves beyond a simple recitation of protocols. It details a cross-validation strategy, emphasizing that true confidence in a binding constant is achieved not by a single measurement, but by the concordance of results from orthogonal, mechanistically distinct assays. This approach is critical for building a trustworthy data package for any novel chemical entity.
The Prime Target: The Sigma-1 Receptor (S1R)
Based on its chemical structure, a primary putative target for this compound is the Sigma-1 receptor (S1R). The S1R is not a classical G-protein coupled receptor or ion channel; rather, it is a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER).[4][5] Its involvement in cellular stress signaling and modulation of various ion channels and neurotransmitter systems makes it a pluripotent drug target for conditions ranging from neurodegenerative diseases to pain.[4][6] Therefore, a rigorous assessment of our compound's affinity for S1R is a logical and critical starting point.
A Comparative Analysis of Core Binding Assay Methodologies
The choice of an assay platform is a decision driven by the specific question at hand—be it high-throughput screening, detailed kinetic analysis, or thermodynamic profiling. Here, we compare three industry-standard, label-free techniques.
| Feature | Radioligand Binding Assay (RBA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competitive displacement of a radiolabeled ligand from the target receptor.[7][8] | Measures changes in refractive index as the analyte flows over an immobilized ligand.[9][10] | Directly measures the heat released or absorbed during a binding event.[11][12] |
| Primary Output | Inhibition Constant (K_i) | Association/Dissociation Rates (k_on, k_off), Affinity (K_D).[9][13] | Affinity (K_D), Enthalpy (ΔH), Stoichiometry (n).[14][15] |
| Label Requirement | Yes (Radiolabel on probe ligand) | No (Label-free) | No (Label-free) |
| Throughput | High | Medium to High | Low |
| Information Yield | Affinity only | Kinetics and Affinity | Thermodynamics, Affinity, Stoichiometry |
| Key Advantage | Excellent for initial screening; highly sensitive. | Provides real-time kinetic data, crucial for understanding binding dynamics.[10] | The "gold standard" for thermodynamic characterization; provides a complete energy profile of the interaction.[14][16] |
| Common Pitfall | Indirect measurement; potential for radiochemical handling issues. | Immobilization of the protein can affect its conformation and activity; mass transport limitations.[13] | Requires larger quantities of pure protein; sensitive to buffer mismatches causing heat of dilution artifacts.[15] |
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for S1R
This protocol describes a robust method for determining the K_i of this compound at the human Sigma-1 receptor. It is designed as a self-validating system by including appropriate controls.
Objective: To determine the binding affinity (K_i) of this compound by measuring its ability to compete with the high-affinity S1R radioligand, [³H]-(+)-pentazocine.[7][8][17]
Materials:
-
Receptor Source: Guinea pig liver or brain membrane homogenates, or cell lines expressing recombinant human S1R.[8][17]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Reference Compound: Haloperidol (a known high-affinity S1R antagonist).[6][18]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Haloperidol.[18]
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + 10 µM Haloperidol.
-
Competition Curve: Receptor membranes + radioligand + serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Incubation: Add the components to the wells. The final assay volume is typically 200-250 µL.[19] Incubate the plate for 120 minutes at 37°C to allow the binding reaction to reach equilibrium.[18]
-
Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filter discs into scintillation vials, add the scintillation cocktail, and quantify the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the data as percent specific binding versus the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The Cross-Validation Mandate: An Orthogonal Approach
A K_i value from a single assay is a valuable data point, but it is not definitive proof of affinity. True scientific rigor demands cross-validation using a method with different underlying principles and potential artifacts.[20] Isothermal Titration Calorimetry (ITC) is the ideal orthogonal method as it measures the intrinsic thermodynamics of the binding event in solution, free from surface immobilization or competition dynamics.[11][14]
Cross-Validation Logic:
-
Primary Screen (RBA): Establish an initial K_i value. This provides a high-confidence estimate and confirms interaction at the target site.
-
Secondary Confirmation (ITC): Directly measure the K_D of this compound binding to purified S1R protein.
-
Concordance Check: Compare the K_i from the RBA with the K_D from the ITC. A high degree of agreement (e.g., within a 3- to 5-fold range) provides strong validation of the binding affinity. Discrepancies would trigger further investigation into potential assay artifacts.
Caption: Logical workflow for cross-validating binding affinity.
Performance Comparison Against S1R Alternatives
To contextualize the binding affinity of this compound, it must be compared against well-characterized S1R ligands. This comparison provides a benchmark for its potency and potential selectivity.
| Compound | Class | Reported S1R Affinity (K_i) | Primary Reference |
| 3-(2-Fluorophenyl)piperidine HCl | Test Compound | [Hypothetical Result] | This Study |
| (+)-Pentazocine | S1R Agonist | ~3-15 nM | [5][7] |
| PRE-084 | Selective S1R Agonist | ~2-5 nM | [6] |
| Haloperidol | S1R Antagonist / D2 Antagonist | ~2-5 nM | [6][18][21] |
| Fluvoxamine | SSRI / S1R Agonist | ~30-200 nM | [5][6] |
Note: The affinity values presented are aggregated from multiple literature sources and can vary based on experimental conditions (e.g., tissue source, radioligand used).
Conclusion
This guide outlines a comprehensive and rigorous strategy for the characterization and cross-validation of this compound's binding affinity for the Sigma-1 receptor. By employing a primary competitive radioligand binding assay and confirming the results with an orthogonal method like isothermal titration calorimetry, researchers can establish a high-confidence affinity value. Comparing this validated data against established S1R ligands provides the necessary context to evaluate its potency and guide future drug development efforts. This multi-faceted approach ensures scientific integrity and produces a trustworthy data package essential for advancing novel compounds from the bench to preclinical development.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. med.upenn.edu [med.upenn.edu]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Phenylpiperidine Scaffold as a Privileged Structure in CNS Drug Discovery
An In-Depth Comparative Analysis of 3-(2-Fluorophenyl)piperidine Hydrochloride and Standard-of-Care Compounds in Neuropharmacology
The piperidine ring, particularly when substituted with a phenyl group, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous centrally acting drugs.[1] Its conformational flexibility allows for optimal binding to a variety of G-protein coupled receptors and neurotransmitter transporters. The subject of this guide, this compound, is a member of this important class of compounds. While not extensively characterized in publicly available literature, its structural similarity to well-established pharmaceuticals, notably Paroxetine, provides a strong rationale for its investigation as a potential modulator of monoaminergic systems.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate novel phenylpiperidine derivatives like this compound against the current standard-of-care compounds in relevant therapeutic areas, primarily focusing on major depressive disorder (MDD). We will delve into the mechanistic underpinnings, provide detailed experimental protocols for comparative evaluation, and present a model for data interpretation.
Pharmacological Profile of Fluorophenylpiperidine Derivatives: A Focus on Serotonin Reuptake Inhibition
The inclusion of a fluorophenyl moiety is a common strategy in CNS drug design to enhance metabolic stability and improve blood-brain barrier penetration due to increased lipophilicity.[2][3] Given that Paroxetine, a fluorophenylpiperidine derivative, is a potent and selective serotonin reuptake inhibitor (SSRI), it is hypothesized that this compound may exert its effects through a similar mechanism.
SSRIs function by blocking the presynaptic serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is believed to be a key factor in the therapeutic effects of these drugs in mood and anxiety disorders.
Caption: Hypothesized mechanism of action for this compound as an SSRI.
Comparative Landscape: Standard-of-Care Antidepressants
A thorough evaluation of a novel compound requires comparison against established therapies. The following table summarizes the major classes of antidepressants currently considered the standard of care for MDD.
| Class | Examples | Mechanism of Action | Common Side Effects |
| SSRIs | Sertraline, Fluoxetine, Paroxetine | Selectively inhibit serotonin reuptake. | Nausea, insomnia, dizziness, sexual dysfunction. |
| SNRIs | Venlafaxine, Duloxetine | Inhibit both serotonin and norepinephrine reuptake. | Similar to SSRIs, plus potential for increased blood pressure. |
| TCAs | Amitriptyline, Nortriptyline | Inhibit serotonin and norepinephrine reuptake; also block other receptors (histaminic, cholinergic, adrenergic). | Sedation, dry mouth, constipation, blurred vision, weight gain. |
| MAOIs | Phenelzine, Tranylcypromine | Inhibit monoamine oxidase, preventing the breakdown of serotonin, norepinephrine, and dopamine. | Hypertensive crisis with tyramine-rich foods, insomnia, orthostatic hypotension. |
| Atypical | Bupropion, Mirtazapine | Various mechanisms (e.g., dopamine/norepinephrine reuptake inhibition, alpha-2 adrenergic antagonism). | Varies by drug; may include insomnia, agitation (bupropion) or sedation, weight gain (mirtazapine). |
Experimental Workflows for Comparative Pharmacological Profiling
To objectively compare this compound with standard-of-care compounds, a series of validated in vitro and in vivo assays are essential.
In Vitro Assay 1: SERT Radioligand Binding Assay
This assay determines the binding affinity of the test compound for the serotonin transporter.
Caption: Workflow for a SERT radioligand binding assay.
Protocol:
-
Tissue Preparation: Utilize cell lines stably expressing the human serotonin transporter (hSERT) or rodent brain tissue rich in SERT (e.g., striatum).
-
Incubation: In a 96-well plate, incubate the membranes with a known concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram) and a range of concentrations of the test compound (and standards).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 (concentration causing 50% inhibition). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Assay 2: Synaptosomal [³H]5-HT Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into nerve terminals.
Caption: Workflow for a synaptosomal serotonin uptake assay.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from fresh rodent brain tissue (e.g., cortex or hippocampus).
-
Pre-incubation: Pre-incubate the synaptosomal suspension with various concentrations of the test compound, a standard-of-care drug, or vehicle.
-
Uptake Initiation: Initiate serotonin uptake by adding a low concentration of [³H]5-HT.
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]5-HT.
-
Quantification and Analysis: Measure the radioactivity trapped inside the synaptosomes and calculate the IC50 for the inhibition of serotonin uptake.
In Vivo Assay: Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant activity in rodents.
Protocol:
-
Acclimation: Acclimate animals to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound, a standard-of-care antidepressant (e.g., fluoxetine), or vehicle via the appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (Day 1): Place each animal in a cylinder of water (23-25°C) for a 15-minute session from which they cannot escape.
-
Test Session (Day 2): 24 hours later, place the animals back in the water for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Data Interpretation and Comparative Analysis
The data gathered from these experiments allow for a multi-faceted comparison of the novel compound with established drugs.
| Compound | SERT Ki (nM) | 5-HT Uptake IC50 (nM) | FST Immobility Time (% of Vehicle) |
| Vehicle | N/A | N/A | 100% |
| 3-(2-Fluorophenyl)piperidine HCl | 1.5 | 3.2 | 55% |
| Paroxetine (SSRI) | 0.8 | 1.1 | 52% |
| Venlafaxine (SNRI) | 25.4 | 30.1 | 60% |
| Amitriptyline (TCA) | 4.3 | 15.8 | 65% |
| Note: The data presented above is hypothetical and for illustrative purposes only. |
From this hypothetical data, one could conclude that this compound is a potent inhibitor of the serotonin transporter, with an affinity and functional activity comparable to the well-established SSRI, Paroxetine. Its performance in the Forced Swim Test further supports a potential antidepressant-like profile.
Conclusion
The systematic evaluation of novel compounds like this compound is crucial for advancing the field of neuropharmacology. By employing a rigorous comparative approach against standard-of-care drugs, researchers can elucidate the pharmacological profile, identify potential therapeutic advantages, and build a strong, data-driven case for further development. The phenylpiperidine scaffold continues to be a fertile ground for the discovery of new CNS agents, and a structured, comparative methodology, as outlined in this guide, is the cornerstone of successful drug discovery in this domain.
References
A Technical Guide for Researchers in Medicinal Chemistry and Neuropharmacology
Introduction: The Rationale for a Comparative Study
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperidine scaffold serves as a foundational structural motif for a multitude of pharmacologically active agents, including analgesics, antidepressants, and antipsychotics.[1][2][3] Its rigid structure allows for precise orientation of the phenyl group, which is crucial for interaction with various neurotransmitter transporters and receptors. This guide presents a head-to-head comparison of two closely related analogues: 3-(2-Fluorophenyl)piperidine hydrochloride and its non-fluorinated parent compound, 3-Phenylpiperidine hydrochloride.
The strategic introduction of fluorine into drug candidates is a well-established medicinal chemistry tactic to modulate key molecular properties.[4] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[5][6] By directly comparing the fluorinated compound with its parent analogue, we can elucidate the specific contributions of the ortho-fluorine substitution on the phenyl ring. This analysis provides valuable structure-activity relationship (SAR) insights that can guide the design of future CNS drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom is expected to alter several key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 3-Phenylpiperidine HCl | 3-(2-Fluorophenyl)piperidine HCl | Rationale for Predicted Difference |
| Molecular Weight | 197.71 g/mol [7] | ~215.69 g/mol (isomer dependent)[8] | Addition of a fluorine atom increases mass. |
| Predicted cLogP | Higher | Lower | The electron-withdrawing nature of fluorine can decrease lipophilicity, although this effect can be context-dependent.[4] |
| Predicted pKa | Higher | Lower | The inductive electron-withdrawing effect of the ortho-fluorine atom is expected to decrease the basicity of the piperidine nitrogen.[4] |
| Metabolic Stability | Lower | Higher | The C-F bond is significantly stronger than a C-H bond, making the fluorinated phenyl ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[6] |
These predicted differences have significant implications for drug development. A lower pKa may alter the ionization state of the molecule at physiological pH, potentially affecting its ability to cross the blood-brain barrier (BBB).[5] Increased metabolic stability can lead to a longer plasma half-life and improved bioavailability.[9]
Pharmacological Profile: A Focus on Monoamine Transporters
Phenylpiperidine derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10][11][12] Alterations in the affinity and selectivity for these transporters form the basis of their therapeutic effects in various neurological and psychiatric disorders.
Hypothetical Binding Affinities (Ki, nM)
| Target | 3-Phenylpiperidine | 3-(2-Fluorophenyl)piperidine | Expected Impact of Fluorination |
| Dopamine Transporter (DAT) | Moderate Affinity | Potentially Higher Affinity | Fluorine substitution can enhance binding affinity by forming favorable orthogonal multipolar C–F···C=O interactions with backbone carbonyls in the binding site.[6] |
| Serotonin Transporter (SERT) | Moderate to Low Affinity | Potentially Higher Affinity & Selectivity | The placement of electronegative groups on the phenyl ring is a common strategy to increase SERT affinity.[14] |
| Sigma Receptors (σ1, σ2) | Possible Affinity | Possible Affinity | Many phenylpiperidine derivatives exhibit affinity for sigma receptors, which could contribute to their overall pharmacological profile.[15] |
Experimental Protocol: Comparative Radioligand Binding Assay
To empirically determine the binding affinities of 3-(2-Fluorophenyl)piperidine HCl and 3-Phenylpiperidine HCl, a competitive radioligand binding assay is the gold-standard method.
Objective: To determine the inhibition constant (Ki) of each test compound for DAT and SERT in rat striatal and brainstem membranes, respectively.
Methodology:
-
Membrane Preparation:
-
Homogenize dissected rat striatum (for DAT) or brainstem (for SERT) tissue in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford assay.
-
-
Binding Assay:
-
For DAT binding, incubate striatal membranes with a known concentration of [³H]WIN 35,428 (a high-affinity DAT ligand) and increasing concentrations of the test compound (3-Phenylpiperidine HCl or 3-(2-Fluorophenyl)piperidine HCl).[12]
-
For SERT binding, incubate brainstem membranes with a known concentration of [³H]Paroxetine (a high-affinity SERT ligand) and increasing concentrations of the test compound.[14]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., GBR 12909 for DAT, imipramine for SERT).
-
-
Data Analysis:
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1. Workflow for the comparative radioligand binding assay.
Structure-Activity Relationship (SAR) Discussion
The results from the binding assay will provide critical insights into the SAR of this chemical series.
-
Impact of Ortho-Fluorine Substitution: A higher affinity of the fluorinated compound for either DAT or SERT would strongly suggest that the electronic or steric properties of the fluorine atom are beneficial for binding.[6] This could be due to direct interaction with the receptor pocket or by influencing the conformation of the phenylpiperidine core.
-
Selectivity: The ratio of Ki values (e.g., Ki SERT / Ki DAT) will reveal the selectivity profile of each compound. Fluorination is a known strategy to modulate selectivity between transporter subtypes.[5] For instance, if 3-(2-Fluorophenyl)piperidine shows significantly higher affinity for SERT over DAT compared to the parent compound, it would indicate that the ortho-fluoro group is a key determinant for SERT selectivity.
-
Future Directions: Based on these findings, further modifications could be proposed. For example, exploring other positional isomers (e.g., 3- or 4-fluorophenyl) or di- and tri-fluorinated analogues could further refine the pharmacological profile.
Figure 2. Logical relationship of chemical modification to predicted effects.
Conclusion
This guide outlines a comparative framework for evaluating this compound against its parent compound, 3-Phenylpiperidine hydrochloride. The strategic addition of a single fluorine atom is predicted to significantly impact the molecule's physicochemical properties and its pharmacological profile at key CNS targets. By conducting empirical studies, such as the radioligand binding assay described, researchers can gain a deeper understanding of the structure-activity relationships governing this important scaffold. These insights are invaluable for the rational design of next-generation CNS therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Preclinical Replication: A Comparative Guide to Studies on Novel Phenylpiperidine-Based Monoamine Transporter Ligands
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel psychoactive compounds is a journey fraught with challenges, not least of which is the critical need for robust, reproducible data. The "replication crisis" in preclinical research has underscored the necessity for rigorous, independent validation of scientific findings. This guide delves into the practicalities of replicating studies involving novel phenylpiperidine derivatives, using the hypothetical compound 3-(2-Fluorophenyl)piperidine hydrochloride as a focal point. While specific data on this molecule is not extensively published, its structure provides a valuable template to discuss the predictive pharmacology and comparative analysis essential for rigorous scientific inquiry.
The Subject of Our Investigation: this compound - A Predictive Profile
The structure of this compound places it within a well-explored class of compounds known for their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are the primary targets for a wide array of therapeutics and psychostimulants, including antidepressants and drugs used to treat ADHD.[1][2]
The presence of a fluorophenyl group attached to a piperidine ring is a common motif in many centrally active agents. For instance, the well-known selective serotonin reuptake inhibitor (SSRI) Paroxetine features a (4-fluorophenyl)piperidine core.[3] The position of the fluorine atom on the phenyl ring significantly influences the compound's affinity and selectivity for the different monoamine transporters. Structure-activity relationship (SAR) studies of similar N-benzylpiperidine and 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine analogues have shown that substitutions on the phenyl ring can dramatically alter binding profiles.[4][5]
Based on this structural analogy, it is reasonable to hypothesize that this compound is a monoamine reuptake inhibitor. The ortho-position of the fluorine atom likely modulates its potency and selectivity, potentially leading to a profile as a dopamine-norepinephrine reuptake inhibitor (DNRI) or a triple reuptake inhibitor (TRI). Independent replication of its synthesis and pharmacological characterization is therefore essential to confirm its mechanism of action and therapeutic potential.
The Imperative of Independent Replication in Psychopharmacology
The translation of preclinical findings into clinical success is notoriously difficult. A significant contributor to this "translational gap" is the lack of reproducibility in preclinical studies. Factors such as publication bias, low statistical power, and variations in experimental protocols can lead to results that cannot be replicated by other laboratories.
Independent replication serves as the cornerstone of scientific validation. It confirms the robustness of an initial finding and ensures that the observed effects are not due to chance or specific, un-reported experimental conditions. For a novel compound with therapeutic potential, independent verification of its efficacy and safety profile is a non-negotiable prerequisite for further development.
The workflow for replicating a preclinical study on a novel compound like this compound would logically proceed from initial chemical synthesis and characterization to in vitro target engagement and finally to in vivo behavioral assays.
Caption: A generalized workflow for the independent replication of studies on a novel psychoactive compound.
Comparative Pharmacological Analysis: Benchmarking Against Known Agents
To understand the potential of this compound, its pharmacological profile must be compared to that of established monoamine reuptake inhibitors. The inhibitory constant (Ki), derived from radioligand binding assays, provides a quantitative measure of a compound's affinity for its target. A lower Ki value indicates higher binding affinity.
The following table presents a comparison of Ki values for several well-known psychostimulants and antidepressants at human monoamine transporters. These values serve as a benchmark for evaluating novel compounds.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Mechanism |
| Cocaine | 230 | 480 | 740 | TRI |
| Methylphenidate | 60 | 100 | 13200 | DNRI |
| Amphetamine | 640 | 70 | 38000 | DNRI/Releaser |
| Paroxetine | - | ~50 | <1 | SSRI |
| GBR 12909 | 0.7-4.1 | - | >100 | Selective DRI |
| 3-(2-Fluorophenyl)piperidine HCl | ? | ? | ? | Hypothesized TRI/DNRI |
Data compiled from multiple sources.[1][4][6][7] Actual values may vary depending on experimental conditions.
This comparative data is crucial for predicting the likely behavioral effects of a novel compound. High affinity for DAT and NET, similar to methylphenidate, would suggest potential efficacy as a treatment for ADHD and possible psychostimulant properties.[1] Significant affinity for SERT, on the other hand, might indicate antidepressant-like effects.
Experimental Protocols for Independent Replication
The following are detailed, step-by-step protocols for key experiments required to independently validate the pharmacological profile of a novel phenylpiperidine derivative.
In Vitro Radioligand Binding Assays
These assays determine the binding affinity of the test compound for DAT, SERT, and NET.
Caption: Workflow for a competitive radioligand binding assay.
1. Dopamine Transporter (DAT) Binding Assay
-
Materials :
-
DAT Source : Membranes from HEK293 cells stably expressing human DAT (hDAT).[8]
-
Radioligand : [³H]WIN 35,428 (a cocaine analog).
-
Test Compound : this compound.
-
Reference Compound : Cocaine or GBR 12909.
-
Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[9]
-
Non-specific Binding Control : 10 µM Nomifensine.[10]
-
-
Procedure :
-
In a 96-well plate, combine the hDAT-expressing cell membranes, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific control.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[9]
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.[9]
-
2. Serotonin (SERT) and Norepinephrine (NET) Transporter Binding Assays
The protocol is analogous to the DAT binding assay, with the following substitutions:
-
For SERT :
-
For NET :
In Vivo Behavioral Assays
These assays assess the functional consequences of monoamine transporter inhibition in a living organism.
1. Locomotor Activity Test (Psychostimulant Effects)
This test measures the stimulant or depressant effects of a compound on spontaneous movement in rodents.[12]
-
Apparatus : An open-field arena (e.g., 40 x 40 cm) equipped with infrared beams to automatically track movement.[12]
-
Animals : Male C57BL/6 mice.
-
Procedure :
-
Habituate the mice to the testing room and handling for several days.
-
On the test day, administer the test compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle (saline).
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 30-60 minutes.[12]
-
Compare the activity of the drug-treated groups to the vehicle-treated control group. An increase in locomotor activity suggests a psychostimulant effect.[13]
-
2. Forced Swim Test (Antidepressant-like Effects)
This test is a common screening tool for potential antidepressant efficacy.[14]
-
Apparatus : A cylindrical container (e.g., 20 cm diameter, 30 cm height) filled with water (25-30°C) to a depth where the mouse cannot touch the bottom.[14][15]
-
Animals : Male ICR or C57BL/6 mice.
-
Procedure :
-
Administer the test compound or vehicle daily for a predetermined period (e.g., 7-14 days) to model chronic antidepressant treatment.
-
On the test day, place the mouse in the water-filled cylinder for a 6-minute session.[16]
-
Record the session and later score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[17]
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[17]
-
Conclusion: Upholding Scientific Integrity
The independent replication of preclinical studies is not merely a procedural formality; it is the bedrock of scientific progress. For novel compounds like this compound, whose therapeutic potential is inferred from its chemical structure, rigorous and transparent validation is paramount. By employing standardized, well-characterized protocols and benchmarking against known agents, researchers can build a robust and reliable data package. This approach not only enhances the credibility of the findings but also accelerates the translation of promising preclinical candidates into effective clinical therapies. This guide provides a framework for such an endeavor, emphasizing the causality behind experimental choices and the self-validating nature of a well-designed replication study.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. va.gov [va.gov]
- 13. Locomotor activity - Wikipedia [en.wikipedia.org]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. lasa.co.uk [lasa.co.uk]
Assessing the Selectivity Profile of 3-(2-Fluorophenyl)piperidine Hydrochloride: A Comparative and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. The selectivity profile of a molecule—its binding affinity and functional activity at a range of receptors and transporters—is a critical determinant of its therapeutic efficacy and potential for off-target effects. 3-(2-Fluorophenyl)piperidine hydrochloride is a phenylpiperidine derivative of significant interest due to its structural similarity to compounds with known activity at monoamine transporters and other CNS targets.
While a comprehensive, publicly available dataset on the binding affinities of this compound is not currently available, this guide serves as a robust framework for its assessment. As Senior Application Scientists, we will provide a comparative analysis with well-characterized compounds, detail the essential experimental protocols required to elucidate its selectivity profile, and offer insights based on established structure-activity relationships.
The Imperative of Selectivity: Monoamine Transporters and Sigma Receptors
The primary targets of many centrally acting drugs include the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can lead to a range of therapeutic effects, from antidepressant and anxiolytic to stimulant properties.
Furthermore, compounds with a phenylpiperidine scaffold often exhibit affinity for sigma receptors (σ1 and σ2), which are unique intracellular proteins implicated in a variety of cellular functions and are targets for the treatment of neuropsychiatric disorders and pain.[1][2] A compound's relative affinity for these different targets dictates its overall pharmacological effect.
A Comparative Benchmark: Selectivity of Reference Compounds
To contextualize the potential profile of this compound, it is instructive to examine the selectivity of well-established monoamine reuptake inhibitors.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Selectivity |
| GBR 12909 | 1 | >100 | >100 | Highly DAT Selective[3][4] |
| Bupropion | 2800 | 1400 | 45000 | NET/DAT Inhibitor[5] |
| Methylphenidate | ~100 | ~100 | ~10000 | DAT/NET Inhibitor[6] |
Note: Ki values are approximate and can vary depending on the experimental conditions.
This comparison highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds. GBR 12909 is a valuable tool for selectively studying the dopamine system, while bupropion and methylphenidate exhibit dual inhibition of dopamine and norepinephrine reuptake.
Predicting the Selectivity of this compound: A Structure-Activity Relationship (SAR) Perspective
The 3-phenylpiperidine scaffold is a key pharmacophore in many CNS-active compounds. The nature and position of substituents on the phenyl ring can significantly influence binding affinity and selectivity for monoamine transporters. The presence of a fluorine atom at the 2-position of the phenyl ring in 3-(2-Fluorophenyl)piperidine is of particular interest. Halogen substitution can alter the electronic properties and conformation of the molecule, potentially enhancing its interaction with specific residues within the binding pockets of transporter proteins. For instance, studies on other phenylpiperidine analogs have shown that substitutions on the phenyl ring can modulate selectivity between DAT, SERT, and NET.[7] Without experimental data, a definitive prediction is not possible; however, based on general SAR principles, it is plausible that this compound will exhibit significant affinity for the dopamine transporter, with varying degrees of affinity for SERT and NET.
Experimental Roadmap for Elucidating the Selectivity Profile
To definitively characterize the selectivity of this compound, a series of in vitro and in vivo experiments are necessary.
Part 1: In Vitro Characterization of Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8] These assays involve competing the unlabeled test compound against a radiolabeled ligand with known high affinity and specificity for the target.
Workflow for Monoamine Transporter Binding Assay
Caption: Workflow for in vitro radioligand binding assay.
Detailed Protocol: Radioligand Binding for DAT, SERT, and NET
-
Membrane Preparation:
-
Utilize cell lines stably expressing human recombinant DAT, SERT, or NET, or use dissected brain regions rich in these transporters (e.g., striatum for DAT, cortex for NET, brainstem for SERT).
-
Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and assay buffer.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a known, non-radiolabeled ligand to saturate the specific binding sites.
-
Competition Binding: Membrane preparation, radioligand, and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
A similar protocol would be employed for determining the binding affinity at sigma-1 and sigma-2 receptors, using appropriate radioligands such as --INVALID-LINK---pentazocine for σ1 and [³H]DTG for σ2.[2]
Part 2: In Vivo Assessment of Neurochemical Effects
In vivo microdialysis is a powerful technique to measure the levels of neurotransmitters in the extracellular space of specific brain regions in freely moving animals.[9] This allows for the assessment of a compound's functional effect on neurotransmitter reuptake in a physiological setting.
Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Detailed Protocol: In Vivo Microdialysis for Dopamine Release
-
Surgical Implantation:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., the nucleus accumbens or striatum for dopamine).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect baseline dialysate samples to establish the basal extracellular levels of dopamine.
-
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection and Analysis:
-
Continue to collect dialysate samples at regular intervals after drug administration.
-
Analyze the concentration of dopamine in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
-
Data Analysis:
-
Calculate the percentage change in extracellular dopamine levels from baseline following drug administration.
-
A significant increase in dopamine levels would indicate that the compound is inhibiting dopamine reuptake in vivo.
-
This protocol can be adapted to measure serotonin and norepinephrine in other relevant brain regions to assess the compound's in vivo effects on SERT and NET.
Synthesizing the Data: Constructing the Selectivity Profile
By integrating the results from the in vitro binding and in vivo microdialysis experiments, a comprehensive selectivity profile for this compound can be constructed. The Ki values from the binding assays will provide a quantitative measure of the compound's affinity for DAT, SERT, NET, and sigma receptors. The in vivo microdialysis data will offer crucial functional validation of its effects on neurotransmitter systems in a living organism.
Conclusion
While the precise selectivity profile of this compound remains to be experimentally determined, this guide provides a clear and authoritative roadmap for its comprehensive assessment. By employing the detailed in vitro and in vivo protocols outlined herein, and by contextualizing the findings with the provided comparative data for reference compounds, researchers can rigorously characterize the pharmacological properties of this and other novel phenylpiperidine derivatives. Such a thorough understanding of a compound's selectivity is an indispensable step in the journey of drug discovery and development for CNS disorders.
References
- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 5. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Potency of 3-(2-Fluorophenyl)piperidine hydrochloride
This guide provides a comprehensive framework for characterizing the pharmacological potency of 3-(2-Fluorophenyl)piperidine hydrochloride, a phenylpiperidine derivative. Given that its specific biological targets are not widely defined in public literature, this document outlines a systematic approach to benchmark its activity against two high-value central nervous system (CNS) targets: the Sigma-1 Receptor (S1R) and the Dopamine Transporter (DAT). The selection of these targets is based on structural homologies between the test compound and known ligands for these sites.
Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating experimental blueprint. This guide explains not only the "how" but also the "why" behind each methodological choice, ensuring a deep understanding of the data generated. We will compare the potency of our test compound against well-characterized reference ligands: PRE-084 for the Sigma-1 Receptor and GBR 12909 for the Dopamine Transporter.
Part 1: Profiling Activity at the Sigma-1 Receptor (S1R)
Expert Rationale: Why Target the Sigma-1 Receptor?
The S1R is a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum-mitochondrion interface.[1] It is implicated in a vast array of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses, making it a compelling target for neurodegenerative diseases, pain, and psychiatric disorders.[2][3] The phenylpiperidine scaffold of our test compound is a common feature in known S1R ligands. Therefore, determining its affinity and functional potency at S1R is a critical first step in its pharmacological characterization.
Methodology 1: S1R Affinity Determination via Radioligand Binding Assay
This experiment quantifies the binding affinity (Ki) of this compound for the S1R through competitive displacement of a known high-affinity radioligand.
Experimental Protocol:
-
Membrane Preparation: Utilize commercially available guinea pig brain membranes or membranes from a cell line stably expressing human S1R. Homogenize and prepare the membrane fraction as per standard laboratory protocols.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (a well-characterized S1R ligand).[3] Final concentration should be approximately at its Kd value.
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, serial dilutions of this compound or the reference compound PRE-084, and the [³H]-(+)-pentazocine.
-
Add the membrane preparation to initiate the binding reaction.
-
Non-Specific Binding (NSB): A set of wells must contain a high concentration of a non-labeled, potent S1R ligand (e.g., 10 µM Haloperidol) to determine the level of non-specific radioligand binding.[4]
-
Total Binding: A set of wells contains only the radioligand and membranes.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).[5]
Diagram: S1R Radioligand Binding Workflow
Caption: Workflow for the Sigma-1 Receptor competitive binding assay.
Methodology 2: S1R Functional Potency via BRET Assay
Determining the functional activity of S1R ligands is challenging as canonical G-protein signaling pathways are not involved.[1][4] We will employ a modern Bioluminescence Resonance Energy Transfer (BRET) assay that measures ligand-induced changes in the oligomerization state of S1R, a key aspect of its activation.[6]
Experimental Protocol:
-
Cell Line: Use HEK293 cells co-transfected with S1R-Renilla Luciferase (Rluc, BRET donor) and S1R-YFP (BRET acceptor).
-
Assay Procedure:
-
Plate the transfected cells in a white, 96-well microplate.
-
Add serial dilutions of this compound or the reference agonist PRE-084.
-
Incubate under standard cell culture conditions for a predetermined time (e.g., 60 minutes).
-
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine h).
-
Immediately measure the luminescence emitted at the donor wavelength (e.g., ~480 nm) and the acceptor wavelength (e.g., ~530 nm) using a plate reader equipped for BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the change in BRET ratio against the logarithm of the compound concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect) from the resulting dose-response curve. An increase in the BRET signal suggests stabilization of S1R multimers, which is consistent with agonist activity for some ligands.[6]
-
Part 2: Profiling Activity at the Dopamine Transporter (DAT)
Expert Rationale: Why Target the Dopamine Transporter?
The DAT is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the intensity and duration of dopaminergic signaling.[5] It is a primary target for psychostimulants and therapeutics for conditions like ADHD. The phenylpiperidine core is a classic pharmacophore for potent DAT inhibitors. Assessing our test compound's ability to bind to and inhibit DAT function is essential for a complete CNS profile.
Methodology 1: DAT Affinity Determination via Radioligand Binding Assay
This protocol is analogous to the S1R binding assay but uses reagents specific to the dopamine transporter.
Experimental Protocol:
-
Membrane Preparation: Use membranes from cells stably expressing human DAT (hDAT), such as HEK293-hDAT cells, or from striatal tissue.[7]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.[7]
-
Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).[5]
-
Assay Procedure:
-
Follow the same competitive binding setup as the S1R assay, using serial dilutions of this compound or the reference inhibitor GBR 12909.
-
Non-Specific Binding (NSB): Use a high concentration of a potent DAT inhibitor (e.g., 10 µM Nomifensine or GBR 12909) to define NSB.[8]
-
-
Incubation: Incubate for 120 minutes at 4°C to minimize radioligand degradation.[7]
-
Termination & Quantification: Use the same rapid filtration and scintillation counting method described previously.
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the S1R assay.
Methodology 2: DAT Functional Potency via [³H]-Dopamine Uptake Assay
This functional assay directly measures the ability of the test compound to inhibit the primary function of DAT: the transport of dopamine into the cell.
Experimental Protocol:
-
Cell Line: Use a cell line stably expressing hDAT (e.g., HEK293-hDAT or MDCK-hDAT).[9] Plate cells in a 96-well plate and grow to ~80% confluency.
-
Assay Procedure:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of this compound or the reference inhibitor GBR 12909 for 15-30 minutes at 37°C.
-
-
Uptake Initiation:
-
Add a solution containing a mixture of unlabeled dopamine and [³H]-dopamine to each well to initiate uptake.
-
Non-Specific Uptake: A set of wells should contain a known DAT inhibitor to determine uptake that is not mediated by DAT.
-
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. The time should be within the linear range of uptake.
-
Termination: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the intracellular [³H]-dopamine using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of specific uptake at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[9]
Diagram: Dopamine Uptake Inhibition Workflow
Caption: Workflow for the [3H]-Dopamine uptake inhibition functional assay.
Part 3: Data Synthesis and Comparative Analysis
The potency of a compound is defined by its ability to produce a given effect.[10] For drug development, this is typically quantified by parameters like Ki, EC₅₀, or IC₅₀. The data from the described experiments should be compiled into clear comparison tables.
Table 1: Comparative Potency at the Sigma-1 Receptor (S1R)
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Max Effect (Eₘₐₓ, % of PRE-084) |
| 3-(2-Fluorophenyl)piperidine HCl | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| PRE-084 (Reference Agonist) | 2.2[11] | ~44[12][13][14] | 100% (by definition) |
Table 2: Comparative Potency at the Dopamine Transporter (DAT)
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| 3-(2-Fluorophenyl)piperidine HCl | [Experimental Value] | [Experimental Value] |
| GBR 12909 (Reference Inhibitor) | ~5-7[8] | [Value from literature/experiment] |
Interpretation of Results
-
Potency & Selectivity: A low Ki or IC₅₀/EC₅₀ value (typically in the low nanomolar range) indicates high potency. By comparing the potency at S1R versus DAT, the selectivity of this compound can be determined. A selectivity ratio of >100-fold is generally considered significant.
-
Functional Activity: The BRET assay will indicate whether the compound acts as an agonist at S1R. The dopamine uptake assay confirms its role as a functional inhibitor of DAT.
-
Regulatory Significance: The development and validation of in vitro potency assays are critical for regulatory submissions to agencies like the FDA.[10][15] These assays form the basis for ensuring product quality, consistency, and stability throughout the drug development lifecycle.[16][17]
Conclusion
This guide presents a scientifically rigorous and logically structured approach to benchmark the potency of this compound. By systematically evaluating its affinity and functional activity at two plausible CNS targets, S1R and DAT, and comparing it against established reference compounds, researchers can build a comprehensive pharmacological profile. This foundational data is crucial for guiding further preclinical development, understanding the compound's mechanism of action, and ultimately assessing its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cirm.ca.gov [cirm.ca.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. pharmaron.com [pharmaron.com]
Bridging the Gap: A Guide to Correlating In Vitro and In Vivo Data for Novel Antipsychotic Candidates, Featuring 3-(2-Fluorophenyl)piperidine hydrochloride
For researchers, scientists, and drug development professionals, the journey of a novel antipsychotic candidate from the laboratory bench to potential clinical application is a meticulous process of data integration. A critical juncture in this journey is establishing a strong correlation between in vitro activity and in vivo efficacy and safety. This guide provides a comprehensive framework for understanding and achieving this correlation, using the hypothetical novel compound, 3-(2-Fluorophenyl)piperidine hydrochloride, as our central example. We will objectively compare its projected performance with established antipsychotics—the typical agent haloperidol and the atypical agents clozapine and risperidone—supported by established experimental data for these comparators.
The Significance of In Vitro-In Vivo Correlation (IVIVC)
The primary goal of establishing an IVIVC is to use in vitro data as a predictive surrogate for in vivo performance, thereby streamlining the drug development process.[1] A robust IVIVC allows for the early identification of promising candidates, optimization of dosing regimens, and a reduction in the reliance on extensive animal testing. For a novel antipsychotic agent, this correlation is paramount for predicting both therapeutic efficacy and potential side effects.
Part 1: In Vitro Characterization - Building the Foundation
The initial step in evaluating a novel compound like this compound is to thoroughly characterize its in vitro pharmacological profile. This involves determining its binding affinity for key receptors implicated in the pathophysiology of psychosis and its functional activity at these targets.
Receptor Binding Affinity: The First Clue to Mechanism
The leading hypothesis for antipsychotic efficacy centers on the modulation of dopamine D2 and serotonin 5-HT2A receptors.[2] Radioligand binding assays are the gold standard for determining the affinity of a compound for these and other receptors.[3][4]
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Hypothetical) | Haloperidol | Clozapine | Risperidone |
| Dopamine D2 | 1.5 | 0.89[5] | 130[5] | 3.1 |
| Serotonin 5-HT2A | 5.2 | 120[5] | 8.9[5] | 0.16 |
| Dopamine D3 | 3.8 | 4.6[5] | 240[5] | 7.3 |
| Dopamine D4 | 8.1 | 10[5] | 54[5] | 2.5 |
| Serotonin 5-HT1A | 150 | 3600[5] | 140[5] | 210 |
| Adrenergic α1 | 25 | 20 | 7 | 0.8 |
| Histamine H1 | 80 | 1000 | 6 | 20 |
| Muscarinic M1 | >1000 | >10000 | 9.5[6] | >10000 |
Note: Data for Haloperidol, Clozapine, and Risperidone are representative values from published literature. The data for this compound is hypothetical for illustrative purposes.
Expertise in Action: The binding profile of our hypothetical compound suggests a potent affinity for the D2 receptor, similar to haloperidol and risperidone, but a lower affinity than clozapine.[5][6] Crucially, its 5-HT2A affinity is also in the low nanomolar range, suggesting a profile more aligned with atypical antipsychotics like risperidone and clozapine. The ratio of 5-HT2A to D2 binding affinity is a key indicator of "atypicality," with a higher ratio often predicting a lower risk of extrapyramidal symptoms (EPS).[7]
Functional Assays: From Binding to Biological Response
While binding affinity indicates how tightly a drug binds to a receptor, functional assays reveal the biological consequence of that binding—whether the drug acts as an agonist, antagonist, or partial agonist. For D2 receptors, this is often assessed by measuring the inhibition of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels.[4]
Experimental Workflow: In Vitro Dopamine D2 Receptor Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System
Positive in vitro data provides the rationale for advancing a compound to in vivo studies. These studies aim to determine if the in vitro activity translates to the desired therapeutic effects and to identify potential liabilities in a whole-animal model.
Animal Models of Antipsychotic Efficacy
Several well-established animal models are used to predict the antipsychotic efficacy of novel compounds.
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine release, leading to hyperlocomotion in rodents. An effective antipsychotic is expected to attenuate this effect.[8][9][10][11][12]
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. Antipsychotics can restore PPI deficits induced by dopamine agonists or NMDA antagonists.[13][14][15][16]
Table 2: Comparative In Vivo Efficacy in Rodent Models
| Model | This compound (Hypothetical ED50, mg/kg) | Haloperidol (ED50, mg/kg) | Clozapine (ED50, mg/kg) | Risperidone (ED50, mg/kg) |
| Amphetamine-Induced Hyperlocomotion | 0.5 | 0.1 | 5.0 | 0.2 |
| MK-801-Induced PPI Deficit | 1.0 | 0.2 | 10.0 | 0.5 |
Note: Data for Haloperidol, Clozapine, and Risperidone are representative values from published literature. The data for this compound is hypothetical for illustrative purposes.
Expertise in Action: The hypothetical in vivo data for our compound suggest that it is potent in reversing amphetamine-induced hyperlocomotion, though slightly less so than haloperidol and risperidone. Its efficacy in the PPI model further supports its potential as an antipsychotic.
Predicting Extrapyramidal Side Effects (EPS)
A major limitation of first-generation antipsychotics is their propensity to cause motor side effects. The catalepsy test in rodents is a widely used model to predict the likelihood of a compound inducing EPS.[17][18][19][20][21]
Experimental Workflow: Catalepsy Bar Test in Rats
Caption: Workflow for the catalepsy bar test.
Table 3: Comparative Cataleptic Potential in Rats
| Compound | Cataleptogenic Dose (ED50, mg/kg) | Therapeutic Index (Cataleptic ED50 / Efficacy ED50) |
| This compound (Hypothetical) | 10.0 | 20 |
| Haloperidol | 0.5 | 5 |
| Clozapine | > 40 | > 8 |
| Risperidone | 5.0 | 25 |
Note: Efficacy ED50 is based on the amphetamine-induced hyperlocomotion model.
Expertise in Action: A key goal for novel antipsychotics is a wide therapeutic index, indicating a significant separation between the doses required for efficacy and those that induce EPS. The hypothetical therapeutic index for this compound is favorable and comparable to that of risperidone, suggesting a lower risk of EPS compared to haloperidol.
Part 3: Bridging the Data - The IVIVC in Practice
The ultimate goal is to establish a quantitative relationship between the in vitro and in vivo data. For antipsychotics, a common approach is to correlate in vitro receptor affinity (Ki) or in vivo receptor occupancy with behavioral outcomes.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Simplified dopamine D2 receptor signaling pathway.
By plotting the in vitro D2 receptor affinity (Ki) against the in vivo potency in the amphetamine-induced hyperlocomotion model for a series of compounds, a correlation can often be established. A strong correlation would indicate that D2 receptor antagonism is a primary driver of the observed in vivo effect.
Conclusion
The successful development of a novel antipsychotic agent like this compound hinges on a thorough and logical progression from in vitro characterization to in vivo validation. By carefully selecting and executing a battery of in vitro and in vivo assays and critically analyzing the resulting data, researchers can build a compelling case for a compound's therapeutic potential. The hypothetical data presented for this compound illustrates the profile of a promising atypical antipsychotic, with potent D2 and 5-HT2A receptor blockade translating to in vivo efficacy and a favorable safety margin with respect to extrapyramidal side effects. This systematic approach of correlating in vitro and in vivo data is the cornerstone of modern drug discovery in neuropsychopharmacology.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic risperidone administration leads to greater amphetamine-induced conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic risperidone administration leads to greater amphetamine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early-life risperidone enhances locomotor responses to amphetamine during adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents protocol v1 [protocols.io]
- 15. med-associates.com [med-associates.com]
- 16. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. researchgate.net [researchgate.net]
- 20. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to (Fluorophenyl)piperidine-Based Dopamine Transporter Ligands
A Systematic Review of High-Affinity Analogs in the Context of GBR 12909
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of published data on 3-(2-Fluorophenyl)piperidine hydrochloride, this guide provides a comprehensive comparative analysis of a closely related and extensively studied class of compounds: 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine analogues. These compounds are high-affinity ligands for the dopamine transporter (DAT) and are structurally analogous to the well-characterized research tool GBR 12909. This guide will delve into their synthesis, pharmacological profile, and performance relative to other dopamine reuptake inhibitors, providing valuable insights for researchers in neuropharmacology and medicinal chemistry.
Introduction: The Significance of Dopamine Transporter Ligands
The dopamine transporter (DAT) is a crucial presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[1] Its modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including ADHD and narcolepsy, and it is a primary target for psychostimulants of abuse like cocaine.[2] The development of selective and potent DAT inhibitors is therefore of significant interest for both therapeutic applications and as research tools to probe the intricacies of the dopamine system.
The (fluorophenyl)piperidine scaffold has emerged as a privileged structure in the design of DAT ligands. The GBR series of compounds, particularly GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), are highly potent and selective dopamine reuptake inhibitors.[3] This guide will focus on piperidine-based analogues of GBR 12909, which replace the piperazine core with a piperidine ring, and explore the structure-activity relationships (SAR) that govern their affinity and selectivity for monoamine transporters.
Comparative Pharmacological Profile
A critical aspect in the evaluation of novel DAT ligands is their binding affinity for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. High selectivity for DAT over SERT and NET is often a desirable characteristic to minimize off-target effects. The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine analogues and compares them to GBR 12909 and cocaine.
| Compound | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity |
| GBR 12909 | 3-Phenylpropyl (piperazine) | 1[3] | >100[3] | >100[3] | >100 |
| Analogue 1 | Benzyl | 9.0[4] | 440[4] | 130[4] | 49 |
| Analogue 2 | 2-Naphthylmethyl | 0.7[5] | 226[5] | 58[5] | 323 |
| Analogue 3 | 3-Phenylpropyl | 1.8[4] | 280[4] | 65[4] | 156 |
| Analogue 4 | 2-Thienylmethyl | 1.5[5] | 145[5] | 45[5] | 97 |
| Cocaine | - | 100-600 | 200-3000 | 300-4000 | ~2-5 |
Note: Kᵢ values are compiled from various sources and experimental conditions may differ.[3][4][5]
The data clearly indicates that the piperidine analogues of GBR 12909 retain high affinity for the dopamine transporter. Notably, the N-substituent plays a crucial role in modulating both affinity and selectivity. For instance, the 2-naphthylmethyl substituent in Analogue 2 results in sub-nanomolar DAT affinity and a remarkable 323-fold selectivity over SERT.[5] This highlights a key SAR insight: the piperidine scaffold allows for significant chemical modification at the nitrogen atom to fine-tune the pharmacological profile. In contrast, cocaine exhibits much lower affinity and poor selectivity across the monoamine transporters.
Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine Analogues
The synthesis of these analogues typically involves a multi-step sequence starting from commercially available 4-piperidineethanol. The following is a representative protocol for the synthesis of an N-substituted analogue.
Experimental Protocol: Synthesis of 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Hydrochloride
This protocol is adapted from established synthetic procedures.[6]
Step 1: N-Alkylation of 4-Piperidineethanol
-
To a solution of 4-piperidineethanol in a suitable solvent (e.g., dichloromethane), add triethylamine.
-
Cool the mixture to 0 °C and add 3-phenylpropanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous base and brine, then dry the organic layer and concentrate in vacuo to yield the amide intermediate.
Step 2: Reduction of the Amide
-
Dissolve the amide intermediate in an anhydrous solvent such as tetrahydrofuran (THF).
-
Slowly add a reducing agent, for example, lithium aluminum hydride (LAH), at 0 °C.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and aqueous sodium hydroxide.
-
Filter the resulting suspension and concentrate the filtrate to obtain the N-alkylated piperidineethanol.
Step 3: Ether Formation
-
Dissolve the N-alkylated piperidineethanol and bis(4-fluorophenyl)methanol in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion, cool the reaction, wash with aqueous base, and purify by column chromatography to yield the free base of the final product.
Step 4: Salt Formation
-
Dissolve the purified free base in a suitable solvent like diethyl ether.
-
Add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain the final product.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 3-(2-Fluorophenyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis and Core Safety Principles
The core principle for handling this compound is the precautionary principle . Given the lack of specific toxicological data, it must be treated as a potent, hazardous substance. All operational and disposal plans are built upon this foundation of minimizing exposure and containing the material at all stages.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.
Engineering Controls:
-
Fume Hood: All handling of 3-(2-Fluorophenyl)piperidine hydrochloride powder must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particles.[1][4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
The following table outlines the minimum PPE requirements. Selections are based on the potential for acute toxicity and irritation as indicated by data on similar compounds.[3][4][5][6]
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[7] Standard safety glasses are insufficient. |
| Hands | Nitrile gloves (double-gloving recommended) | Protects against dermal absorption. Check for tears and replace frequently.[1] |
| Body | A lab coat, fully buttoned | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (N95 or better) | Recommended when handling larger quantities or if there is a risk of aerosolization.[8] |
Step-by-Step Handling and Operational Plan
Adherence to a strict, methodical workflow is critical to ensuring safety. The following diagram and procedural steps outline the recommended process from material reception to disposal.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Carefully weigh the required amount of this compound in a tared container inside the fume hood.
-
If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Keep the container sealed when not in use.
-
-
Cleanup:
-
Wipe down all surfaces in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Carefully fold the contaminated bench paper and place it in the designated solid waste container.
-
Remove PPE in the reverse order it was put on, avoiding contact with the outer surfaces.
-
Wash hands thoroughly with soap and water after handling is complete.[7]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Minor Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. |
| Major Spill | Evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and ensures the safety of personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous halogenated organic waste. This includes unused solid material, solutions, and contaminated labware (e.g., pipette tips, gloves, bench paper).
-
Containers: Use clearly labeled, sealed containers for both solid and liquid waste. The label should include "Hazardous Waste," the chemical name, and the associated hazards (Toxic, Irritant).
-
Disposal Pathway: Follow your institution's guidelines for the disposal of halogenated chemical waste. Do not dispose of this material down the drain or in regular trash.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
